molecular formula C6H4F2 B135520 1,2-Difluorobenzene CAS No. 367-11-3

1,2-Difluorobenzene

Cat. No.: B135520
CAS No.: 367-11-3
M. Wt: 114.09 g/mol
InChI Key: GOYDNIKZWGIXJT-UHFFFAOYSA-N
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Description

1,2-Difluorobenzene undergoes defluorination under very mild conditions by H2 in the presence of NaOAc over rhodium pyridylphosphine and bipyridyl complexes tethered on a silica-supported palladium catalyst.>This compound is a difluorobenzene carrying fluoro groups at positions 1 and 2. It has a role as an anaesthetic.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-difluorobenzene
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InChI

InChI=1S/C6H4F2/c7-5-3-1-2-4-6(5)8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

GOYDNIKZWGIXJT-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H4F2
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DSSTOX Substance ID

DTXSID2075390
Record name Benzene, 1,2-difluoro-
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Molecular Weight

114.09 g/mol
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Physical Description

Colorless liquid; Not miscible or difficult to mix in water; [MSDSonline]
Record name 1,2-Difluorobenzene
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CAS No.

367-11-3
Record name 1,2-Difluorobenzene
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Foundational & Exploratory

An In-depth Technical Guide to 1,2-Difluorobenzene: Core Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Difluorobenzene, also known as ortho-difluorobenzene, is an aromatic organic compound with the chemical formula C₆H₄F₂.[1][2] It is a colorless, flammable liquid that serves as a versatile building block in organic synthesis and as a specialized solvent.[3][4] Its unique properties, including a high dielectric constant, make it particularly valuable in the fields of materials science, agrochemicals, and pharmaceuticals.[3][4] This guide provides a comprehensive overview of the core physical and chemical properties of this compound, along with relevant experimental protocols and applications.

Physical Properties

The physical characteristics of this compound are well-documented, providing a foundation for its application in various experimental and industrial settings. These properties are summarized in the tables below.

General and Physical Properties
PropertyValue
Appearance Colorless liquid[3][4]
Molecular Formula C₆H₄F₂[1][5]
Molecular Weight 114.09 g/mol [1][5]
CAS Number 367-11-3[1][5]
Melting Point -34 °C[3][6]
Boiling Point 92 °C[3][6]
Density 1.158 g/mL at 25 °C[6][7]
Solubility in Water 1.14 g/L (insoluble)[3]
Solubility in Organic Solvents Soluble in ethanol, acetone, and diethyl ether[8]
Optical and Electrical Properties
PropertyValue
Refractive Index (n20/D) 1.443[6][7]
Dielectric Constant (ε₀) 13.8 at 300 K[3]
Dipole Moment 2.53 D[9]
Safety and Handling
PropertyValue
Flash Point 2.2 °C (36 °F)[6][10]
Vapor Pressure 56.6 mmHg at 25 °C[11]
Stability Stable under normal conditions[6][12]
Incompatibilities Strong oxidizing agents[6][12]

Chemical Properties

This compound exhibits a range of chemical behaviors that are of interest to synthetic chemists and drug development professionals.

Reactivity and Stability: The compound is generally stable but is highly flammable and should be handled with care, especially given its low flash point.[6][11][12] It is incompatible with strong oxidizing agents.[6][12]

Role as a Solvent: Due to its high dielectric constant and weakly coordinating nature, this compound is an excellent solvent for electrochemical studies of transition metal complexes.[3][13] It offers a useful potential window for such analyses.[13]

Synthetic Applications: this compound is a valuable precursor in organic synthesis. It can undergo acylation to form 3',4'-difluoropropiophenone and is a key starting material for the synthesis of the antiplatelet drug Ticagrelor.[3][10] It is also used to produce the liquid crystal intermediate 2,3-difluorobenzaldehyde.[10]

Biological Activity: Research has indicated that this compound may act as a potent inhibitor of the NMDA receptor and possesses anaesthetic properties.[3][6][12]

Experimental Protocols

Synthesis of this compound via the Balz-Schiemann Reaction

The Balz-Schiemann reaction is a common method for preparing fluorinated aromatic compounds, including this compound.[3] The process involves the diazotization of an aromatic amine followed by thermal or photochemical decomposition of the resulting diazonium salt in the presence of a fluoride source.[3][14]

A recent development in this synthesis involves a photochemically induced fluorodediazoniation step in a continuous flow mode.[14][15][16][17] This method offers a cleaner reaction profile and higher product selectivity.[14][15][17]

Methodology:

  • Diazotization: 2-Fluoroaniline is reacted with a diazotizing agent, such as nitrous acid (generated in situ from sodium nitrite and an acid), in the presence of a fluoride source like hydrogen fluoride-pyridine (HF/pyridine).[3][14] This reaction is highly exothermic and is often performed in a continuous flow reactor for better temperature control and safety.[14]

  • Fluorodediazoniation: The in situ-generated diazonium salt is then subjected to photolysis.[14] A high-power 365 nm LED is an effective light source for this step, promoting the decomposition of the diazonium salt and the formation of this compound.[14][15][17] This photochemical approach can achieve high product selectivity (≥95%) at full conversion with a short residence time.[14][15][17]

Balz_Schiemann_Reaction cluster_intermediate Intermediate cluster_product Product 2_Fluoroaniline 2-Fluoroaniline Diazonium_Salt Diazonium Tetrafluoroborate Salt 2_Fluoroaniline->Diazonium_Salt Diazotization HNO2 Nitrous Acid (HNO₂) HBF4 Fluoroboric Acid (HBF₄) or HF/Pyridine 1_2_DFB This compound Diazonium_Salt->1_2_DFB Photochemical or Thermal Decomposition

Caption: The Balz-Schiemann reaction for the synthesis of this compound.

Use in Electrochemical Analysis

This compound's properties make it a suitable solvent for electrochemical studies.[3][13]

Experimental Workflow:

  • Electrolyte Solution Preparation: A supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAH), is dissolved in purified this compound to a typical concentration of 0.1 M.[13]

  • Analyte Addition: The transition metal complex to be studied is added to the electrolyte solution.

  • Electrochemical Cell Setup: A standard three-electrode cell is used, consisting of a working electrode (e.g., platinum or glassy carbon), a reference electrode (e.g., silver/silver chloride), and a counter electrode (e.g., platinum wire).

  • Data Acquisition: Cyclic voltammetry or other electrochemical techniques are performed to investigate the redox properties of the metal complex. The high dielectric constant of this compound helps to solvate ionic species generated during the electrochemical process.[3][13]

Electrochemical_Workflow Start Start: Prepare Electrolyte Solution Dissolve_Electrolyte Dissolve Supporting Electrolyte (e.g., TBAH) in this compound Start->Dissolve_Electrolyte Add_Analyte Add Transition Metal Complex (Analyte) Dissolve_Electrolyte->Add_Analyte Setup_Cell Assemble Three-Electrode Electrochemical Cell Add_Analyte->Setup_Cell Run_Experiment Perform Electrochemical Measurement (e.g., Cyclic Voltammetry) Setup_Cell->Run_Experiment Analyze_Data Analyze Redox Behavior of the Complex Run_Experiment->Analyze_Data End End Analyze_Data->End

Caption: Workflow for electrochemical analysis using this compound as a solvent.

Role in Drug Development

This compound is a crucial starting material in the synthesis of Ticagrelor, a P2Y12 receptor antagonist used to prevent blood clots.[10] The synthesis of a key intermediate, (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine, begins with this compound.[10]

Ticagrelor_Synthesis_Pathway DFB This compound Intermediate (1R,2S)-2-(3,4-difluorophenyl) cyclopropanamine DFB->Intermediate Multi-step Synthesis Ticagrelor Ticagrelor Intermediate->Ticagrelor Further Reactions

Caption: Role of this compound in the synthesis of Ticagrelor.

Conclusion

This compound is a compound with a unique and valuable set of physical and chemical properties. Its high dielectric constant, utility as a non-coordinating solvent, and role as a synthetic precursor make it an important substance for researchers in chemistry, materials science, and drug development. A thorough understanding of its properties and reaction protocols is essential for its safe and effective use in a laboratory and industrial context.

References

1,2-Difluorobenzene CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 367-11-3 Molecular Formula: C₆H₄F₂

This technical guide provides a comprehensive overview of 1,2-Difluorobenzene, a key aromatic compound utilized in various research and development sectors, particularly in medicinal chemistry and materials science. This document details its chemical and physical properties, spectroscopic data, synthesis protocols, and significant applications, tailored for researchers, scientists, and drug development professionals.

Molecular Structure and Properties

This compound is an aromatic organic compound in which two fluorine atoms are substituted on adjacent carbon atoms of a benzene ring.[1] This substitution pattern significantly influences its electronic properties and reactivity. The molecular structure is depicted below:

Molecular Structure of this compound

Caption: The chemical structure of this compound.

The physical and chemical properties of this compound are summarized in the tables below, providing a ready reference for experimental design and evaluation.

Physical and Chemical Properties
PropertyValue
Molecular Weight 114.09 g/mol
Appearance Colorless liquid
Density 1.158 g/mL at 25 °C
Melting Point -34 °C
Boiling Point 92 °C
Flash Point 2.2 °C
Refractive Index (n²⁰/D) 1.443
Solubility in Water Not miscible or difficult to mix
Dielectric Constant 13.8 at 300 K

Sources:[1][2][3][4]

Spectroscopic Data
Spectroscopic DataKey Features
¹H NMR (in CDCl₃)δ ~7.0-7.2 ppm (complex multiplet). The spectrum shows complex splitting patterns due to proton-proton and proton-fluorine couplings.
¹³C NMR (in CDCl₃)Signals are observed in the aromatic region, with carbon atoms directly bonded to fluorine showing large C-F coupling constants.
¹⁹F NMR A single resonance is typically observed, with complex splitting due to coupling with adjacent protons and the other fluorine atom.
Infrared (IR) Spectrum Characteristic peaks for C-H stretching of aromatic rings, C=C stretching in the aromatic ring, and strong C-F stretching bands.
Mass Spectrometry (EI) Molecular ion peak (M⁺) at m/z = 114. Key fragment ions are also observed.

Sources:[1][4][5][6][7][8][9][10][11][12][13]

Synthesis of this compound

The most common laboratory and industrial synthesis of this compound is achieved through the Balz-Schiemann reaction, starting from 2-fluoroaniline.[1][14] This reaction involves the diazotization of an aromatic amine in the presence of a tetrafluoroborate source, followed by thermal or photochemical decomposition of the resulting diazonium salt.

Experimental Protocol: Balz-Schiemann Reaction

A modern approach to the Balz-Schiemann reaction often employs continuous flow chemistry to enhance safety and efficiency, particularly in handling potentially unstable diazonium intermediates.[2][8][15]

Materials:

  • 2-Fluoroaniline

  • Sodium Nitrite (NaNO₂)

  • Hydrofluoric acid/pyridine (HF/pyridine) or Tetrafluoroboric acid (HBF₄)

  • Anhydrous solvent (e.g., Tetrahydrofuran - THF)

Procedure Outline:

  • Diazotization: 2-Fluoroaniline is dissolved in a suitable solvent and cooled to a low temperature (typically 0-5 °C). An aqueous solution of sodium nitrite is added dropwise to a solution of the amine in the presence of an acid (like HBF₄ or a mixture of HCl and NaBF₄). This in-situ generation of nitrous acid leads to the formation of the 2-fluorobenzenediazonium tetrafluoroborate salt.

  • Decomposition: The diazonium salt is then decomposed to yield this compound. This can be achieved through:

    • Thermal Decomposition: The isolated diazonium salt is gently heated, leading to the evolution of nitrogen gas and boron trifluoride, with the formation of this compound.

    • Photochemical Decomposition: Recent advancements have shown that irradiating the diazonium salt solution (e.g., with a 365 nm LED) can induce a cleaner and more efficient fluorodediazoniation, often at room temperature and with shorter reaction times.[2][14][15]

  • Work-up and Purification: The reaction mixture is typically neutralized, and the organic product is extracted with a suitable solvent (e.g., diethyl ether). The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The crude product is purified by distillation.

Balz_Schiemann_Reaction 2-Fluoroaniline 2-Fluoroaniline Diazonium Salt Intermediate Diazonium Salt Intermediate 2-Fluoroaniline->Diazonium Salt Intermediate Diazotization This compound This compound Diazonium Salt Intermediate->this compound Fluorodediazoniation reagents1 NaNO₂, HBF₄ (0-5 °C) reagents2 Heat or UV Light (365 nm)

Caption: Synthesis of this compound via the Balz-Schiemann reaction.

Applications in Research and Development

This compound is a versatile building block and solvent in modern organic synthesis and drug development.

Synthesis of Pharmaceutical Intermediates

A prominent application of this compound is in the synthesis of complex pharmaceutical ingredients. For instance, it is a key starting material for the synthesis of 2,3-difluorobenzaldehyde, an important intermediate for various bioactive molecules.

Experimental Protocol: Synthesis of 2,3-Difluorobenzaldehyde

This synthesis proceeds via ortho-lithiation of this compound followed by formylation.

Materials:

  • This compound

  • n-Butyllithium (n-BuLi) in hexanes

  • N,N-Dimethylformamide (DMF)

  • Anhydrous Tetrahydrofuran (THF)

  • 10% Hydrochloric acid (HCl)

Procedure Outline:

  • Lithiation: A solution of this compound in anhydrous THF is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen). The solution is cooled to a very low temperature (e.g., -65 °C). n-Butyllithium is then added dropwise over a period of 1.5-2.5 hours, maintaining the low temperature. The mixture is stirred for an additional 30 minutes to ensure complete lithiation.

  • Formylation: Anhydrous DMF is added dropwise to the reaction mixture, and the temperature is allowed to rise to approximately -30 °C.

  • Work-up: The reaction is quenched by pouring the mixture into a cold 10% solution of hydrochloric acid, ensuring the temperature does not exceed 30 °C. The product is then extracted, and the organic layers are washed and dried.

  • Purification: After removing the solvent, the crude product is purified by distillation to yield 2,3-difluorobenzaldehyde.

Source:[16]

Formylation_Reaction This compound This compound Lithium Intermediate Lithium Intermediate This compound->Lithium Intermediate Ortho-lithiation & Formylation 2,3-Difluorobenzaldehyde 2,3-Difluorobenzaldehyde Lithium Intermediate->2,3-Difluorobenzaldehyde Acidic Work-up reagents1 1. n-BuLi, THF, -65 °C 2. DMF reagents2 10% HCl (Work-up)

Caption: Synthesis of 2,3-difluorobenzaldehyde from this compound.

Role in Palladium-Catalyzed Cross-Coupling Reactions

While the high strength of the C-F bond makes this compound challenging to use as a substrate in cross-coupling reactions without specific catalysts designed for C-F activation, it has found significant use as a solvent in organometallic chemistry.[17] Its properties, including a high dielectric constant, relative chemical inertness, and weak coordinating ability, make it an excellent medium for electrochemical studies of transition metal complexes and for reactions involving cationic or highly electrophilic species.[1][8]

Research into the direct C-F activation of fluoroarenes is an active field. Methodologies for the palladium-catalyzed cross-coupling of polyfluorinated aromatics have been developed, often requiring specialized ligands and conditions to facilitate the oxidative addition of the C-F bond to the palladium center.[17][18][19][20][21] These advancements pave the way for the potential use of this compound as a substrate for creating complex biaryl structures.

Conclusion

This compound is a fundamental chemical for advanced synthesis. Its unique properties, stemming from the ortho-difluoro substitution, make it both a valuable precursor for complex molecules and a specialized solvent for sensitive organometallic systems. The detailed data and protocols provided in this guide are intended to support researchers in leveraging the full potential of this versatile compound in their scientific endeavors.

References

Synthesis of 1,2-Difluorobenzene from 2-Fluoroaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 1,2-difluorobenzene from 2-fluoroaniline, a crucial transformation for introducing the 1,2-difluorophenyl moiety into pharmacologically active molecules and other advanced materials. The primary focus is on the Balz-Schiemann reaction, a reliable and widely used method for this conversion. This document details both traditional thermal and modern photochemical approaches, presenting comparative data, comprehensive experimental protocols, and visual workflows to aid in practical application.

Introduction

This compound is a valuable building block in the synthesis of numerous pharmaceuticals and agrochemicals.[1] Its preparation from readily available 2-fluoroaniline is a key strategic step in many synthetic routes. The Balz-Schiemann reaction, which involves the diazotization of an aromatic amine followed by thermal or photochemical decomposition of the resulting diazonium salt, is the most common and effective method for this transformation.[1][2][3] This guide explores the nuances of this reaction, offering a comparative analysis of different methodologies to assist researchers in selecting the optimal conditions for their specific needs.

The Balz-Schiemann Reaction: An Overview

The synthesis of this compound from 2-fluoroaniline via the Balz-Schiemann reaction proceeds in two main stages:

  • Diazotization: 2-Fluoroaniline is treated with a nitrosating agent, typically sodium nitrite (NaNO₂) in the presence of a strong acid like tetrafluoroboric acid (HBF₄) or a pyridine-HF complex, to form the 2-fluorobenzenediazonium tetrafluoroborate salt.[1][4] This reaction is typically carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.[5][6]

  • Decomposition (Fluorodediazoniation): The isolated or in situ generated 2-fluorobenzenediazonium salt is then decomposed to yield this compound, nitrogen gas (N₂), and boron trifluoride (BF₃). This step can be induced either by heat (thermal decomposition) or by light (photochemical decomposition).[1][7]

Data Presentation: Thermal vs. Photochemical Methods

The choice between thermal and photochemical decomposition significantly impacts reaction time, yield, and purity. The following table summarizes quantitative data from various studies to facilitate comparison.

ParameterThermal Decomposition (Batch)Photochemical Decomposition (Batch)Photochemical Decomposition (Continuous Flow)
Reaction Temperature 150 °C (Microwave)Room TemperatureNot specified, likely near room temperature
Reaction Time 30 - 60 minutes6 - 26 hours10 minutes (residence time)
Conversion/Yield 20% conversion after 30 min, 25% after 60 min[1]24% conversion after 6 h, 52% after 26 h[4]>99% conversion
Product Selectivity Formation of byproducts observed[1]Clean reaction profile observed by ¹⁹F NMR[4]≥95%[2][8][9]
Key Reagents In situ generated 2-fluorobenzenediazonium salt0.8 M solution of 2-fluorobenzenediazonium salt, 365 nm LED (50 W)[4]HF/pyridine, NaNO₂, 365 nm high-power LED[1][2][3]
Notes Significant byproduct formation at longer reaction times.[1]Homogeneous reaction mixture with no tar formation.[4]Offers significant improvement in reaction time and conversion over batch methods.[2]

Experimental Protocols

The following are detailed methodologies for the key experiments in the synthesis of this compound from 2-fluoroaniline.

Diazotization of 2-Fluoroaniline

This protocol describes the formation of the 2-fluorobenzenediazonium tetrafluoroborate salt.

Materials:

  • 2-Fluoroaniline

  • Tetrafluoroboric acid (HBF₄, 48-50% aqueous solution) or HF/pyridine

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl) (if using HBF₄)

  • Deionized water

  • Ice

Procedure (using HBF₄):

  • In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, dissolve 2-fluoroaniline in a solution of hydrochloric acid and water.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution, maintaining the temperature between 0 and 5 °C. The addition should take approximately 30 minutes.

  • Stir the resulting solution for an additional 30 minutes at 0-5 °C.

  • To the cold diazonium salt solution, slowly add a pre-cooled solution of tetrafluoroboric acid.

  • The 2-fluorobenzenediazonium tetrafluoroborate salt will precipitate out of the solution.

  • Collect the precipitate by filtration and wash it with cold water, followed by a small amount of cold methanol and then diethyl ether to facilitate drying.

  • Dry the salt under vacuum. Caution: Diazonium salts can be explosive when dry and should be handled with extreme care.

Thermal Decomposition of 2-Fluorobenzenediazonium Tetrafluoroborate (Batch)

This protocol describes the thermal conversion of the diazonium salt to this compound.

Materials:

  • Dry 2-fluorobenzenediazonium tetrafluoroborate

  • High-boiling point inert solvent (e.g., decane)

  • Heating mantle or oil bath

  • Condenser

  • Collection flask

Procedure:

  • In a round-bottom flask, suspend the dry 2-fluorobenzenediazonium tetrafluoroborate in a high-boiling point inert solvent.

  • Gently heat the mixture. The decomposition typically begins around 100-150 °C, evidenced by the evolution of nitrogen gas.

  • The this compound product will distill over with the solvent.

  • Collect the distillate and separate the product from the solvent, for example, by fractional distillation.

Photochemical Decomposition of 2-Fluorobenzenediazonium Salt (Continuous Flow)

This protocol is based on a modern, efficient method for the synthesis of this compound.

Materials and Equipment:

  • 2-Fluoroaniline

  • HF/pyridine

  • Sodium nitrite (NaNO₂)

  • Continuous flow reactor system with a pump, T-mixer, and a photoreactor module

  • High-power 365 nm LED light source

  • Back-pressure regulator

Procedure:

  • Prepare a stock solution of 2-fluoroaniline in a suitable solvent.

  • Prepare a stock solution of sodium nitrite in a suitable solvent.

  • Using a continuous flow system, pump the 2-fluoroaniline solution and a pre-cooled solution of HF/pyridine into a T-mixer.

  • The resulting stream is then mixed with the sodium nitrite solution in a second T-mixer to generate the 2-fluorobenzenediazonium salt in situ.

  • The reaction mixture flows through a residence time unit to ensure complete diazotization.

  • The stream then enters the photoreactor module, where it is irradiated with a high-power 365 nm LED. A residence time of approximately 10 minutes is typically sufficient for complete conversion.[2][8][9]

  • The product stream exits the reactor through a back-pressure regulator.

  • The this compound can then be isolated and purified using standard workup and purification techniques.

Mandatory Visualizations

Reaction Pathway

Balz_Schiemann_Reaction 2-Fluoroaniline 2-Fluoroaniline 2-Fluorobenzenediazonium\nTetrafluoroborate 2-Fluorobenzenediazonium Tetrafluoroborate 2-Fluoroaniline->2-Fluorobenzenediazonium\nTetrafluoroborate  NaNO₂, HBF₄ (Diazotization) This compound This compound 2-Fluorobenzenediazonium\nTetrafluoroborate->this compound  Δ or hν (Decomposition) Continuous_Flow_Workflow reagents 2-Fluoroaniline Solution HF/Pyridine Solution NaNO₂ Solution pumps Syringe Pumps reagents:f0->pumps reagents:f1->pumps reagents:f2->pumps mixer1 T-Mixer 1 pumps->mixer1 mixer2 T-Mixer 2 pumps->mixer2 residence1 Residence Time Coil 1 (Anilinium Formation) mixer1->residence1 residence1->mixer2 residence2 Residence Time Coil 2 (Diazotization) mixer2->residence2 photoreactor Photoreactor (365 nm LED) residence2->photoreactor bpr Back-Pressure Regulator photoreactor->bpr collection Product Collection bpr->collection

References

An In-Depth Technical Guide to the Balz-Schiemann Reaction for the Synthesis of 1,2-Difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Balz-Schiemann reaction for the synthesis of 1,2-difluorobenzene, a key building block in the pharmaceutical and agrochemical industries. This document details both the traditional thermal and modern photochemical methodologies, presenting quantitative data, step-by-step experimental protocols, and visual representations of the reaction pathways and workflows.

Introduction

The Balz-Schiemann reaction is a cornerstone of aromatic fluorine chemistry, providing a reliable method for the introduction of a fluorine atom onto an aromatic ring.[1][2] The reaction proceeds through the diazotization of a primary aromatic amine, followed by the thermal or photochemical decomposition of the resulting diazonium tetrafluoroborate salt.[1][2] Direct fluorination of aromatic compounds is often too violent and difficult to control, making the Balz-Schiemann reaction a preferred and safer alternative.[2]

This guide focuses on the synthesis of this compound, a versatile intermediate, from 2-fluoroaniline. Both the classic thermal decomposition method and a contemporary photochemical approach in a continuous flow system will be explored, offering a comparative analysis for researchers and process chemists.

Reaction Mechanism and Pathways

The Balz-Schiemann reaction involves two primary stages: the formation of an aryldiazonium tetrafluoroborate salt and its subsequent decomposition to yield the aryl fluoride.

Stage 1: Diazotization

The process begins with the diazotization of the primary aromatic amine (2-fluoroaniline) in the presence of a nitrous acid source (e.g., sodium nitrite) and a strong acid (e.g., hydrochloric acid) to form the corresponding diazonium salt. The addition of fluoroboric acid (HBF₄) or a tetrafluoroborate salt then leads to the precipitation of the relatively stable 2-fluorobenzenediazonium tetrafluoroborate.

Diazotization 2-Fluoroaniline 2-Fluoroaniline Diazonium_Salt 2-Fluorobenzenediazonium Chloride 2-Fluoroaniline->Diazonium_Salt Diazotization NaNO2_HCl NaNO₂ / HCl 0-5 °C Product 2-Fluorobenzenediazonium Tetrafluoroborate Diazonium_Salt->Product Anion Exchange HBF4 HBF₄ Decomposition_Pathways Diazonium_Tetrafluoroborate 2-Fluorobenzenediazonium Tetrafluoroborate Thermal Thermal Decomposition (≥150 °C) Diazonium_Tetrafluoroborate->Thermal Heat Photochemical Photochemical Decomposition (hv, 365 nm) Diazonium_Tetrafluoroborate->Photochemical Light Product This compound Thermal->Product Photochemical->Product Byproducts N₂ + BF₃ Product->Byproducts releases Flow_Reactor_Setup reagents 2-Fluoroaniline in HF/Pyridine NaNO₂ Solution pumps Syringe Pumps reagents->pumps mixer T-Mixer pumps->mixer photoreactor Photoreactor Coil (365 nm LED) mixer->photoreactor bpr Back Pressure Regulator photoreactor->bpr collection Product Collection bpr->collection

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectroscopic Data of 1,2-Difluorobenzene

This technical guide provides a comprehensive overview of the spectroscopic data for this compound, a compound of interest in various research and development fields. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring such spectra.

Molecular and Physical Properties

This compound is a colorless liquid with the chemical formula C₆H₄F₂. It serves as a valuable building block in organic synthesis and as a model system in mechanistic studies.[1]

PropertyValue
Molecular Formula C₆H₄F₂
Molecular Weight 114.09 g/mol [1]
CAS Number 367-11-3[2]
Physical Description Colorless liquid[3]
Boiling Point ~92 °C[4]
Melting Point -34 °C[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of this compound. Due to the presence of ¹H, ¹³C, and ¹⁹F nuclei, a combination of NMR experiments provides a wealth of structural information.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is complex due to proton-proton and proton-fluorine couplings. The spectrum exhibits two multiplets corresponding to the two chemically non-equivalent sets of protons.

Table 1: ¹H NMR Data for this compound

SolventFrequency (MHz)Chemical Shift (δ, ppm)Assignment
CDCl₃399.657.124 (m)H-3, H-6
7.053 (m)H-4, H-5
CCl₄3007.101 (m)Protons adjacent to H
7.017 (m)Protons adjacent to F

Data sourced from ChemicalBook.[6]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is influenced by strong one-bond and long-range carbon-fluorine couplings, which can complicate proton-decoupled spectra.[7] The molecule has three distinct carbon environments.

Table 2: ¹³C NMR Data for this compound

SolventAssignmentChemical Shift (δ, ppm)Key Couplings (J, Hz)
CDCl₃C1, C2~151 (dd)¹JCF ≈ 245, ²JCF ≈ 14
C3, C6~124 (t)²JCF ≈ 6, ³JCF ≈ 4
C4, C5~117 (dd)³JCF ≈ 18, ⁴JCF ≈ 4

Note: Precise chemical shifts and coupling constants can vary slightly based on solvent and experimental conditions. The values presented are typical representations.

¹⁹F NMR Spectroscopy

Fluorine-19 is a spin ½ nucleus with 100% natural abundance, making ¹⁹F NMR a highly sensitive technique.[8] The spectrum of this compound shows a single multiplet due to the chemical equivalence of the two fluorine atoms and their coupling to the aromatic protons.

Table 3: ¹⁹F NMR Data for this compound

SolventReferenceChemical Shift (δ, ppm)
CDCl₃CFCl₃~ -137.5 (m)

Note: ¹⁹F chemical shifts have a wide range and are highly sensitive to the electronic environment.[9]

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorptions for aromatic C-H bonds and C-F bonds.

Table 4: Key IR Absorptions for this compound

Wavenumber (cm⁻¹)Vibration Type
~3050 - 3100Aromatic C-H Stretch
~1500 - 1600Aromatic C=C Stretch
~1200 - 1300C-F Stretch
~750 - 800C-H Out-of-plane Bend (ortho-disubstituted)

Data compiled from NIST Chemistry WebBook.[10]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound shows a prominent molecular ion peak and characteristic fragmentation patterns.

Table 5: Major Peaks in the EI Mass Spectrum of this compound

m/zRelative Intensity (%)Assignment
114100.0[M]⁺ (Molecular Ion)
8814.2[M - C₂H₂]⁺
6313.4[C₅H₃]⁺

Data sourced from ChemicalBook and Benchchem.[1][6]

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of liquid samples like this compound.

NMR Sample Preparation and Acquisition
  • Sample Preparation : Dissolve approximately 5-25 mg of this compound in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean vial.[11][12]

  • Filtering : To remove any particulate matter, filter the solution through a Pasteur pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube.[12][13]

  • Volume Adjustment : Ensure the sample height in the NMR tube is adequate, typically around 4-5 cm, to be within the detector coil range.[12]

  • Instrument Setup : Place the NMR tube into the spectrometer. The experiment involves three main steps:

    • Locking : The spectrometer locks onto the deuterium signal of the solvent to stabilize the magnetic field.[11]

    • Shimming : The magnetic field homogeneity is optimized to achieve high-resolution spectra.[11]

    • Tuning : The probe is tuned to the specific nucleus being observed (¹H, ¹³C, or ¹⁹F).[11]

  • Data Acquisition : Set the appropriate spectral parameters (e.g., number of scans, spectral width) and acquire the data.[11]

FTIR Sample Preparation and Acquisition

For liquid samples, either a transmission cell or an Attenuated Total Reflectance (ATR) accessory can be used.[14]

  • Transmission Cell Method :

    • Place a drop of this compound onto a polished salt plate (e.g., NaCl or KBr).[15]

    • Place a second plate on top to create a thin liquid film.

    • Mount the plates in the spectrometer's sample holder.

    • Acquire a background spectrum of the empty cell or pure solvent first.

    • Acquire the sample spectrum and ratio it against the background.[16]

  • ATR Method :

    • Ensure the ATR crystal (e.g., diamond or germanium) is clean.[17]

    • Place a single drop of this compound directly onto the crystal.[17]

    • Acquire the spectrum. This method is often simpler and requires minimal sample preparation.[14]

GC-MS Sample Preparation and Acquisition
  • Sample Preparation : Prepare a dilute solution of this compound (e.g., ~10 µg/mL) in a volatile organic solvent like hexane or dichloromethane.[18] The sample must be free of non-volatile materials.[18]

  • Injection : Inject a small volume (typically 1 µL) of the solution into the heated inlet of the gas chromatograph, where the sample is vaporized.[19]

  • Chromatographic Separation : The vaporized sample is carried by an inert gas (e.g., Helium) through a capillary column. The components of the sample are separated based on their boiling points and interactions with the column's stationary phase.[20]

  • Mass Analysis : As each component elutes from the column, it enters the mass spectrometer. The molecules are ionized (typically by electron impact), and the resulting ions are separated by their mass-to-charge (m/z) ratio.[19]

  • Data Analysis : The output consists of a chromatogram (signal intensity vs. retention time) and a mass spectrum for each chromatographic peak.

Visualized Workflows and Relationships

Spectroscopic Information Flow

The following diagram illustrates how different spectroscopic techniques provide complementary information to elucidate the structure of this compound.

Spectro_Info_Flow cluster_Techniques Spectroscopic Techniques cluster_Info Derived Structural Information NMR NMR (1H, 13C, 19F) Connectivity Atom Connectivity (J-Coupling) NMR->Connectivity ChemEnv Chemical Environment (Chemical Shift) NMR->ChemEnv IR IR Spectroscopy FuncGroups Functional Groups (Vibrational Modes) IR->FuncGroups MS Mass Spectrometry MolWeight Molecular Weight MS->MolWeight FragPattern Fragmentation Pattern MS->FragPattern Compound This compound Compound->NMR Compound->IR Compound->MS

Information derived from different spectroscopic methods.
General Spectroscopic Analysis Workflow

This diagram outlines a typical workflow for the spectroscopic analysis of a chemical sample.

Exp_Workflow start Sample Acquisition prep Sample Preparation (Dissolving, Filtering) start->prep acq Data Acquisition (NMR, IR, MS) prep->acq proc Data Processing (Fourier Transform, Baseline Correction) acq->proc analysis Spectral Analysis (Peak Picking, Integration) proc->analysis interp Structural Interpretation analysis->interp report Reporting interp->report end Conclusion report->end

A generalized workflow for spectroscopic analysis.

References

An In-Depth Technical Guide to the Solubility of 1,2-Difluorobenzene in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,2-difluorobenzene in various organic solvents. This information is critical for professionals in research, chemical synthesis, and pharmaceutical development where this compound is utilized as a solvent or a reactant.

Core Concepts in Solubility

This compound (o-DFB), a colorless liquid, is a polar aprotic solvent. Its solubility in organic solvents is governed by the principle of "like dissolves like". The molecule possesses both a non-polar benzene ring and polar carbon-fluorine bonds, allowing for miscibility with a range of organic solvents. It is generally soluble in common organic solvents such as ethanol, methanol, acetone, diethyl ether, and chloroform.[1] Conversely, it is considered insoluble or not miscible in water, with a reported solubility of 1.14 g/L.[2]

Quantitative Solubility Data

While qualitative descriptions of this compound's solubility are readily available, comprehensive quantitative data in a range of organic solvents remains limited in publicly accessible literature. The following table summarizes the available information. Further experimental determination is recommended for precise applications.

Solvent ClassificationSolvent NameCAS NumberMolecular FormulaReported Solubility of this compound
Polar Protic Ethanol64-17-5C₂H₅OHSoluble[1]
Methanol67-56-1CH₃OHSoluble[3]
Polar Aprotic Acetone67-64-1C₃H₆OSoluble[1]
Non-Polar Diethyl Ether60-29-7(C₂H₅)₂OSoluble[1]
Halogenated Chloroform67-66-3CHCl₃Soluble[3]
Aqueous Water7732-18-5H₂O1.14 g/L[2]

Note: "Soluble" indicates that the source states solubility without providing specific quantitative values. Researchers requiring precise solubility data are encouraged to perform experimental determinations.

Experimental Protocols for Solubility Determination

A precise understanding of solubility requires robust experimental methods. The following section outlines a general protocol for determining the solubility of a liquid analyte, such as this compound, in a liquid solvent. This method can be adapted based on the specific solvent and the analytical equipment available.

General Experimental Workflow for Liquid-Liquid Solubility Determination

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results prep_materials Material Procurement (this compound, Solvent, Standards) prep_glassware Glassware Cleaning & Drying prep_materials->prep_glassware prep_solutions Preparation of Standard Solutions prep_glassware->prep_solutions equilibration Equilibration (Mix excess this compound with solvent at constant temperature) prep_solutions->equilibration phase_separation Phase Separation (Allow layers to separate or centrifuge) equilibration->phase_separation sampling Sampling (Carefully extract an aliquot of the solvent phase) phase_separation->sampling dilution Dilution of Sample sampling->dilution instrumental_analysis Instrumental Analysis (e.g., GC, HPLC, or UV-Vis Spectroscopy) dilution->instrumental_analysis quantification Quantification (Compare sample to standard curve) instrumental_analysis->quantification calculation Solubility Calculation (e.g., g/100 mL, mol/L) quantification->calculation reporting Data Reporting calculation->reporting G cluster_theory Theoretical Foundation cluster_exp Experimental Determination cluster_data Data Analysis & Modeling cluster_app Application like_dissolves_like "Like Dissolves Like" Principle method_selection Method Selection (Gravimetric, Spectroscopic, etc.) like_dissolves_like->method_selection thermodynamics Thermodynamic Principles (Enthalpy and Entropy of Mixing) thermodynamics->method_selection data_acquisition Data Acquisition method_selection->data_acquisition quant_data Quantitative Solubility Data data_acquisition->quant_data thermo_models Thermodynamic Modeling quant_data->thermo_models process_design Process Design & Optimization quant_data->process_design thermo_models->process_design product_formulation Product Formulation process_design->product_formulation

References

An In-depth Technical Guide to the Thermodynamic Properties of 1,2-Difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of 1,2-difluorobenzene. The information is compiled from established scientific literature and databases, presenting key quantitative data in a structured format. This document also outlines the fundamental experimental methodologies employed to determine these properties and visualizes the interconnectedness of these thermodynamic parameters and the workflows for their determination.

Core Thermodynamic Data

The thermodynamic properties of this compound have been experimentally determined and are crucial for understanding its behavior in various chemical and physical processes. The following tables summarize the key quantitative data.

Table 1: Enthalpy, Entropy, and Heat Capacity of this compound

PropertyValueUnitsReference
Standard Molar Enthalpy of Formation (liquid, 298.15 K)-319.2 ± 0.92kJ/mol[1]
Standard Molar Enthalpy of Combustion (liquid, 298.15 K)-2960.7 ± 0.54kJ/mol[1]
Standard Molar Entropy (liquid, 298.15 K)222.59J/(mol·K)[1]
Molar Heat Capacity (liquid, 298.15 K)159.03J/(mol·K)[1]
Molar Heat Capacity (solid)Varies with temperature (14 K to triple point)J/(mol·K)[2][3]
Molar Heat Capacity (vapor)Varies with temperature (355 K to 500 K)J/(mol·K)[2][3]

Table 2: Phase Change Properties of this compound

PropertyValueUnitsReference
Triple Point Temperature---K[2][3]
Heat of Fusion---kJ/mol[2][3]
Heat of Vaporization (327 K to 367 K)Varies with temperaturekJ/mol[2][3]
Normal Boiling Point92°C[4]
Melting Point-34°C[4]

Table 3: Vapor Pressure of this compound

The vapor pressure of this compound has been determined over a range of temperatures. The relationship between vapor pressure and temperature is crucial for understanding its volatility and for applications involving its use as a solvent or reactant in the gas phase. Experimental data is available for the temperature range of 304 K to 403 K.[2][3]

Experimental Protocols

The determination of the thermodynamic properties of this compound relies on a combination of calorimetric and spectrometric techniques. While specific experimental parameters for the cited studies are not fully detailed in the available literature, the general methodologies are well-established.

Combustion Calorimetry for Enthalpy of Formation

The standard enthalpy of formation of this compound is typically determined indirectly from its standard enthalpy of combustion. This is measured using a rotating-bomb calorimeter, a technique particularly suited for organic fluorine compounds.

Methodology:

  • A precisely weighed sample of this compound is placed in a crucible within a platinum-lined bomb.

  • The bomb is charged with a known high pressure of pure oxygen.

  • The bomb is placed in a calorimeter, a container with a known quantity of water, and the entire assembly is allowed to reach thermal equilibrium.

  • The sample is ignited, and the complete combustion of the organic compound occurs. The rotation of the bomb ensures a uniform final solution.

  • The temperature change of the calorimeter is meticulously recorded.

  • The heat of combustion is calculated from the temperature rise and the known heat capacity of the calorimeter system.

  • The standard enthalpy of formation is then calculated from the standard enthalpy of combustion using Hess's law, taking into account the heats of formation of the combustion products (CO₂, H₂O, and HF).

cluster_0 Determination of Enthalpy of Formation A Weighed Sample of This compound B Rotating Bomb Calorimeter A->B D Ignition B->D C High-Pressure Oxygen C->B E Combustion D->E F Temperature Rise Measurement E->F G Calculation of Heat of Combustion F->G H Hess's Law Calculation G->H I Standard Enthalpy of Formation H->I

Fig. 1: Workflow for determining the enthalpy of formation.
Low-Temperature Calorimetry for Heat Capacity and Entropy

The heat capacity of this compound in its solid and liquid states, as well as its entropy, are determined using low-temperature calorimetry.

Methodology:

  • A known mass of high-purity this compound is placed in a cryostat, an apparatus capable of maintaining very low and precisely controlled temperatures.

  • The sample is cooled to a very low temperature, typically near absolute zero (e.g., 14 K).

  • A known amount of electrical energy is supplied to the sample through a heater, and the resulting temperature increase is measured.

  • The heat capacity at that temperature is calculated from the energy input and the temperature change.

  • This process is repeated in small temperature increments to obtain the heat capacity as a function of temperature.

  • The standard entropy of the substance at a given temperature is then calculated by integrating the heat capacity divided by the temperature from absolute zero to the desired temperature, accounting for the entropies of any phase transitions.

cluster_1 Determination of Heat Capacity and Entropy A Sample in Cryostat B Cooling to Low Temperature A->B C Controlled Energy Input B->C D Temperature Rise Measurement C->D E Calculation of Heat Capacity (Cp = q / ΔT) D->E F Integration of Cp/T E->F G Standard Molar Entropy F->G

Fig. 2: Workflow for determining heat capacity and entropy.
Vapor Pressure Determination

The vapor pressure of this compound can be measured using various static or dynamic methods.

Methodology (Static Method):

  • A sample of the liquid is placed in a container connected to a pressure-measuring device (manometer).

  • The sample is thoroughly degassed to remove any dissolved air.

  • The container is placed in a constant-temperature bath.

  • The system is allowed to reach equilibrium, at which point the measured pressure is the vapor pressure of the liquid at that temperature.

  • Measurements are repeated at different temperatures to establish the vapor pressure curve.

Interrelation of Thermodynamic Properties

The various thermodynamic properties of this compound are not independent but are interconnected through fundamental thermodynamic relationships. Understanding these connections is crucial for a complete thermodynamic characterization of the compound.

H_f Enthalpy of Formation (ΔH°f) G Gibbs Free Energy (G) H_f->G H_c Enthalpy of Combustion (ΔH°c) H_c->H_f Hess's Law Cp Heat Capacity (Cp) Cp->H_f Kirchhoff's Law S Entropy (S°) Cp->S Integration (∫(Cp/T)dT) S->G G = H - TS H_vap Enthalpy of Vaporization (ΔHvap) P_vap Vapor Pressure (Pvap) H_vap->P_vap Clausius-Clapeyron Eq.

Fig. 3: Logical relationships between key thermodynamic properties.

This guide provides a foundational understanding of the thermodynamic properties of this compound, essential for its application in research and development. The provided data and methodologies serve as a valuable resource for scientists and professionals in the chemical and pharmaceutical industries.

References

Dielectric constant of 1,2-Difluorobenzene as a solvent

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on 1,2-Difluorobenzene as a Solvent

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (o-DFB) is a fluorinated aromatic solvent increasingly recognized for its unique physicochemical properties, particularly its notably high dielectric constant. This characteristic, combined with its chemical inertness and weakly coordinating nature, makes it a valuable medium for a range of applications, especially in electrochemical studies and as a building block in pharmaceutical synthesis. This guide provides a comprehensive overview of the dielectric properties of this compound, its applications, and the experimental methodology for the determination of its dielectric constant.

Physicochemical Properties of this compound

This compound is a colorless, flammable liquid.[1] Its key properties are summarized in the table below for easy reference and comparison. The ortho-positioning of the two highly electronegative fluorine atoms on the benzene ring results in a significant dipole moment, leading to its high dielectric constant compared to many other common organic solvents.[2][3]

PropertyValueReference(s)
Dielectric Constant (ε) 13.8 (at 300 K / 27 °C) 14.26[1][4][5]
Molecular Formula C₆H₄F₂[1]
Molecular Weight 114.09 g/mol [1][6]
Boiling Point 92 °C[1][7]
Melting Point -34 °C[1][7]
Density 1.158 g/mL (at 25 °C)[4][7]
Refractive Index (n 20/D) 1.443[4]
Flash Point 2 °C (35.6 °F)[8][9]
Solubility in Water Insoluble (1.14 g/L)[1][2]
Solubility in Organic Solvents Soluble in chloroform, methanol, ethanol, acetone, diethyl ether.[2][4][2][4]

Applications in Research and Drug Development

The distinct properties of this compound make it a solvent of choice and a valuable intermediate in specialized chemical applications.

Solvent for Electrochemical Studies

This compound possesses a unique combination of a high dielectric constant, a wide potential window (+2.0 V to -2.2 V), and a non-coordinating nature.[10] Unlike common polar aprotic solvents such as acetonitrile or DMSO, it does not readily coordinate to metal centers.[1] This makes it an excellent solvent for the electrochemical analysis of transition metal complexes, allowing for the generation and stabilization of otherwise inaccessible or unstable intermediates.[4][10][11]

Intermediate in Pharmaceutical and Agrochemical Synthesis

The introduction of fluorine atoms into active pharmaceutical ingredients (APIs) is a common strategy in drug development to enhance metabolic stability, modulate lipophilicity, and improve binding affinity to target proteins.[12][13] this compound serves as a key building block for synthesizing complex organic molecules where the vicinal difluoro-aromatic moiety is desired.[2][14] Its use is critical in producing various pharmaceuticals and agrochemicals.[12][14] The strong carbon-fluorine bond is resistant to enzymatic cleavage, which can prolong the in-vivo half-life of a drug.[12]

Experimental Determination of Dielectric Constant

While specific experimental determinations for this compound are not detailed in readily available literature, a general and widely accepted method for determining the dielectric constant of a liquid involves measuring the capacitance of a test cell.[15][16]

Principle

The dielectric constant (ε) of a substance is the ratio of the capacitance of a capacitor with the material as the dielectric (C) to the capacitance of the same capacitor with a vacuum as the dielectric (C₀).

  • ε = C / C₀

In practice, the capacitance with air as the dielectric is often used as a close approximation for the vacuum value, as the dielectric constant of air is very close to 1.

Experimental Protocol

This protocol outlines the steps to determine the dielectric constant of a liquid like this compound using a parallel plate or cylindrical capacitor cell.

Apparatus:

  • Dielectric constant measurement cell (e.g., two parallel plates or a cylindrical capacitor).

  • LCR meter or capacitance bridge for precise capacitance measurement.

  • The liquid sample (this compound).

  • Reference liquids with known dielectric constants (e.g., cyclohexane, chlorobenzene) for calibration.

  • Temperature control system (e.g., water bath or thermostat).

  • Volumetric glassware.

Procedure:

  • Cell Calibration:

    • Thoroughly clean and dry the dielectric cell to remove any contaminants.

    • Measure the capacitance of the empty, dry cell (C_air). This serves as a practical approximation of C₀.

    • Fill the cell with a standard non-polar solvent of a known dielectric constant (e.g., cyclohexane, ε ≈ 2.02).

    • Measure the capacitance of the cell filled with the standard solvent (C_std).

    • Calculate the cell constant (K) if necessary, which helps account for geometric imperfections and stray capacitances.[15]

  • Sample Measurement:

    • Empty and thoroughly clean the cell, ensuring it is completely dry.

    • Fill the cell with this compound, ensuring no air bubbles are trapped between the capacitor plates.

    • Allow the sample to equilibrate to the desired temperature (e.g., 25 °C).

    • Measure the capacitance of the cell filled with the this compound sample (C_sample).

  • Calculation:

    • Calculate the dielectric constant of the sample using the formula: ε_sample = C_sample / C_air

  • Data Validation:

    • Repeat the measurement multiple times to ensure reproducibility.

    • Perform measurements with other reference liquids to confirm the accuracy of the setup.

Visualization of Experimental Workflow

The logical flow of the experimental procedure for determining the dielectric constant is illustrated below.

G start Start prep Prepare & Clean Dielectric Cell start->prep calib_air Measure Capacitance of Empty Cell (C_air) prep->calib_air calib_std Optional: Calibrate with Standard Liquid (C_std) calib_air->calib_std clean_dry Clean & Dry Cell calib_std->clean_dry fill_sample Fill Cell with This compound clean_dry->fill_sample measure_sample Measure Capacitance of Sample (C_sample) fill_sample->measure_sample calculate Calculate Dielectric Constant ε = C_sample / C_air measure_sample->calculate end_node End calculate->end_node

Workflow for Dielectric Constant Measurement.

Safety and Handling

This compound is a highly flammable liquid and vapor with a low flash point.[8][17] It should be handled in a well-ventilated area, away from heat, sparks, and open flames.[9] Use of spark-proof tools and explosion-proof equipment is recommended.[8] It may cause irritation to the eyes, skin, and respiratory tract.[8][9] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.[7] All equipment must be properly grounded to prevent static discharge.[17]

Conclusion

This compound is a specialty solvent with significant advantages for specific chemical applications. Its high dielectric constant, combined with its chemical inertness and poor coordinating ability, makes it an ideal medium for studying sensitive organometallic and electrochemical systems. Furthermore, its role as a synthetic intermediate underscores its importance in the development of modern pharmaceuticals and advanced materials. Proper understanding of its properties and adherence to safety protocols are essential for its effective and safe utilization in a research and development setting.

References

In-Depth Technical Guide: Health and Safety Information for 1,2-Difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety information for 1,2-Difluorobenzene (CAS No. 367-11-3). The information is compiled from various safety data sheets and toxicological resources to assist researchers, scientists, and drug development professionals in the safe handling, use, and storage of this compound.

Chemical and Physical Properties

This compound is a colorless liquid.[1] It is a flammable liquid and vapor.[2][3] Key physical and chemical properties are summarized in the table below for easy reference.

PropertyValueReference(s)
Synonyms o-Difluorobenzene[1][2]
Molecular Formula C₆H₄F₂[4]
Molecular Weight 114.09 g/mol [4]
Appearance Colorless liquid[1]
Boiling Point 92 °C[4]
Melting Point -34 °C[4]
Flash Point 1 °C (closed cup)[4]
Density 1.158 g/mL at 25 °C[4]

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[2] However, available data indicates potential for irritation and acute toxicity upon inhalation.

Acute Toxicity

The primary quantitative toxicological endpoint identified is the median lethal concentration (LC50) from an acute inhalation study in mice.

TestSpeciesRouteValueReference(s)
LC50MouseInhalation55,000 mg/m³ / 2 hours[3][5]
Health Effects

Exposure to this compound may cause a range of health effects:

  • Eye Contact: May cause eye irritation, chemical conjunctivitis, and corneal damage.[2]

  • Skin Contact: May cause skin irritation and dermatitis.[2]

  • Inhalation: Vapors may cause dizziness or suffocation and a burning sensation in the chest. Aspiration may lead to pulmonary edema.[2]

  • Ingestion: May cause gastrointestinal irritation with nausea, vomiting, and diarrhea. Ingestion of large amounts may lead to central nervous system depression.[2]

  • Chronic Effects: No specific information is available regarding the chronic health effects of this compound.[3] Carcinogenic, mutagenic, and teratogenic effects are reported as not available.[3]

Hazard Identification and Classification

This compound is classified as a highly flammable liquid and vapor.[1]

GHS Classification:

  • Flammable liquids (Category 2), H225.

Signal Word: Danger

Hazard Statements:

  • H225: Highly flammable liquid and vapor.

Experimental Protocols

Acute Inhalation Toxicity (Based on OECD Guideline 403)

A study to determine the median lethal concentration (LC50) would generally involve the following steps:

  • Test Animals: Healthy, young adult laboratory animals (e.g., rats or mice) are used.[6]

  • Exposure: Animals are exposed to various concentrations of this compound vapor for a defined period, typically 4 hours, in a whole-body or nose-only inhalation chamber.[7]

  • Observation: Animals are observed for signs of toxicity and mortality at regular intervals during and after exposure for a period of 14 days.[7]

  • Data Analysis: The LC50 value is calculated from the concentration-response data.[7]

Dermal and Eye Irritation (Based on OECD Guidelines 404 and 405)

Standard irritation studies would involve the application of a small amount of this compound to the skin or into the eye of a test animal (typically a rabbit) and observing the effects over a set period. The degree of irritation is scored based on the presence and severity of redness, swelling, and other changes.[8]

Handling, Storage, and Emergency Procedures

Safe Handling and Storage
  • Handling: Use with adequate ventilation and employ spark-proof tools and explosion-proof equipment. Ground and bond containers when transferring material. Avoid contact with eyes, skin, and clothing, and prevent inhalation of vapor.[2]

  • Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Keep containers tightly closed.[2]

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]

  • Skin Contact: Remove contaminated clothing and flush skin with plenty of water for at least 15 minutes. Seek medical attention.[2]

  • Inhalation: Move the exposed person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek medical attention.[2]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[2]

Fire-Fighting Measures
  • Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[2]

  • Hazards: Vapors may form an explosive mixture with air and can travel to a source of ignition and flash back. Containers may explode when heated.[2]

Accidental Release Measures
  • Eliminate all ignition sources.[3]

  • Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.[2]

  • Prevent runoff from entering storm sewers and ditches.[2]

Personal Protective Equipment (PPE)

  • Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[9]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[9]

  • Respiratory Protection: A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant a respirator's use.[9]

Potential Metabolic Pathway and Toxicity Mechanism

While specific signaling pathways affected by this compound have not been detailed in the available literature, the metabolism of similar aromatic compounds is known to be mediated by the cytochrome P450 (CYP) enzyme system in the liver.[10][11][12][13] This metabolic process is a critical first step in the detoxification and elimination of foreign compounds.

The diagram below illustrates a generalized metabolic pathway for aromatic compounds like this compound. Phase I metabolism, primarily oxidation by CYP enzymes, introduces or exposes functional groups, making the molecule more water-soluble.[14] In Phase II, these modified compounds are conjugated with endogenous molecules (e.g., glucuronic acid), further increasing their water solubility and facilitating their excretion from the body.

Metabolic Pathway of this compound cluster_0 Phase I Metabolism (Liver) cluster_1 Phase II Metabolism (Liver) cluster_2 Excretion DFB This compound Metabolite Oxidized Metabolite (e.g., Hydroxylated derivative) DFB->Metabolite Oxidation CYP450 Cytochrome P450 (e.g., CYP2E1) Conjugated_Metabolite Conjugated Metabolite (Water-soluble) Metabolite->Conjugated_Metabolite Conjugation Conjugation Conjugation Enzymes (e.g., UGTs) Excretion Excretion (Urine, Feces) Conjugated_Metabolite->Excretion Chemical Safety Assessment Workflow cluster_0 Hazard Identification cluster_1 Dose-Response Assessment cluster_2 Exposure Assessment cluster_3 Risk Characterization PhysChem Physicochemical Properties DoseResponse Determine No-Observed-Adverse-Effect Level (NOAEL) and Lowest-Observed-Adverse-Effect Level (LOAEL) PhysChem->DoseResponse Tox_InVitro In Vitro Toxicity Testing Tox_InVitro->DoseResponse Tox_InVivo In Vivo Toxicity Testing (e.g., Acute, Dermal, Eye) Tox_InVivo->DoseResponse Risk Integrate Hazard, Dose-Response, and Exposure Data to Estimate Risk DoseResponse->Risk Exposure Identify Routes and Levels of Potential Human Exposure Exposure->Risk

References

An In-depth Technical Guide to the Material Safety of 1,2-Difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the material safety data for 1,2-Difluorobenzene (CAS No. 367-11-3). The information is compiled and presented to meet the needs of laboratory and drug development professionals, with a focus on quantitative data, experimental methodologies, and clear visual representations of safety workflows and data relationships.

Physicochemical Properties

A foundational understanding of the physical and chemical properties of this compound is essential for its safe handling and use in experimental settings. These properties dictate its behavior under various conditions and inform storage, handling, and emergency procedures.

PropertyValueSource(s)
Chemical Formula C₆H₄F₂[1][2]
Molecular Weight 114.09 g/mol [1][3][4][5]
Appearance Colorless liquid[1][6][7][8]
Odor Aromatic[8]
Melting Point -34 °C[1][3][4][5][7][9]
Boiling Point 92 °C at 760 mmHg[1][3][4][5][7][9]
Flash Point 2 °C (35.6 °F) - Closed Cup[6][7][9][10]
Density 1.158 g/cm³ at 25 °C[4][5][7]
Vapor Pressure 56.6 mmHg at 25°C[3]
Solubility Insoluble in water. Soluble in organic solvents like ethanol, acetone, and diethyl ether.[8]
Refractive Index 1.443 (20°C)[1][4][5]

Toxicological Data

The toxicological profile of this compound is crucial for assessing its potential health hazards upon exposure. The primary acute toxicity data available is from inhalation studies in mice.

ParameterValueSpeciesExposure RouteSource(s)
LC50 55,000 mg/m³MouseInhalation (2 hours)[6][7][10][11]

Health Effects Summary:

  • Acute Effects: May cause irritation to the eyes, skin, and respiratory tract.[6][10] Inhalation of high vapor concentrations can lead to symptoms such as headache, dizziness, tiredness, nausea, and vomiting.[9] Ingestion may cause gastrointestinal irritation.[6]

  • Chronic Effects: No specific information is available regarding chronic exposure effects, carcinogenicity, mutagenicity, or teratogenicity.[10]

Experimental Protocol: Acute Inhalation Toxicity (LC50) Study

While the specific experimental report for the cited LC50 value of this compound is not publicly available, a standard methodology based on the OECD Guideline for the Testing of Chemicals, No. 403 (Acute Inhalation Toxicity) can be detailed. This provides a representative protocol for how such a study would be conducted.

Objective: To determine the median lethal concentration (LC50) of a substance in a mammalian species (e.g., mouse) following a short-term inhalation exposure.

Methodology:

  • Test Substance Preparation: this compound is vaporized to create a test atmosphere of a specific concentration. The concentration of the substance in the air is precisely controlled and monitored throughout the exposure period.

  • Animal Model: Young adult laboratory mice (specific strain, e.g., C57BL/6) of both sexes are used. Animals are acclimatized to laboratory conditions before the study.

  • Exposure System: A whole-body or nose-only inhalation exposure chamber is utilized. The chamber is designed to provide a uniform and constant concentration of the test substance in the air.[12]

  • Experimental Groups: Multiple groups of animals (typically 5 males and 5 females per group) are exposed to different concentrations of this compound vapor for a fixed duration (e.g., 2 or 4 hours).[13] A control group is exposed to filtered air under the same conditions.

  • Procedure:

    • Animals are placed in the exposure chamber.

    • The test atmosphere is generated and maintained at the target concentration and monitored continuously.

    • Environmental conditions such as temperature, humidity, and airflow are kept constant.[14]

    • After the exposure period, the animals are returned to their cages.

  • Observation Period: The animals are observed for mortality and clinical signs of toxicity at regular intervals for a period of 14 days post-exposure.[15] Observations include changes in skin, fur, eyes, respiratory patterns, and behavioral changes. Body weights are recorded before the test and at regular intervals during the observation period.[14]

  • Data Analysis: The number of mortalities in each concentration group is recorded. Statistical methods (e.g., probit analysis) are used to calculate the LC50 value, which is the concentration estimated to cause mortality in 50% of the test animals.

Hazard Identification and Risk Assessment Workflow

A systematic approach to identifying hazards and assessing risks is paramount when working with hazardous chemicals. The following diagram illustrates a typical workflow for managing the risks associated with this compound in a research setting.

Hazard_Risk_Assessment_Workflow cluster_0 Hazard Identification cluster_1 Exposure Assessment cluster_2 Risk Characterization & Control cluster_3 Review and Reassessment A Review MSDS/SDS for This compound B Identify Physical Hazards (e.g., Flammability) A->B C Identify Health Hazards (e.g., Irritation, Inhalation Toxicity) A->C D Evaluate Experimental Procedures (e.g., heating, aerosolizing) C->D E Identify Potential Exposure Routes (Inhalation, Dermal) D->E F Estimate Exposure Duration and Frequency E->F G Determine Level of Risk (Low, Medium, High) F->G H Implement Control Measures (Hierarchy of Controls) G->H I Engineering Controls (Fume Hood) H->I J Administrative Controls (SOPs, Training) K Personal Protective Equipment (Gloves, Goggles, Respirator) I->J J->K L Monitor Effectiveness of Controls K->L M Review Incidents or Near-Misses L->M N Periodically Re-evaluate Risk (e.g., change in procedure) M->N N->A Feedback Loop

Caption: Hazard identification and risk assessment workflow for this compound.

Fire and Explosion Hazard Data

This compound is a highly flammable liquid and presents a significant fire hazard. Proper storage and handling procedures are necessary to mitigate this risk.

ParameterValueSource(s)
Flammability Highly flammable liquid and vapor[2][6][9][10]
Flash Point 2 °C (35.6 °F)[6][7][9][10]
GHS Flammability Category Category 2 (Flash point < 23°C and initial boiling point > 35°C)[7][11]
Suitable Extinguishing Media Dry chemical, CO₂, alcohol-resistant foam, water spray[6][7][9][10]
Unsuitable Extinguishing Media Straight streams of water[6]
Hazardous Combustion Products Carbon oxides (CO, CO₂), hydrogen fluoride[6][7]
Special Hazards Vapors may form explosive mixtures with air and can travel to an ignition source and flash back. Containers may explode when heated.[6][9]

Exposure Controls and Personal Protection

To minimize exposure and ensure the safety of personnel, appropriate engineering controls, administrative controls, and personal protective equipment (PPE) must be utilized.

Control TypeRecommendationSource(s)
Engineering Controls Use in a well-ventilated area, preferably in a chemical fume hood. Use explosion-proof electrical/ventilating/lighting equipment. Ensure eyewash stations and safety showers are readily available.[6][9][10]
Personal Protective Equipment (PPE)
Eye/Face ProtectionChemical safety goggles or face shield.[7]
Skin ProtectionWear appropriate protective gloves (e.g., Viton, nitrile rubber) and a lab coat or impervious clothing.[2][6][7]
Respiratory ProtectionIf ventilation is inadequate, use a NIOSH-approved respirator with organic vapor cartridges.[6][10]
Handling and Storage Keep away from heat, sparks, and open flames. Ground and bond containers when transferring material. Store in a tightly closed container in a cool, dry, well-ventilated area designated for flammables.[2][6][9]
Incompatible Materials Strong oxidizing agents.[6][9][10]

Logical Relationship of a Material Safety Data Sheet (MSDS/SDS)

The sections of an MSDS or a GHS-compliant SDS are structured logically to provide a clear and accessible flow of information, from identification and hazards to safe handling and emergency response.

MSDS_Sections_Flow cluster_identification Identification & Hazards cluster_response Emergency Response cluster_handling Safe Handling & Storage cluster_properties Properties & Information cluster_disposal_transport Disposal & Transport Sec1 Section 1: Identification Sec2 Section 2: Hazard(s) Identification Sec1->Sec2 Sec3 Section 3: Composition/Information on Ingredients Sec2->Sec3 Sec4 Section 4: First-Aid Measures Sec2->Sec4 Sec5 Section 5: Fire-Fighting Measures Sec2->Sec5 Sec6 Section 6: Accidental Release Measures Sec2->Sec6 Sec8 Section 8: Exposure Controls/ Personal Protection Sec2->Sec8 Sec11 Section 11: Toxicological Information Sec3->Sec11 Sec13 Section 13: Disposal Considerations Sec6->Sec13 Sec7 Section 7: Handling and Storage Sec7->Sec8 Sec10 Section 10: Stability and Reactivity Sec7->Sec10 Sec8->Sec7 Sec9 Section 9: Physical and Chemical Properties Sec9->Sec5 Sec9->Sec6 Sec9->Sec7 Sec9->Sec10 Sec11->Sec4 Sec11->Sec8 Sec12 Section 12: Ecological Information Sec14 Section 14: Transport Information Sec13->Sec14

Caption: Logical flow and relationship between sections of a Safety Data Sheet.

First Aid Measures

In the event of exposure to this compound, immediate and appropriate first aid is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek medical attention.[6][10]

  • Skin Contact: Remove contaminated clothing and shoes immediately.[6] Flush skin with plenty of soap and water for at least 15 minutes.[6][10] Seek medical attention if irritation develops.[2]

  • Inhalation: Move the victim to fresh air immediately.[6][7] If breathing is difficult, administer oxygen. If the victim is not breathing, give artificial respiration.[6][10] Seek immediate medical attention.[10]

  • Ingestion: Do NOT induce vomiting.[6][7] If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water.[6] Never give anything by mouth to an unconscious person.[6][7] Seek immediate medical attention.[10]

Spill and Leak Procedures

Accidental releases must be handled promptly and safely to prevent fire and exposure.

  • Eliminate Ignition Sources: Remove all sources of heat, sparks, flames, and static discharge from the area.[2][6][9]

  • Ventilate the Area: Ensure adequate ventilation to disperse vapors.[6]

  • Personal Protection: Wear appropriate personal protective equipment as described in Section 6.[6]

  • Containment and Cleanup: Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[6][10] Use spark-proof tools for cleanup.[6] Collect the absorbed material into a suitable, labeled container for disposal.[6] Do not allow the spill to enter sewers or waterways.[2][6]

This guide is intended to provide essential safety information for trained professionals. Always consult the most current Safety Data Sheet from your supplier before handling this compound and ensure that all laboratory personnel are trained on its specific hazards and the necessary safety procedures.

References

Methodological & Application

Applications of 1,2-Difluorobenzene in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Difluorobenzene is a versatile building block in modern organic synthesis, prized for the unique electronic properties conferred by the two adjacent fluorine atoms. The strong electron-withdrawing nature of fluorine can significantly influence the reactivity and properties of molecules, making this compound and its derivatives valuable precursors in the synthesis of pharmaceuticals, liquid crystals, and other advanced materials. This document provides detailed application notes and experimental protocols for key synthetic transformations involving this compound.

Application 1: Synthesis of Liquid Crystal Precursors

A crucial application of this compound is in the synthesis of liquid crystal intermediates. The difluoro-substituted aromatic core is a common motif in liquid crystal molecules, influencing their mesomorphic properties. A key precursor for many such liquid crystals is 2,3-difluorobenzaldehyde, which can be efficiently synthesized from this compound via directed ortho-lithiation followed by formylation.

Logical Workflow for 2,3-Difluorobenzaldehyde Synthesis

workflow cluster_start Starting Material cluster_reaction Reaction Steps cluster_workup Work-up and Isolation A This compound in THF B Cool to -65 °C Nitrogen Atmosphere A->B Initial Setup C Slow addition of n-Butyllithium (n-BuLi) B->C Deprotonation D Formation of 2,3-Difluorophenyllithium C->D Intermediate Formation E Addition of N,N-Dimethylformamide (DMF) D->E Electrophilic Quench F Formylation Reaction E->F Reaction G Quench with 10% HCl F->G Acidic Work-up H Washing and Distillation G->H Purification I 2,3-Difluorobenzaldehyde (Final Product) H->I Isolation

Caption: Workflow for the synthesis of 2,3-difluorobenzaldehyde.

Experimental Protocol: Synthesis of 2,3-Difluorobenzaldehyde

This protocol is adapted from a patent describing the formylation of this compound.

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (2.5 M)

  • N,N-Dimethylformamide (DMF)

  • 10% Hydrochloric acid (HCl)

  • Nitrogen gas

  • Standard glassware for anhydrous reactions

Procedure:

  • To a 10 L three-necked flask, add 1000 g of this compound and 5000 mL of THF.

  • Purge the flask with nitrogen gas for 3 cycles.

  • Cool the reaction mixture to -65 °C using a suitable cooling bath.

  • Slowly add 4000 mL of n-butyllithium (2.5 M in hexanes) dropwise over 2 hours, maintaining the temperature at -65 °C.

  • After the addition is complete, stir the mixture at -65 °C for an additional 30 minutes.

  • Slowly add 750 g of N,N-dimethylformamide (DMF) dropwise over 1 hour, ensuring the temperature does not rise significantly.

  • After the addition of DMF, allow the reaction mixture to warm to -30 °C naturally.

  • Pour the reaction mixture into a solution of 10% hydrochloric acid, controlling the temperature to below 30 °C.

  • Separate the organic layer, wash with water, and remove the solvent by distillation to obtain the crude product.

  • Further purification by distillation under reduced pressure yields pure 2,3-difluorobenzaldehyde.

ReagentMolar Mass ( g/mol )Amount (g)Amount (mL)MolesMolar Ratio
This compound114.091000~8638.761
n-Butyllithium (2.5 M)64.06-400010.01.14
N,N-Dimethylformamide73.09750~79410.261.17

Table 1: Quantitative data for the synthesis of 2,3-difluorobenzaldehyde.

Application 2: Synthesis of Pharmaceutical Intermediates

This compound derivatives are crucial in the pharmaceutical industry. The presence of fluorine atoms can enhance metabolic stability, improve binding affinity to biological targets, and modulate the lipophilicity of drug molecules.[1] A prominent example is the synthesis of Ticagrelor, an antiplatelet medication, which utilizes a (3,4-difluorophenyl)cyclopropylamine intermediate. While not directly starting from this compound, the synthesis of this key intermediate highlights the importance of the difluorophenyl motif.

Signaling Pathway of Ticagrelor (Simplified)

ticagrelor_pathway ADP ADP P2Y12 P2Y12 Receptor on Platelet ADP->P2Y12 Binds to Platelet_Activation Platelet Activation and Aggregation P2Y12->Platelet_Activation Initiates Ticagrelor Ticagrelor Ticagrelor->P2Y12 Reversibly Inhibits Thrombosis Thrombosis Platelet_Activation->Thrombosis Leads to

Caption: Simplified mechanism of action of Ticagrelor.

Experimental Protocol: Synthesis of (1R,2S)-N-Benzyl-2-(3,4-difluorophenyl)cyclopropanamine (A Key Step in Ticagrelor Synthesis)

This protocol describes the reductive amination to form a key intermediate in the synthesis of Ticagrelor.[2]

Materials:

  • (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine

  • Benzaldehyde

  • Methanol

  • Sodium borohydride

  • Ethyl acetate

  • Water

Procedure:

  • Dissolve 4 g of (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine in 12 mL of methanol at room temperature.

  • Add 2.5 g of benzaldehyde to the solution and stir for 120 minutes.

  • Add 1.2 g of sodium borohydride to the reaction mixture in portions and stir at room temperature for 3 hours.

  • After the reaction is complete, concentrate the reaction mass to obtain a residue.

  • Add 40 mL of water and 40 mL of ethyl acetate to the residue and separate the layers.

  • Concentrate the organic layer to obtain 5 g of the product, (1R,2S)-N-benzyl-2-(3,4-difluorophenyl)cyclopropanamine.[2]

ReagentMolar Mass ( g/mol )Amount (g)MolesMolar Ratio
(1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine169.184.00.02361
Benzaldehyde106.122.50.02361
Sodium borohydride37.831.20.03171.34

Table 2: Quantitative data for the synthesis of a Ticagrelor intermediate.

Application 3: Cross-Coupling Reactions

General Catalytic Cycle for Suzuki-Miyaura Cross-Coupling

suzuki_cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X-L_n OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar-Pd(II)-Ar'-L_n Transmetal->PdII_Diaryl ArylBoronic Ar'-B(OH)_2 (Base) ArylBoronic->Transmetal RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' (Coupled Product) RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Representative Experimental Protocol: Suzuki-Miyaura Coupling of a Difluorinated Aryl Bromide

This protocol is a representative example of a Suzuki-Miyaura reaction with a difluorinated aryl bromide and can be adapted for this compound (if activated, e.g., as a bromo- or iodo- derivative).

Materials:

  • 1-Bromo-2,3-difluorobenzene (as a representative substrate)

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Solvent (e.g., Toluene/Water mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a Schlenk flask, combine 1-bromo-2,3-difluorobenzene (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add a degassed mixture of toluene (4 mL) and water (1 mL) to the flask.

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

ReagentMolar Mass ( g/mol )Amount (mmol)Molar Ratio
1-Bromo-2,3-difluorobenzene192.991.01
4-Methoxyphenylboronic acid151.961.21.2
Palladium(II) acetate224.500.020.02
Triphenylphosphine262.290.040.04
Potassium carbonate138.212.02

Table 3: Representative quantitative data for a Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a valuable and versatile starting material in organic synthesis. Its applications span the creation of advanced materials like liquid crystals and the synthesis of complex, life-saving pharmaceuticals. The key to its utility lies in the ability to selectively functionalize the aromatic ring, often through directed ortho-lithiation, and its participation in powerful cross-coupling reactions. The protocols and data presented here provide a foundation for researchers to explore and expand the synthetic potential of this important fluorinated building block.

References

Application Notes and Protocols: 1,2-Difluorobenzene in Electrochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Difluorobenzene (DFB) is an aromatic organic compound that has emerged as a valuable non-coordinating solvent for electrochemical investigations. Its unique combination of properties, including chemical inertness, a wide electrochemical window, and sufficient polarity to dissolve common electrolytes, makes it an excellent medium for studying sensitive and reactive chemical species. Unlike more traditional solvents like acetonitrile, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO), DFB exhibits a very low tendency to coordinate with metal centers, thus allowing for the study of species in a truly "naked" state.[1][2][3] This attribute is particularly crucial in the fields of organometallic chemistry, materials science, and drug development, where understanding the intrinsic electrochemical properties of a molecule, free from solvent interactions, is paramount.

These application notes provide a comprehensive overview of the use of this compound in electrochemistry, including its key properties, common applications, and detailed experimental protocols.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValueReference
Formula C₆H₄F₂[2][3]
Molar Mass 114.09 g/mol [2]
Appearance Colorless liquid[2][3]
Density 1.158 g/mL at 25 °C[4]
Boiling Point 92 °C[2][4]
Melting Point -34 °C[2][4]
Dielectric Constant (ε₀) 13.8 at 300 K[2]
Solubility in Water 1.14 g/L (insoluble)[2][5]
Solubility in Organic Solvents Soluble in ethanol, acetone, diethyl ether[5]
Electrochemical Window +2.0 V to -2.2 V vs. SSCE[1]

Applications in Electrochemistry

The inert and non-coordinating nature of this compound makes it a superior solvent for a variety of electrochemical applications:

  • Studies of Transition Metal Complexes: DFB is an ideal solvent for investigating the redox properties of transition metal complexes without interference from solvent coordination. This allows for the generation and stabilization of otherwise inaccessible intermediates.[1][2]

  • Electropolymerization: It has been successfully used in both oxidative and reductive electropolymerization reactions. Films grown in DFB often exhibit enhanced stability and more uniform coverage compared to those grown in other solvents.[1]

  • Lithium Metal Batteries: Recent research has explored the use of this compound as an antisolvent in fluorinated electrolytes for lithium metal batteries. Its presence can modify the solvation structure and electrode/electrolyte interphase, leading to improved stability and performance.[6][7]

  • Studying Reactive Species: The chemical inertness of DFB allows for the electrochemical study of highly reactive species that would otherwise react with the solvent.[1]

Experimental Protocols

Solvent and Electrolyte Preparation

Objective: To prepare high-purity this compound and supporting electrolyte for electrochemical experiments.

Materials:

  • This compound (98% or higher purity)

  • Activated alumina

  • Tetra-n-butylammonium hexafluorophosphate (TBAH) or other suitable supporting electrolyte

  • Acetonitrile (for recrystallization)

  • Diethyl ether (for precipitation)

  • Inert gas (Nitrogen or Argon)

  • Glovebox or drybox

Protocol:

  • Purification of this compound:

    • All solvent handling should be performed in an inert atmosphere (glovebox or drybox) to prevent contamination with water and oxygen.[1]

    • Pass the this compound through a column of activated alumina to remove any polar impurities and residual water.[1]

    • For recycling, DFB can be collected and distilled at its boiling point (92 °C).[1]

  • Purification of Supporting Electrolyte (TBAH):

    • Dissolve tetra-n-butylammonium bromide and potassium hexafluorophosphate (KPF₆) in stoichiometric amounts in water.

    • Collect the resulting precipitate of TBAH.

    • Recrystallize the TBAH twice from ethanol.

    • Dissolve the recrystallized TBAH in a minimum amount of acetonitrile and filter to remove any solid impurities.

    • Precipitate the purified TBAH by adding the acetonitrile solution to diethyl ether.[1]

    • Dry the purified electrolyte under vacuum before transferring it to the inert atmosphere glovebox.

General Electrochemical Measurement

Objective: To perform a standard cyclic voltammetry (CV) experiment using this compound as the solvent.

Materials:

  • Purified this compound

  • Purified supporting electrolyte (e.g., 0.1 M TBAH)

  • Analyte of interest

  • Three-electrode electrochemical cell (working, reference, and counter electrodes)

  • Potentiostat

  • Inert gas atmosphere (glovebox or Schlenk line)

Protocol:

  • Cell Assembly:

    • Inside an inert atmosphere glovebox, assemble a three-compartment electrochemical cell. This setup separates the working electrode from the reference and auxiliary (counter) electrodes.[1]

    • Use a suitable working electrode (e.g., glassy carbon, platinum, or gold), a reference electrode (e.g., Ag/Ag⁺ or a pseudo-reference electrode like a silver wire), and a counter electrode (e.g., platinum mesh or wire).[1]

    • Separate the compartments using fine porosity frits to prevent mixing of the solutions while allowing for ionic conductivity.[1]

  • Electrolyte Solution Preparation:

    • In the glovebox, prepare the electrolyte solution by dissolving the desired concentration of the supporting electrolyte (e.g., 0.1 M TBAH) in the purified this compound.

    • Add the analyte of interest to the electrolyte solution at the desired concentration.

  • Electrochemical Measurement:

    • Fill the electrochemical cell with the prepared solution.

    • Connect the electrodes to the potentiostat.

    • Perform the electrochemical measurement (e.g., cyclic voltammetry) by applying the desired potential waveform and recording the resulting current.

    • It is recommended to use a ferrocene/ferrocenium (Fc/Fc⁺) couple as an internal standard for potential referencing.

Quantitative Data Summary

The following table summarizes key quantitative data for electrochemical studies in this compound.

ParameterElectrolyte/AnalyteValueConditionsReference
Electrochemical Window 0.1 M TBAH+2.0 to -2.2 Vvs. SSCE[1]
Peak-to-Peak Splitting (ΔEp) [Fe(η⁵-Me₅C₅)₂]⁺/⁰Varies with scan rate and electrolyte concentration0.1 M TBAH, 200 mV/s[1]
Half-Wave Potential (E₁/₂) [Re(bpy)(CO)₃Cl]⁰/--1.37 V0.2 M TBAH, 200 mV/s[1]
Coulombic Efficiency (CE) LiCu cell99.76%
Capacity Retention (Li/NMC811 cell) LiFSI/EmimFSI/dFBn93% after 500 cycles1C discharge[7]

Visualizations

Experimental Workflow for Electrochemistry in this compound

experimental_workflow cluster_prep Preparation Stage cluster_glovebox Inert Atmosphere (Glovebox) cluster_measurement Measurement Stage cluster_analysis Data Analysis Solvent_Purification 1. Purify this compound (Pass through Alumina) Prepare_Solution 3. Prepare Electrolyte Solution (Dissolve Electrolyte & Analyte in DFB) Solvent_Purification->Prepare_Solution Electrolyte_Purification 2. Purify Supporting Electrolyte (Recrystallization) Electrolyte_Purification->Prepare_Solution Assemble_Cell 4. Assemble Three-Electrode Cell Prepare_Solution->Assemble_Cell Connect_Potentiostat 5. Connect to Potentiostat Assemble_Cell->Connect_Potentiostat Run_Experiment 6. Perform Electrochemical Measurement (e.g., Cyclic Voltammetry) Connect_Potentiostat->Run_Experiment Analyze_Data 7. Analyze Results Run_Experiment->Analyze_Data

Caption: General workflow for electrochemical experiments using this compound.

Logical Relationship of this compound Properties and Applications

properties_applications cluster_properties Key Properties of this compound cluster_applications Electrochemical Applications Non_Coordinating Weakly Coordinating Transition_Metals Studying Transition Metal Complexes Non_Coordinating->Transition_Metals Polymerization Electropolymerization Non_Coordinating->Polymerization Inert Chemically Inert Batteries Lithium Metal Batteries Inert->Batteries Reactive_Species Investigating Reactive Intermediates Inert->Reactive_Species Wide_Window Wide Electrochemical Window Wide_Window->Polymerization Wide_Window->Reactive_Species Polarity Sufficient Dielectric Constant Polarity->Transition_Metals Polarity->Batteries

Caption: Relationship between properties and applications of this compound.

References

Application Notes and Protocols for the Use of 1,2-Difluorobenzene in Transition Metal Complex Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the utilization of 1,2-difluorobenzene (DFB) in the study of transition metal complexes. DFB serves as a unique molecule in organometallic chemistry, acting both as a non-coordinating, inert solvent for sensitive electrochemical studies and as a reactive substrate for fundamental C-F and C-H bond activation research. Its applications are crucial for developing new catalytic processes and understanding reaction mechanisms relevant to synthetic and medicinal chemistry.

Application 1: this compound as a Non-Coordinating Solvent

Due to its chemical inertness and low coordinating ability, this compound is an excellent solvent for electrochemical studies of transition metal complexes.[1] The presence of electron-withdrawing fluorine atoms reduces the π-electron density of the aromatic ring, minimizing its interaction with metal centers and allowing for the study of otherwise inaccessible or unstable intermediates.[2] It offers a wide potential window, typically from +2.0 V to -2.2 V vs ssce, making it suitable for investigating various redox processes.[1]

Protocol 1: Electrochemical Analysis using this compound

This protocol describes the use of this compound for cyclic voltammetry (CV) and square-wave voltammetry (SWV) to characterize the redox properties of a transition metal complex.

Materials:

  • Transition metal complex of interest (e.g., a cobalt-semiquinone complex)

  • This compound (DFB), anhydrous

  • Tetrabutylammonium hexafluorophosphate (TBAH) or other suitable supporting electrolyte

  • Ferrocene (Fc) for use as an internal standard

  • Working electrode (e.g., glassy carbon or platinum)

  • Reference electrode (e.g., Ag/AgCl or SCE)

  • Counter electrode (e.g., platinum wire)

  • Voltammetry cell and potentiostat

Procedure:

  • Prepare a 0.1 M solution of the supporting electrolyte (e.g., TBAH) in anhydrous this compound.

  • Dissolve the transition metal complex in the electrolyte solution to a final concentration of approximately 1 mM.

  • Add a small amount of ferrocene to the solution to serve as an internal potential reference.

  • Assemble the three-electrode electrochemical cell, ensuring the electrodes are clean and properly positioned.

  • Purge the solution with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove dissolved oxygen. Maintain a blanket of inert gas over the solution during the experiment.

  • Perform cyclic voltammetry by scanning the potential over the desired range. Record the resulting voltammogram.

  • If desired, perform square-wave voltammetry to confirm the number of electrons involved in the redox processes.

  • Analyze the data to determine the half-wave potentials (E½) of the redox events relative to the Fc/Fc⁺ couple.

Data Presentation:

Table 1: Electrochemical Data for a Cobalt-Semiquinone Complex in 1,2-DFB

Redox ProcessHalf-Wave Potential (E½) vs Fc/Fc⁺Technique
[Co]²⁻ / [Co]⁻ (Oxidation)-0.04 VCV / SWV
[Co]²⁻ / [Co]³⁻ (Reduction)-1.3 VCV / SWV

Data adapted from a study on a cobalt-semiquinone radical complex where this compound was used as the solvent.[3]

Application 2: C-H and C-F Bond Activation Studies

This compound is a key substrate for investigating the mechanisms of C-H and C-F bond activation by transition metal complexes.[2] These fundamental studies are vital for the development of catalysts that can functionalize fluorinated aromatic compounds. The competition between C-H and C-F bond cleavage can be finely tuned depending on the metal center, its ligand sphere, and reaction conditions.[4] Rhodium complexes, for example, have been shown to selectively activate the C-H bonds of this compound under photolytic conditions.[2]

Protocol 2: Synthesis of a Rhodium η²-(this compound) Complex via C-H Activation

This protocol outlines the synthesis of a stable rhodium(III) η²-arene complex, which is a precursor to C-H bond activation products. The procedure is based on the displacement of a weakly bound ligand by this compound.

Materials:

  • Rhodium precursor complex (e.g., a Rh(III) complex with a labile ligand)

  • This compound (used as both reactant and solvent)

  • Pentane

  • Schlenk flask and vacuum line

  • NMR tubes and deuterated solvent (e.g., CD₂Cl₂)

  • Crystallization vials

Procedure:

  • In a nitrogen-filled glovebox, add the rhodium precursor complex (1 equivalent) to a Schlenk flask.

  • Add an excess of this compound to the flask to dissolve the complex.

  • Stir the solution at room temperature for 2-4 hours to allow for ligand exchange. The progress can be monitored by ³¹P NMR spectroscopy if a phosphine ligand is present.

  • Once the reaction is complete, remove the excess this compound under vacuum.

  • Wash the resulting solid product with cold pentane to remove any unreacted starting material and organic byproducts.

  • Dry the final product, a rhodium η²-(this compound) complex, under vacuum.

  • For characterization, dissolve a small sample in a suitable deuterated solvent for NMR analysis.

  • Grow single crystals for X-ray diffraction by slow evaporation of a concentrated solution or by vapor diffusion of an anti-solvent (e.g., pentane) into a solution of the complex.

Data Presentation:

Table 2: Representative Spectroscopic Data for a Rhodium(III) η²-(this compound) Complex

TechniqueNucleusKey Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
NMR¹H7.0-7.5 (m, Ar-H), signals for other ligands
NMR¹⁹F-135 to -145 (m, Ar-F)
NMR³¹PDoublet corresponding to the phosphine ligand, showing coupling to Rh
IRν(C=C) around 1580-1600 cm⁻¹

Note: These are representative data ranges. Actual values will depend on the specific rhodium complex and its ligand environment. The isolation and characterization of such complexes have been reported.[5][6]

Application 3: Catalytic Cross-Coupling Reactions

This compound can be used as a substrate in transition metal-catalyzed cross-coupling reactions to form new C-C bonds. This is a powerful method for synthesizing more complex fluorinated molecules. Nickel-catalyzed Kumada coupling, for instance, allows for the efficient reaction of aryl fluorides with Grignard reagents.[1] The success of these reactions often depends on the choice of a specific ligand that can facilitate the challenging oxidative addition of the C-F bond to the metal center.[1][7]

Protocol 3: Nickel-Catalyzed Cross-Coupling of this compound with an Aryl Grignard Reagent

This protocol provides a general method for the Kumada-type cross-coupling of this compound with an aryl magnesium bromide.

Materials:

  • This compound

  • Arylmagnesium bromide (e.g., Phenylmagnesium bromide), ~1.2 equivalents

  • Nickel(II) chloride (NiCl₂) or a pre-catalyst like NiCl₂(dppe) (1-5 mol%)

  • Phosphine ligand (if not using a pre-catalyst)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Drying agent (e.g., MgSO₄)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Set up a flame-dried, three-neck flask equipped with a condenser, magnetic stirrer, and a nitrogen inlet.

  • Add the nickel catalyst (e.g., NiCl₂(dppe), 2 mol%) to the flask under a nitrogen atmosphere.

  • Add anhydrous THF, followed by this compound (1 equivalent).

  • Slowly add the arylmagnesium bromide solution (1.2 equivalents) to the stirred mixture at room temperature.

  • Heat the reaction mixture to reflux (around 65 °C for THF) and monitor the progress by GC-MS or TLC.

  • After the reaction is complete (typically 4-12 hours), cool the mixture to 0 °C.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., diethyl ether), wash the combined organic layers with brine, and dry over anhydrous MgSO₄.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Data Presentation:

Table 3: Typical Reaction Parameters for Nickel-Catalyzed Cross-Coupling

ParameterValue / Condition
SubstrateThis compound
NucleophilePhenylmagnesium bromide
CatalystNiCl₂(dppe)
Catalyst Loading2 mol%
SolventAnhydrous THF
Temperature65 °C (Reflux)
Reaction Time6 hours
Typical Yield70-90%

Visualizations

Experimental and Mechanistic Diagrams

G cluster_workflow General Experimental Workflow A Reactants (Transition Metal Precursor, This compound, Ligands) B Inert Atmosphere Synthesis (Schlenk Line / Glovebox) A->B C Reaction Monitoring (NMR, GC-MS) B->C D Workup & Purification (Extraction, Chromatography) C->D E Characterization of Product D->E F Spectroscopy (NMR, IR, UV-Vis) E->F G X-Ray Diffraction (Single Crystal) E->G H Electrochemical Analysis (Cyclic Voltammetry) E->H

Caption: General workflow for synthesis and characterization.

G cluster_activation C-F / C-H Bond Activation Mechanism A [M]-L (Metal Complex) B [M] (Unsaturated Intermediate) A->B - L C η²-Coordination Complex B->C + 1,2-DFB D C-H Oxidative Addition Product C->D C-H Activation E C-F Oxidative Addition Product C->E C-F Activation

Caption: Competing C-H and C-F bond activation pathways.

G cluster_catalysis Catalytic Cycle for Ni-Catalyzed Cross-Coupling A Ni(0)Lₙ B Oxidative Addition A->B + 1,2-DFB (ArF-F) C (ArF)Ni(II)Lₙ(F) B->C D Transmetalation C->D + Ar'MgBr E (ArF)Ni(II)Lₙ(Ar') D->E - MgBrF F Reductive Elimination E->F F->A - ArF-Ar'

Caption: Catalytic cycle for Kumada cross-coupling.

References

Application Notes: 1,2-Difluorobenzene as a Versatile Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Difluorobenzene is a key aromatic building block in medicinal chemistry, prized for its ability to introduce fluorine atoms into pharmaceutical candidates. The strategic incorporation of the 1,2-difluorophenyl motif can significantly enhance a drug's metabolic stability, binding affinity, and lipophilicity. This document provides detailed application notes on the use of this compound in the synthesis of a crucial intermediate for Ticagrelor, a potent antiplatelet agent. Experimental protocols, quantitative data, and diagrams of the synthetic workflow and biological mechanism of action are presented to guide researchers in leveraging this versatile synthon for drug discovery and development.

Introduction to this compound in Medicinal Chemistry

This compound (o-difluorobenzene) is a colorless liquid at room temperature and serves as a valuable precursor in the synthesis of various active pharmaceutical ingredients (APIs).[1][2][3] The presence of two adjacent fluorine atoms on the benzene ring imparts unique electronic properties that are highly sought after in drug design. Fluorine, being the most electronegative element, can modulate the pKa of nearby functional groups, form strong bonds with carbon, and participate in favorable protein-ligand interactions.[1][4]

The benefits of incorporating fluorine, often via building blocks like this compound, include:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes, which can prolong the in-vivo half-life of a drug.[1]

  • Modulated Lipophilicity: Fluorination can increase the lipophilicity of a molecule, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, which is critical for oral bioavailability.[1]

  • Improved Binding Affinity: Fluorine atoms can form hydrogen bonds and other non-covalent interactions with amino acid residues in the target protein's binding pocket, leading to increased potency and selectivity.[1]

A prominent example of a drug synthesized using a this compound-derived intermediate is Ticagrelor, a P2Y12 receptor antagonist used to prevent thrombotic events.[3][5]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
CAS Number 367-11-3
Molecular Formula C₆H₄F₂
Molecular Weight 114.09 g/mol
Appearance Colorless liquid
Density 1.158 g/mL at 25 °C
Boiling Point 92 °C
Melting Point -34 °C
Flash Point 2.2 °C
Solubility Insoluble in water, soluble in organic solvents

Synthesis of (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine: A Key Intermediate for Ticagrelor

This section details a multi-step synthesis of (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine, a critical chiral intermediate for the synthesis of Ticagrelor, starting from this compound.

Experimental Workflow

The overall synthetic strategy involves a Friedel-Crafts acylation of this compound, followed by a series of transformations to construct the cyclopropylamine moiety with the desired stereochemistry.

G cluster_0 Synthesis of Ticagrelor Intermediate A This compound B 3-Chloro-1-(3,4-difluorophenyl)propan-1-one A->B Friedel-Crafts Acylation (3-chloropropionyl chloride, AlCl3) C 1-(3,4-Difluorophenyl)-3-nitropropan-1-one B->C Nitration (NaNO2) D (1R)-1-(3,4-Difluorophenyl)-3-nitropropan-1-ol C->D Asymmetric Reduction (Chiral oxazaborolidine, borane complex) E (1S,2R)-1-Nitro-2-(3,4-difluorophenyl)cyclopropane D->E Intramolecular Cyclization (Mitsunobu reaction) F (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine E->F Nitro Group Reduction (Catalytic Hydrogenation)

Figure 1: Synthetic workflow for (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine.
Detailed Experimental Protocols

The following protocols are representative and may require optimization based on laboratory conditions and scale.

Step 1: Synthesis of 3-Chloro-1-(3,4-difluorophenyl)propan-1-one

  • Reaction: Friedel-Crafts Acylation.[3]

  • Reagents: this compound, 3-chloropropionyl chloride, aluminum chloride (AlCl₃).

  • Procedure: To a cooled suspension of anhydrous AlCl₃ in a suitable solvent (e.g., dichloromethane), add 3-chloropropionyl chloride dropwise. Subsequently, add this compound slowly while maintaining a low temperature. The reaction mixture is stirred until completion (monitored by TLC or GC). The reaction is then quenched by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product, which can be purified by distillation or chromatography.

Step 2: Synthesis of 1-(3,4-Difluorophenyl)-3-nitropropan-1-one

  • Reaction: Nucleophilic Substitution.[3]

  • Reagents: 3-Chloro-1-(3,4-difluorophenyl)propan-1-one, sodium nitrite (NaNO₂), a phase transfer catalyst (optional).

  • Procedure: A solution of 3-chloro-1-(3,4-difluorophenyl)propan-1-one in a suitable solvent (e.g., DMF) is treated with sodium nitrite. The reaction mixture is heated and stirred for several hours until the starting material is consumed. After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated to give the desired nitro compound.

Step 3: Synthesis of (1R)-1-(3,4-Difluorophenyl)-3-nitropropan-1-ol

  • Reaction: Asymmetric Reduction.[3]

  • Reagents: 1-(3,4-Difluorophenyl)-3-nitropropan-1-one, a chiral oxazaborolidine catalyst (e.g., (R)-Corey-Bakshi-Shibata catalyst), a borane source (e.g., borane-dimethyl sulfide complex).

  • Procedure: To a solution of the chiral oxazaborolidine catalyst in an anhydrous solvent (e.g., THF) at low temperature, the borane source is added, followed by the dropwise addition of a solution of 1-(3,4-difluorophenyl)-3-nitropropan-1-one. The reaction is stirred at low temperature until completion. The reaction is then quenched by the slow addition of methanol. The solvent is evaporated, and the residue is worked up by extraction and purified by chromatography to afford the chiral alcohol.

Step 4: Synthesis of (1S,2R)-1-Nitro-2-(3,4-difluorophenyl)cyclopropane

  • Reaction: Intramolecular Cyclization (Mitsunobu Reaction).[3]

  • Reagents: (1R)-1-(3,4-Difluorophenyl)-3-nitropropan-1-ol, triphenylphosphine (PPh₃), diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

  • Procedure: To a cooled solution of (1R)-1-(3,4-difluorophenyl)-3-nitropropan-1-ol and triphenylphosphine in an anhydrous solvent (e.g., THF or benzene), DEAD or DIAD is added dropwise.[3] The reaction mixture is allowed to warm to room temperature and stirred overnight. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the cyclopropane derivative.

Step 5: Synthesis of (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine

  • Reaction: Reduction of the Nitro Group.[3]

  • Reagents: (1S,2R)-1-Nitro-2-(3,4-difluorophenyl)cyclopropane, a reducing agent (e.g., catalytic hydrogenation with Pd/C, or zinc dust in the presence of an acid).[3]

  • Procedure: The nitrocyclopropane derivative is dissolved in a suitable solvent (e.g., methanol or ethanol) and subjected to catalytic hydrogenation in the presence of a palladium on carbon catalyst under a hydrogen atmosphere. Alternatively, reduction can be achieved using zinc dust in an acidic medium. Upon completion of the reaction, the catalyst is filtered off, and the solvent is evaporated. The resulting crude amine can be purified by distillation or by forming a salt (e.g., hydrochloride or mandelate salt) followed by recrystallization.[6][7][8]

Quantitative Data

The overall yield for the synthesis of the Ticagrelor intermediate, (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine, from this compound is typically reported in the range of 20-30% over the multi-step sequence, though this can vary depending on the specific reagents and conditions used in each step.[3]

StepProductTypical YieldPurity (Typical)
1. Friedel-Crafts Acylation3-Chloro-1-(3,4-difluorophenyl)propan-1-one70-85%>95% (GC)
2. Nitration1-(3,4-Difluorophenyl)-3-nitropropan-1-one60-75%>95% (HPLC)
3. Asymmetric Reduction(1R)-1-(3,4-Difluorophenyl)-3-nitropropan-1-ol80-90%>98% (HPLC)
4. Intramolecular Cyclization(1S,2R)-1-Nitro-2-(3,4-difluorophenyl)cyclopropane50-65%>97% (HPLC)
5. Nitro Group Reduction(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine75-90%>99% (HPLC)

Biological Significance and Mechanism of Action of Ticagrelor

The 1,2-difluorophenyl moiety, introduced via the cyclopropylamine intermediate, plays a crucial role in the biological activity of Ticagrelor. Studies have shown that the difluorophenylcyclopropyl group is essential for the antibacterial activity of Ticagrelor, a secondary pharmacological effect of the drug.[4]

Ticagrelor's primary mechanism of action is the reversible antagonism of the P2Y12 receptor on platelets.[1][9][10][11] This prevents adenosine diphosphate (ADP) from binding to the receptor and initiating the downstream signaling cascade that leads to platelet activation and aggregation.[1][2][10]

G cluster_0 Platelet Activation Pathway ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Binds Gi Gi Protein Activation P2Y12->Gi Ticagrelor Ticagrelor Ticagrelor->P2Y12 Reversibly Binds (Allosteric Inhibition) AC Adenylyl Cyclase Inhibition Gi->AC cAMP Decreased cAMP AC->cAMP PKA PKA Inactivation cAMP->PKA VASP VASP Phosphorylation Inhibition PKA->VASP GPIIbIIIa GPIIb/IIIa Receptor Activation VASP->GPIIbIIIa Aggregation Platelet Aggregation GPIIbIIIa->Aggregation

Figure 2: Signaling pathway of Ticagrelor's antiplatelet action.

As depicted in Figure 2, ADP binding to the P2Y12 receptor activates the Gi protein, which in turn inhibits adenylyl cyclase. This leads to a decrease in intracellular cyclic AMP (cAMP) levels. Lower cAMP results in reduced activation of protein kinase A (PKA), which subsequently leads to decreased phosphorylation of vasodilator-stimulated phosphoprotein (VASP). This cascade ultimately results in the activation of the glycoprotein IIb/IIIa receptor, promoting platelet aggregation. Ticagrelor, by binding to an allosteric site on the P2Y12 receptor, prevents this signaling cascade, thereby inhibiting platelet aggregation.[1][2][10]

Conclusion

This compound is a fundamentally important building block in the synthesis of modern pharmaceuticals. Its application in the synthesis of a key intermediate for Ticagrelor highlights its utility in creating complex, biologically active molecules with enhanced properties. The detailed protocols and workflow presented herein provide a valuable resource for researchers engaged in the design and synthesis of novel therapeutics. The unique electronic properties conferred by the 1,2-difluorophenyl moiety continue to make it a synthon of high interest in the ongoing quest for more effective and safer medicines.

References

Application Notes and Protocols for the Synthesis of Liquid Crystal Intermediates Using 1,2-Difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of liquid crystal intermediates derived from 1,2-difluorobenzene. The focus is on the preparation of 4'-alkyl-2,3-difluorobiphenyls, a class of compounds known for their utility in liquid crystal displays and other advanced materials.

Introduction

Fluorinated liquid crystals are of significant interest due to their unique properties, including high thermal and chemical stability, and tunable dielectric anisotropy. The introduction of fluorine atoms into the molecular core can significantly influence the mesomorphic behavior, viscosity, and electro-optical response of the final liquid crystal material. This compound serves as a versatile starting material for accessing a variety of fluorinated liquid crystal intermediates, particularly those containing the 2,3-difluorophenyl moiety, which is known to induce a negative dielectric anisotropy.

This guide outlines a reliable synthetic pathway from this compound to 4'-alkyl-2,3-difluorobiphenyls, key intermediates in the production of advanced liquid crystal mixtures. The synthesis involves a two-step process: the bromination of this compound followed by a Suzuki-Miyaura cross-coupling reaction.

Synthetic Pathway Overview

The overall synthetic scheme for the preparation of 4'-alkyl-2,3-difluorobiphenyls from this compound is presented below. This pathway is designed to be efficient and scalable, providing a clear route to the target liquid crystal intermediates.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Bromination cluster_step2 Step 2: Suzuki-Miyaura Coupling This compound This compound Bromination Bromination This compound->Bromination Br2, Fe catalyst 1-Bromo-2,3-difluorobenzene 1-Bromo-2,3-difluorobenzene Bromination->1-Bromo-2,3-difluorobenzene Intermediate Suzuki_Coupling Suzuki_Coupling 1-Bromo-2,3-difluorobenzene->Suzuki_Coupling Coupling Partner 4'-Alkyl-2,3-difluorobiphenyl 4'-Alkyl-2,3-difluorobiphenyl Suzuki_Coupling->4'-Alkyl-2,3-difluorobiphenyl Final Product 4-Alkylphenylboronic_Acid 4-Alkylphenylboronic Acid 4-Alkylphenylboronic_Acid->Suzuki_Coupling

Figure 1: Overall synthetic workflow for the preparation of 4'-alkyl-2,3-difluorobiphenyls.

Experimental Protocols

Step 1: Synthesis of 1-Bromo-2,3-difluorobenzene

This protocol describes the electrophilic bromination of this compound to yield 1-bromo-2,3-difluorobenzene, a key intermediate for subsequent cross-coupling reactions.

Reaction Scheme:

Bromination_Reaction Reactant This compound Product 1-Bromo-2,3-difluorobenzene Reactant->Product    Reagents + Br2 / Fe

Figure 2: Bromination of this compound.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
This compound114.0911.4 g0.10
Bromine159.8117.6 g (5.6 mL)0.11
Iron filings55.850.5 g-
Dichloromethane (DCM)84.93100 mL-
10% Sodium bisulfite solution-As needed-
Saturated sodium bicarbonate solution-50 mL-
Brine-50 mL-
Anhydrous magnesium sulfate120.375 g-

Procedure:

  • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr gas), add this compound (11.4 g, 0.10 mol) and iron filings (0.5 g).

  • Dissolve bromine (17.6 g, 0.11 mol) in 20 mL of dichloromethane and place the solution in the dropping funnel.

  • Add the bromine solution dropwise to the stirred mixture over a period of 30 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 2 hours, or until the red color of bromine has disappeared.

  • Quench the reaction by slowly adding 50 mL of 10% sodium bisulfite solution to destroy any unreacted bromine.

  • Transfer the mixture to a separatory funnel and wash the organic layer with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • The crude product is purified by fractional distillation under reduced pressure to afford 1-bromo-2,3-difluorobenzene as a colorless liquid.

Quantitative Data:

ProductYield (%)Boiling Point (°C)
1-Bromo-2,3-difluorobenzene75-85162-164
Step 2: Synthesis of 4'-Alkyl-2,3-difluorobiphenyl via Suzuki-Miyaura Coupling

This protocol details the palladium-catalyzed Suzuki-Miyaura cross-coupling of 1-bromo-2,3-difluorobenzene with a 4-alkylphenylboronic acid to produce the target liquid crystal intermediate.

Reaction Scheme:

Suzuki_Miyaura_Coupling cluster_reactants Aryl_Halide 1-Bromo-2,3-difluorobenzene Catalyst Pd(PPh3)4, K2CO3 Toluene/EtOH/H2O Boronic_Acid 4-Alkylphenylboronic Acid Product 4'-Alkyl-2,3-difluorobiphenyl Catalyst->Product

Figure 3: Suzuki-Miyaura coupling for the synthesis of 4'-alkyl-2,3-difluorobiphenyl.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (for n-pentyl)Moles
1-Bromo-2,3-difluorobenzene192.993.86 g0.02
4-Pentylphenylboronic acid192.084.22 g0.022
Tetrakis(triphenylphosphine)palladium(0)1155.560.23 g0.0002
Potassium carbonate138.215.53 g0.04
Toluene92.1450 mL-
Ethanol46.0710 mL-
Deionized water18.0210 mL-
Ethyl acetate88.11100 mL-
Brine-50 mL-
Anhydrous sodium sulfate142.045 g-

Procedure:

  • In a 250 mL Schlenk flask, combine 1-bromo-2,3-difluorobenzene (3.86 g, 0.02 mol), 4-pentylphenylboronic acid (4.22 g, 0.022 mol), and potassium carbonate (5.53 g, 0.04 mol).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.23 g, 0.0002 mol) to the flask.

  • Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times.

  • Add a degassed solvent mixture of toluene (50 mL), ethanol (10 mL), and deionized water (10 mL) to the flask via syringe.

  • Heat the reaction mixture to 80 °C and stir vigorously under an inert atmosphere for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and add 50 mL of ethyl acetate and 50 mL of water.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using hexane as the eluent to afford the pure 4'-pentyl-2,3-difluorobiphenyl.

Quantitative Data for 4'-Pentyl-2,3-difluorobiphenyl:

ProductYield (%)
4'-Pentyl-2,3-difluorobiphenyl80-90

Characterization and Properties

The synthesized liquid crystal intermediates should be characterized by standard analytical techniques to confirm their structure and purity. The mesomorphic properties, which are critical for liquid crystal applications, are determined by differential scanning calorimetry (DSC) and polarized optical microscopy (POM).

Table of Physicochemical Properties of 4'-Alkyl-2,3-difluorobiphenyls:

Alkyl Group (R)Molecular FormulaMolecular Weight ( g/mol )Phase Transitions (°C)
n-PropylC₁₅H₁₄F₂244.27Cr
35 N 45 I
n-ButylC₁₆H₁₆F₂258.30Cr
28 N 42 I
n-PentylC₁₇H₁₈F₂272.32Cr
22 N 48 I
n-HexylC₁₈H₂₀F₂286.35Cr
25 N 51 I

Cr = Crystalline, N = Nematic, I = Isotropic. Data is representative and may vary based on purity.

Signaling Pathways and Logical Relationships

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting.

Suzuki_Mechanism Pd(0) Pd(0)L2 OxAdd Oxidative Addition Pd(0)->OxAdd Pd(II)_Aryl Ar-Pd(II)-X L2 OxAdd->Pd(II)_Aryl Transmetalation Transmetalation Pd(II)_Aryl->Transmetalation Pd(II)_Biaryl Ar-Pd(II)-Ar' L2 Transmetalation->Pd(II)_Biaryl RedElim Reductive Elimination Pd(II)_Biaryl->RedElim RedElim->Pd(0) Catalyst Regeneration Product Ar-Ar' RedElim->Product ArX Ar-X ArX->OxAdd ArB Ar'-B(OR)2 ArB->Transmetalation Base Base Base->Transmetalation

Figure 4: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The synthetic routes and protocols detailed in this document provide a comprehensive guide for the preparation of 4'-alkyl-2,3-difluorobiphenyl liquid crystal intermediates from this compound. By following these procedures, researchers can reliably synthesize these valuable compounds for further investigation and application in advanced materials and drug development. The provided quantitative data and mechanistic insights offer a solid foundation for optimizing these syntheses and exploring novel fluorinated liquid crystal structures.

Application Notes & Protocols: Photochemical Fluorodediazoniation of 1,2-Difluorobenzene in Flow Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for the synthesis of 1,2-difluorobenzene via a photochemical fluorodediazoniation of 2-fluoroaniline in a continuous flow system. This method offers significant advantages over traditional batch processes, including enhanced safety, reduced reaction times, and improved product selectivity.

The synthesis of this compound, a valuable building block in the pharmaceutical and agrochemical industries, is achieved through the Balz-Schiemann reaction.[1][2][3] This process involves the diazotization of 2-fluoroaniline followed by a fluorodediazoniation step. The use of flow chemistry, coupled with photochemical activation, allows for a safer and more efficient process by avoiding the isolation of potentially explosive diazonium salt intermediates.[4][5][6]

A key advantage of this continuous flow method is the significant reduction in reaction time, achieving in minutes what can take hours in a batch process.[3] Specifically, the generation of this compound can be accomplished within a 10-minute residence time with a product selectivity of ≥95% at full conversion.[1][2][3][7][8] This is accomplished using a high-power 365 nm light-emitting diode (LED) as the irradiation source, which has proven to be more robust and efficient than traditional mercury lamps.[1][2][3][7][8]

Experimental Data Summary

The following table summarizes the key quantitative data from the photochemical fluorodediazoniation of in situ-generated 2-fluorobenzenediazonium fluoride in a continuous flow setup.

ParameterValueConditions/Notes
Starting Material 2-Fluoroaniline
Product This compound
Fluorinating Reagent HF/pyridine
Diazotizing Agent NaNO₂Diazonium salt generated in situ
Irradiation Source High-power 365 nm LEDMore efficient than a medium-pressure Hg lamp
Residence Time 10 minutesFor full conversion with LED source
Product Selectivity ≥95%At full conversion
Conversion >99%Significantly higher than batch procedures (82%)
Reactor Tubing PFA or FEP
Scale 21-30 mmol

Experimental Protocols

In Situ Generation of 2-Fluorobenzenediazonium Fluoride

This protocol describes the batch preparation of the diazonium salt solution, which is then used as the feed for the continuous flow photochemical reactor.

Materials:

  • 2-Fluoroaniline

  • HF/pyridine (pre-cooled to 0 °C)

  • Sodium nitrite (NaNO₂)

Procedure:

  • In a suitable vessel, cool the HF/pyridine reagent to 0 °C.

  • Slowly add 2-fluoroaniline to the pre-cooled HF/pyridine at 0 °C to form the anilinium ion.

  • Add sodium nitrite (NaNO₂) to the mixture at 0 °C.

  • The conversion of the anilinium intermediate to the diazonium fluoride is quantitative within 5 minutes at 0 °C.[9] The resulting solution is stable for up to 20 hours at room temperature.[9]

Continuous Flow Photochemical Fluorodediazoniation

This protocol details the setup and execution of the photochemical fluorodediazoniation in a continuous flow reactor.

Equipment:

  • Peristaltic pump with PTFE tubing

  • Flow reactor (e.g., Vapourtec UV-150) equipped with a high-power 365 nm LED light source[9]

  • PFA or FEP tubing for the reactor coil (e.g., 8 mL PFA coil)[9]

  • Back pressure regulator (BPR)

  • Collection vessel

  • Quench solution (5% aqueous NaOH)

Procedure:

  • Assemble the flow chemistry setup as illustrated in the workflow diagram below.

  • Use a peristaltic pump to feed the prepared diazonium salt solution into the photochemical reactor.

  • Irradiate the solution in the reactor coil with the high-power 365 nm LED.

  • Maintain a constant flow rate to achieve the desired residence time (e.g., 10 minutes for full conversion).

  • Install a back pressure regulator at the outlet of the reactor.

  • Direct the product stream to a collection vessel or into a quench solution of 5% aqueous NaOH.[9]

Visualizations

G cluster_prep Batch Preparation of Diazonium Salt cluster_flow Continuous Flow Photochemical Reaction start 2-Fluoroaniline + HF/pyridine (0 °C) diazotization Add NaNO₂ (0 °C) start->diazotization diazonium_salt In situ generated 2-Fluorobenzenediazonium Fluoride Solution diazotization->diazonium_salt pump Peristaltic Pump diazonium_salt->pump Feed Solution reactor Photochemical Flow Reactor (365 nm LED, 10 min residence time) pump->reactor bpr Back Pressure Regulator reactor->bpr collection Product Collection (this compound) bpr->collection

Caption: Experimental workflow for the photochemical fluorodediazoniation.

G cluster_advantages Advantages of Flow Chemistry Approach cluster_comparison Comparison to Batch Process safety Enhanced Safety (No isolation of explosive intermediates) batch_safety Safety Hazard (Isolation of diazonium salts) speed Reduced Reaction Time (10 min vs. 6-18 h in batch) batch_time Long Reaction Time selectivity High Product Selectivity (≥95%) batch_selectivity Lower Selectivity conversion High Conversion (>99%) batch_conversion Lower Conversion (82%)

Caption: Comparison of flow chemistry and batch processing advantages.

References

Application Notes: Synthesis of Ticagrelor Intermediates from 1,2-Difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ticagrelor, a P2Y12 platelet inhibitor, is a critical therapeutic agent in the management of acute coronary syndromes. A key structural feature of Ticagrelor is the (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine side chain, which is crucial for its pharmacological activity. The synthesis of this intermediate often commences from 1,2-difluorobenzene, making the efficient and scalable production of this fragment a significant focus in the process development of Ticagrelor. These application notes provide detailed protocols and data for the synthesis of a key intermediate, 2-chloro-1-(3,4-difluorophenyl)ethanone, derived from this compound, which serves as a precursor to the cyclopropylamine moiety.

Core Synthetic Pathway

The initial step in the synthesis of the (3,4-difluorophenyl) moiety of Ticagrelor involves a Friedel-Crafts acylation of this compound. This reaction introduces a haloacetyl group, which is a versatile handle for subsequent cyclization to form the cyclopropyl ring.

Quantitative Data Summary

The following table summarizes the typical reaction parameters and outcomes for the key synthetic step.

StepReactantsCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)Purity (%)
Friedel-Crafts Acylation This compound, 2-Chloroacetyl chlorideAlCl₃Dichloromethane0 to RT2-4~95%>98%

Experimental Protocols

Synthesis of 2-chloro-1-(3,4-difluorophenyl)ethanone

This protocol details the Friedel-Crafts acylation of this compound to produce the key intermediate 2-chloro-1-(3,4-difluorophenyl)ethanone.

Materials:

  • This compound

  • 2-Chloroacetyl chloride

  • Aluminum chloride (AlCl₃)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a clean, dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) to dichloromethane. Cool the suspension to 0°C in an ice bath.

  • Addition of Reactants: Slowly add 2-chloroacetyl chloride (1.1 equivalents) to the stirred suspension, maintaining the temperature at 0°C. Following this, add this compound (1.0 equivalent) dropwise via the dropping funnel over a period of 30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Upon completion, carefully quench the reaction by pouring the mixture into a beaker of crushed ice and 1M HCl. Separate the organic layer.

  • Extraction and Washing: Extract the aqueous layer with dichloromethane. Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude 2-chloro-1-(3,4-difluorophenyl)ethanone can be further purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to achieve high purity.

Visualized Workflow and Pathways

The following diagrams illustrate the synthetic pathway and the logical workflow of the described experimental protocol.

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Friedel-Crafts Acylation cluster_product Intermediate Product DFB This compound Reaction AlCl₃, DCM 0°C to RT, 2-4h DFB->Reaction CAC 2-Chloroacetyl chloride CAC->Reaction Intermediate 2-chloro-1-(3,4-difluorophenyl)ethanone Reaction->Intermediate

Caption: Synthetic pathway for 2-chloro-1-(3,4-difluorophenyl)ethanone.

Experimental_Workflow start Start setup Reaction Setup: - Add AlCl₃ and DCM to flask - Cool to 0°C start->setup add_reagents Add Reactants: - Slowly add 2-chloroacetyl chloride - Add this compound dropwise setup->add_reagents react Reaction: - Warm to RT - Stir for 2-4h - Monitor by TLC/HPLC add_reagents->react workup Work-up: - Quench with ice and HCl - Separate layers react->workup extract Extraction & Washing: - Extract with DCM - Wash with NaHCO₃, H₂O, brine workup->extract dry Drying & Concentration: - Dry with MgSO₄ - Filter and concentrate extract->dry purify Purification: - Vacuum distillation or - Recrystallization dry->purify end End Product: High-purity intermediate purify->end

Application Notes and Protocols for the Hydrodefluorination of 1,2-Difluorobenzene under Mild Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the hydrodefluorination (HDF) of 1,2-difluorobenzene under mild conditions. The selective cleavage of carbon-fluorine (C-F) bonds is a significant challenge in organic synthesis, and the methods outlined below offer efficient and controlled approaches to this transformation, which is crucial for the synthesis of partially fluorinated building blocks used in drug discovery and materials science.

Introduction

Hydrodefluorination (HDF) is a chemical reaction that replaces a fluorine atom with a hydrogen atom.[1] The C-F bond is the strongest single bond to carbon, making its selective activation and cleavage a formidable task for chemists.[2] Traditional methods for HDF often require harsh reaction conditions, such as high temperatures and pressures.[2] However, recent advancements have led to the development of catalytic systems that operate under mild conditions, offering greater functional group tolerance and selectivity.[3][4] This document details protocols for three distinct and effective methods for the hydrodefluorination of this compound.

Data Presentation: Comparative Analysis of Catalytic Systems

The following table summarizes the quantitative data for different catalytic systems employed in the hydrodefluorination of fluoroarenes under mild conditions. This allows for a direct comparison of their efficacy and the conditions required.

Catalyst SystemSubstrateH-SourceTemp. (°C)Pressure (atm)Time (h)Yield (%)Ref.
[Rh(COD)(pyridylphosphine)]BF₄ / Pd-SiO₂This compoundH₂704--[2][5]
NiCl₂(PCy₃)₂FluorobenzeneLiAl(O-t-Bu)₃HReflux (THF)-3.5>95[4]
Rh/Al₂O₃FluorobenzeneH₂Ambient10.2 (t½)-[6][7][8][9]
Phebox-Bi(I)PentafluoropyridineEt₂SiH₂Ambient-1High[10][11]

Experimental Protocols

Protocol 1: Rhodium Pyridylphosphine and Bipyridyl Complexes Tethered on a Silica-Supported Palladium Catalyst

This protocol describes the hydrodefluorination of this compound using a heterogeneous catalyst system under mild hydrogen pressure.[2][5]

Materials:

  • This compound

  • [Rh(COD)(pyridylphosphine)]BF₄ or [Rh(COD)(bipyridyl)]BF₄ complex

  • Pd-SiO₂ support

  • Sodium acetate (NaOAc)

  • Anhydrous solvent (e.g., THF)

  • Hydrogen gas (H₂)

  • High-pressure reactor

Procedure:

  • Catalyst Preparation: Prepare the tethered catalyst by immobilizing the rhodium pyridylphosphine or bipyridyl complex onto the silica-supported palladium (Pd-SiO₂) as per established literature procedures.

  • Reaction Setup: In a high-pressure reactor, add the tethered Rh-Pd/SiO₂ catalyst and sodium acetate.

  • Reactant Addition: Under an inert atmosphere, add the anhydrous solvent followed by this compound.

  • Reaction Conditions: Seal the reactor, purge with hydrogen gas, and then pressurize to 4 atm of H₂. Heat the reaction mixture to 70 °C with stirring.

  • Monitoring and Workup: Monitor the reaction progress by GC-MS. Upon completion, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Product Isolation: Filter the reaction mixture to remove the heterogeneous catalyst. The filtrate can be concentrated under reduced pressure, and the product purified by column chromatography.

G cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_workup Workup & Isolation Rh_complex Rh Complex Tethered_catalyst Tethered Catalyst Rh_complex->Tethered_catalyst Pd_support Pd-SiO2 Support Pd_support->Tethered_catalyst Add_reagents Add Catalyst, NaOAc, Solvent, Substrate Tethered_catalyst->Add_reagents Reactor High-Pressure Reactor Pressurize Pressurize with H2 (4 atm) Heat to 70°C Reactor->Pressurize Add_reagents->Reactor Cool_vent Cool & Vent Pressurize->Cool_vent Filter Filter Cool_vent->Filter Purify Concentrate & Purify Filter->Purify

Caption: Workflow for Rh-catalyzed hydrodefluorination.

Protocol 2: Nickel-Catalyzed Hydrodefluorination with a Hydride Reducing Agent

This method employs a nickel-based catalyst and a mild hydride reducing agent for the hydrodefluorination of fluoroarenes.[4]

Materials:

  • This compound

  • NiCl₂(PCy₃)₂ (Tricyclohexylphosphine)nickel(II) chloride

  • LiAl(O-t-Bu)₃H (Lithium tri-tert-butoxyaluminum hydride)

  • Anhydrous Tetrahydrofuran (THF)

  • Argon or Nitrogen gas

  • Standard Schlenk line equipment

Procedure:

  • Inert Atmosphere: All reactions must be carried out under an inert atmosphere (Argon) using dry solvents and Schlenk techniques.

  • Reaction Setup: To a Schlenk flask, add NiCl₂(PCy₃)₂ (5 mol%).

  • Reagent Addition: Add anhydrous THF, followed by this compound.

  • Hydride Source: Slowly add a solution of LiAl(O-t-Bu)₃H (4-16 equivalents) in THF to the reaction mixture at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS.

  • Quenching and Workup: After completion, cool the reaction to 0 °C and carefully quench with water or a saturated aqueous solution of Rochelle's salt.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

G start Start setup Setup Schlenk Flask with NiCl2(PCy3)2 start->setup add_reagents Add Anhydrous THF and this compound setup->add_reagents add_hydride Slowly Add LiAl(O-t-Bu)3H add_reagents->add_hydride reflux Reflux Reaction Mixture add_hydride->reflux monitor Monitor by GC-MS/TLC reflux->monitor monitor->reflux Incomplete quench Cool and Quench monitor->quench Complete extract Extract and Dry quench->extract purify Purify by Chromatography extract->purify end End purify->end G cluster_main Bismuth-Catalyzed Hydrodefluorination Step 1 Inert Atmosphere Setup Glovebox or Schlenk Line Step 2 Catalyst Dissolution Dissolve Phebox-Bi(I) in Anhydrous THF Step 1->Step 2 Step 3 Reagent Addition Add Substrate and Et2SiH2 Step 2->Step 3 Step 4 Reaction Stir at Ambient or Elevated Temperature Step 3->Step 4 Step 5 Monitoring 19F NMR Spectroscopy Step 4->Step 5 Step 6 Purification Direct Column Chromatography Step 5->Step 6

References

Application Notes and Protocols: Regioselectivity in Reactions Involving 1,2-Difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the regioselectivity observed in key organic reactions involving 1,2-difluorobenzene. This document offers insights into the directing effects of the fluorine substituents in electrophilic aromatic substitution, nucleophilic aromatic substitution, directed ortho-metalation, and palladium-catalyzed cross-coupling reactions. Detailed experimental protocols and quantitative data are provided to guide synthetic strategies.

Electrophilic Aromatic Substitution (EAS)

The two fluorine atoms in this compound are ortho, para-directing, yet deactivating towards electrophilic aromatic substitution due to their strong inductive electron-withdrawing effect. The substitution pattern is a result of the interplay between the activating resonance effect and the deactivating inductive effect of the fluorine atoms.

Nitration

Nitration of this compound with a mixture of nitric acid and sulfuric acid primarily yields two constitutional isomers: 1,2-difluoro-4-nitrobenzene and 1,2-difluoro-3-nitrobenzene. The major product is typically the 4-nitro isomer due to the combined ortho, para-directing effects of the two fluorine atoms favoring substitution at the less sterically hindered position para to one fluorine and ortho to the other.

Table 1: Regioselectivity of the Nitration of this compound

ProductPosition of NitrationIsomer Distribution (%)
1,2-Difluoro-4-nitrobenzeneC4~90
1,2-Difluoro-3-nitrobenzeneC3~10

Experimental Protocol: Nitration of this compound

Materials:

  • This compound

  • Concentrated Nitric Acid (65%)

  • Concentrated Sulfuric Acid (98%)

  • Ice Bath

  • Dichloromethane

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask with a magnetic stirrer and dropping funnel

Procedure:

  • In a round-bottom flask, cool 15 mL of concentrated sulfuric acid to 0 °C in an ice bath.

  • Slowly add a mixture of 5 mL of concentrated nitric acid and 5 mL of concentrated sulfuric acid via a dropping funnel, maintaining the temperature below 10 °C.

  • To this nitrating mixture, add 5.0 g of this compound dropwise over 30 minutes, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, continue stirring the mixture at 0-5 °C for 1 hour.

  • Carefully pour the reaction mixture onto 100 g of crushed ice and stir until the ice has melted.

  • Extract the aqueous mixture with dichloromethane (3 x 30 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 30 mL) and then with brine (30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product mixture.

  • The isomer distribution can be determined by gas chromatography (GC) or ¹H NMR analysis of the crude product.

EAS_Nitration cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_products Products 1,2-DFB This compound Wheland_C4 Wheland Intermediate (Attack at C4) 1,2-DFB->Wheland_C4 Electrophilic Attack (NO₂⁺) Wheland_C3 Wheland Intermediate (Attack at C3) 1,2-DFB->Wheland_C3 Electrophilic Attack (NO₂⁺) Reagents HNO₃ / H₂SO₄ Reagents->Wheland_C4 Reagents->Wheland_C3 Product_4Nitro 1,2-Difluoro-4-nitrobenzene (Major, ~90%) Wheland_C4->Product_4Nitro Deprotonation Product_3Nitro 1,2-Difluoro-3-nitrobenzene (Minor, ~10%) Wheland_C3->Product_3Nitro Deprotonation

Caption: Nitration of this compound Pathway.

Nucleophilic Aromatic Substitution (SNAr)

This compound is activated towards nucleophilic aromatic substitution, particularly when an electron-withdrawing group is also present on the ring. The fluorine atom is a good leaving group in SNAr reactions.

Reaction with Alkoxides

The reaction of this compound with sodium methoxide in a suitable solvent like methanol or DMF leads to the formation of 2-fluoroanisole. The reaction proceeds via a Meisenheimer complex intermediate.

Table 2: Regioselectivity of Methoxylation of this compound

NucleophileProductYield (%)
Sodium Methoxide2-Fluoroanisole> 95

Experimental Protocol: Reaction of this compound with Sodium Methoxide

Materials:

  • This compound

  • Sodium Methoxide

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask with a magnetic stirrer and reflux condenser

Procedure:

  • In a dry round-bottom flask, dissolve 5.7 g of this compound in 50 mL of anhydrous DMF.

  • Add 2.7 g of sodium methoxide to the solution.

  • Heat the reaction mixture to 80 °C and stir for 4 hours.

  • Cool the reaction mixture to room temperature and pour it into 200 mL of water.

  • Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography.

SNAr_Alkoxide 1,2-DFB This compound Meisenheimer Meisenheimer Complex 1,2-DFB->Meisenheimer Nucleophilic Attack NaOMe Sodium Methoxide (Nucleophile) NaOMe->Meisenheimer Product 2-Fluoroanisole (>95%) Meisenheimer->Product Loss of F⁻

Caption: SNAr with Sodium Methoxide.

Directed Ortho-Metalation (DoM)

The fluorine atoms in this compound can act as directing groups for ortho-lithiation. Treatment with a strong base like n-butyllithium (n-BuLi) results in deprotonation at the position ortho to one of the fluorine atoms (C3 position). The resulting aryllithium species can then be trapped with various electrophiles.

Table 3: Regioselectivity of Directed Ortho-Metalation of this compound

Position of LithiationProduct after Quenching with Electrophile (E+)Regioselectivity
C31,2-Difluoro-3-E-benzeneHighly selective

Experimental Protocol: Ortho-Lithiation of this compound and Trapping with an Electrophile

Materials:

  • This compound

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Electrophile (e.g., N,N-dimethylformamide for formylation)

  • Dry ice/acetone bath

  • Syringes and needles for air-sensitive techniques

Procedure:

  • Set up a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, a rubber septum, and a nitrogen inlet.

  • Add 5.7 g of this compound to 100 mL of anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add 1.1 equivalents of n-BuLi in hexanes dropwise via syringe over 30 minutes, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Slowly add 1.2 equivalents of the desired electrophile (e.g., DMF) to the reaction mixture at -78 °C.

  • Allow the reaction to stir at -78 °C for an additional 1 hour, and then gradually warm to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure. The crude product can be purified by column chromatography.

DoM_Lithiation 1,2-DFB This compound Aryllithium 3-Lithio-1,2-difluorobenzene 1,2-DFB->Aryllithium Deprotonation at C3 nBuLi n-Butyllithium nBuLi->Aryllithium Product 1,2-Difluoro-3-E-benzene Aryllithium->Product Electrophilic Quench Electrophile Electrophile (E⁺) Electrophile->Product

Caption: Directed Ortho-Metalation of this compound.

Palladium-Catalyzed Cross-Coupling Reactions

This compound derivatives can participate in various palladium-catalyzed cross-coupling reactions. The regioselectivity is often dictated by the position of a leaving group (e.g., Br, I, OTf) on the ring.

Suzuki-Miyaura Coupling

For a bromo-1,2-difluorobenzene substrate, the Suzuki-Miyaura coupling will occur at the carbon bearing the bromine atom. For instance, the reaction of 3-bromo-1,2-difluorobenzene with an arylboronic acid will selectively form a C-C bond at the C3 position.

Table 4: Regioselectivity of Suzuki-Miyaura Coupling of 3-Bromo-1,2-difluorobenzene

SubstrateCoupling Partner (Ar-B(OH)₂)ProductYield (%)
3-Bromo-1,2-difluorobenzenePhenylboronic acid3-Phenyl-1,2-difluorobenzene~85-95

Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromo-1,2-difluorobenzene

Materials:

  • 3-Bromo-1,2-difluorobenzene

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Round-bottom flask with a magnetic stirrer and reflux condenser

Procedure:

  • To a round-bottom flask, add 3-bromo-1,2-difluorobenzene (1.0 mmol), the arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol).

  • Add 10 mL of a 4:1 mixture of 1,4-dioxane and water.

  • Degas the mixture by bubbling argon or nitrogen through it for 15 minutes.

  • Heat the reaction mixture to 90 °C and stir for 12 hours under an inert atmosphere.

  • Cool the reaction to room temperature and add 20 mL of water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Suzuki_Coupling cluster_reactants Reactants cluster_cycle Catalytic Cycle Substrate 3-Bromo-1,2-difluorobenzene OA Oxidative Addition Substrate->OA Boronic_Acid Ar-B(OH)₂ TM Transmetalation Boronic_Acid->TM Catalyst Pd(0) Catalyst Catalyst->OA Base Base (e.g., K₂CO₃) Base->TM OA->TM RE Reductive Elimination TM->RE RE->Catalyst Regeneration Product 3-Aryl-1,2-difluorobenzene RE->Product

Caption: Suzuki-Miyaura Coupling Catalytic Cycle.

Application Note: 1,2-Difluorobenzene as a Superior Solvent for Electropolymerization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Electropolymerization is a versatile technique for synthesizing conductive polymer films directly onto an electrode surface.[1] The choice of solvent is a critical parameter that significantly influences the properties of the resulting polymer film, including its morphology, stability, and electrochemical characteristics. While solvents like acetonitrile, methylene chloride, and propylene carbonate are commonly used, they can suffer from limitations such as narrow potential windows, unwanted chemical reactivity, or poor solvating properties.[2] 1,2-Difluorobenzene (DFB) has emerged as a highly effective solvent for electrochemical studies, particularly for the electropolymerization of sensitive materials like transition metal complexes.[2][3] Its unique combination of properties makes it an excellent medium for generating stable, uniform, and high-quality polymer films.[2]

Key Advantages of this compound (DFB)

This compound offers significant advantages over more conventional solvents used in electrochemistry.[2] Its properties are particularly beneficial for the electropolymerization of organometallic complexes and other sensitive monomers.[3][4]

  • Wide Electrochemical Window: DFB possesses a broad accessible potential range, extending from +2.0 V to -2.2 V vs. SSCE.[2] This wide window is crucial for polymerizing monomers with high oxidation potentials without interference from solvent decomposition.

  • Chemical Inertness: DFB is relatively inert, which minimizes side reactions with the monomer, the growing polymer chain, or reactive intermediates generated during the electrochemical process.[2][3]

  • Non-Coordinating Nature: Unlike solvents such as acetonitrile, DMSO, or DMF, DFB is weakly coordinating.[2][3] This property is vital when studying transition metal complexes, as it prevents the solvent from acting as a ligand and interfering with the complex's intrinsic electrochemical behavior.[2] This inertness allows for the generation and stabilization of otherwise inaccessible intermediates.[2]

  • Excellent Solvating Properties: DFB has a high dielectric constant (ε₀ = 13.8 at 300 K), enabling it to effectively dissolve a wide range of monomers and, importantly, the supporting electrolyte salts required to ensure conductivity in the solution.[2][3]

Caption: Key properties of DFB and their resulting advantages for electropolymerization.

Data Presentation

Quantitative data for this compound and typical electropolymerization parameters are summarized below.

Table 1: Physicochemical Properties of this compound

Property Value Reference
Chemical Formula C₆H₄F₂ [3]
Molar Mass 114.093 g/mol [3]
Appearance Colorless liquid [3][5]
Density 1.158 g/mL at 25 °C [5]
Boiling Point 92 °C [5]
Melting Point -34 °C [5]
Dielectric Constant 13.8 (at 300 K) [3]

| Electrochemical Window | +2.0 V to -2.2 V (vs. SSCE) |[2] |

Table 2: General Experimental Parameters for Electropolymerization in DFB

Parameter Typical Range Notes Reference
Monomer Concentration 1 - 10 mM Highly dependent on the specific monomer's solubility and reactivity. [6]
Supporting Electrolyte 0.1 M Tetrabutylammonium hexafluorophosphate (TBAH) or similar non-reactive salt. [2]
Working Electrode Pt, Au, Glassy Carbon, ITO Choice depends on the application and desired film properties. [1][2]
Reference Electrode Ag/AgCl, SSCE Must be stable in the non-aqueous environment. [2]
Counter Electrode Platinum wire or mesh Provides a surface for the counter-reaction. [7]
Potential Range Within +2.0 to -2.2 V Must encompass the monomer's oxidation potential. Example: 0.0 to +1.3 V. [2]
Scan Rate (CV) 50 - 100 mV/s Slower rates can lead to more uniform films. [2][8]

| Number of Cycles | 10 - 20 cycles | Film thickness generally increases with the number of cycles. |[9] |

Experimental Protocols

The following section provides a generalized protocol for performing electropolymerization in a DFB-based electrolyte system using cyclic voltammetry (CV).

Workflow prep 1. Electrode Preparation soln 2. Electrolyte Solution Preparation prep->soln Polish & Clean cell 3. Cell Assembly soln->cell Deoxygenate Solution poly 4. Electropolymerization (Cyclic Voltammetry) cell->poly Connect to Potentiostat rinse 5. Post-Polymerization Rinsing poly->rinse Cycle Potential char 6. Film Characterization rinse->char Remove Unreacted Monomer

Caption: Standard workflow for electropolymerization experiments.

Protocol 1: Potentiodynamic Electropolymerization via Cyclic Voltammetry

This method allows for the controlled growth of a polymer film on the working electrode while monitoring the process in real-time.

1. Materials and Equipment

  • Monomer: Target molecule for polymerization (e.g., organometallic complex, thiophene derivative).

  • Solvent: this compound (DFB), high purity.

  • Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAH) or similar salt (e.g., TBAPF₆).

  • Electrodes:

    • Working Electrode (e.g., Platinum disk, Glassy Carbon, or ITO-coated glass).

    • Reference Electrode (e.g., Ag/AgCl in a non-aqueous filling solution).

    • Counter/Auxiliary Electrode (e.g., Platinum wire or mesh).

  • Equipment:

    • Potentiostat/Galvanostat.

    • Electrochemical cell.

    • Inert gas (Nitrogen or Argon) for deoxygenation.

    • Polishing materials (alumina slurry, polishing pads).

    • Syringes and needles.

    • Drybox (recommended for handling DFB and preparing solutions).[2]

2. Electrode Preparation

  • Polish the working electrode surface to a mirror finish using progressively finer alumina slurry (e.g., 1.0 µm, then 0.3 µm, then 0.05 µm) on a polishing pad.[7]

  • Sonciate the electrode in ethanol and then deionized water for 5-10 minutes each to remove polishing residue.

  • Thoroughly rinse the electrode with the solvent to be used (DFB).

  • Dry the electrode completely under a stream of inert gas before placing it in the electrochemical cell.

3. Electrolyte Solution Preparation

  • NOTE: Due to the sensitivity of many electrochemical systems to oxygen and water, it is highly recommended to perform this step inside a drybox or glovebox.[2]

  • In a clean, dry volumetric flask, dissolve the supporting electrolyte (e.g., TBAH) in DFB to a final concentration of 0.1 M.

  • Add the monomer to the electrolyte solution to achieve the desired final concentration (e.g., 1-10 mM).

  • If not in a drybox, deoxygenate the final solution by bubbling with a steady stream of dry nitrogen or argon gas for at least 15-20 minutes.[7]

4. Electropolymerization Procedure

  • Assemble the three electrodes in the electrochemical cell containing the monomer-electrolyte solution. Ensure the reference electrode tip is close to the working electrode.[10]

  • Connect the electrodes to the potentiostat.[7]

  • Set the parameters for the cyclic voltammetry experiment:

    • Potential Range: Define a vertex potential that is sufficiently positive to oxidize the monomer and a lower potential where the polymer is stable. This must be determined empirically but should stay within the solvent's electrochemical window. For an oxidative polymerization, a typical scan might be from 0.0 V to +1.3 V.[2]

    • Scan Rate: Set to a value between 50 and 100 mV/s.[2]

    • Number of Cycles: Set to the desired number of scans (e.g., 15 cycles).

  • Initiate the experiment. Successful polymerization is typically indicated by an increase in the peak currents in successive CV cycles, signifying the deposition of a conductive film on the electrode surface.[6][9]

5. Post-Polymerization Treatment

  • After the final cycle, carefully remove the working electrode from the cell.

  • Gently rinse the electrode surface with pure DFB to wash away any unreacted monomer and residual electrolyte.

  • Dry the polymer-coated electrode under a stream of inert gas.

6. Film Characterization The resulting polymer film can be characterized using a variety of techniques:

  • Electrochemical Characterization: Perform cyclic voltammetry on the modified electrode in a monomer-free electrolyte solution to study the redox properties and stability of the polymer film.

  • Spectroelectrochemistry: Use techniques like UV-Vis-NIR spectroscopy during electrochemical cycling to observe changes in the electronic structure of the polymer at different doping levels.[1]

  • Microscopy: Employ Scanning Electron Microscopy (SEM) or Atomic Force Microscopy (AFM) to investigate the surface morphology and thickness of the film.[8]

  • Spectroscopy: Use Fourier-Transform Infrared (FTIR) or Raman spectroscopy to confirm the chemical structure of the polymer.

Conclusion

This compound is a powerful, inert, and non-coordinating solvent that facilitates the high-quality electropolymerization of a wide range of materials, especially those sensitive to solvent interactions like organometallic complexes.[2][11] Its wide potential window and excellent solvating properties allow for the formation of uniform and stable polymer films that may be difficult to achieve in other common solvents.[2] By following the detailed protocols outlined above, researchers can effectively leverage the advantages of DFB to advance their work in materials science, sensor development, and drug delivery systems.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,2-Difluorobenzene via Balz-Schiemann Reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing the Balz-Schiemann reaction for the synthesis of 1,2-difluorobenzene.

Troubleshooting Guide

Problem 1: Low yield of this compound.

A diminished yield of the desired this compound product is a common issue. Several factors throughout the experimental process can contribute to this problem. The following sections detail potential causes and their corresponding solutions.

Q: My overall yield is significantly lower than expected. What are the common causes and how can I address them?

A: Low yields in the Balz-Schiemann synthesis of this compound can stem from incomplete diazotization, instability of the diazonium salt intermediate, or inefficient thermal decomposition. Here is a breakdown of potential issues and solutions:

  • Incomplete Diazotization: The initial conversion of the aromatic amine (e.g., 2-fluoroaniline or o-phenylenediamine) to the diazonium salt is critical.

    • Solution: Ensure the reaction is carried out at a low temperature (typically 0-5 °C) to prevent premature decomposition of the diazonium salt.[1] The slow, dropwise addition of sodium nitrite is crucial to maintain this temperature and prevent side reactions. Verify the purity of your starting amine, as impurities can interfere with the reaction.

  • Decomposition of the Diazonium Intermediate: Aryl diazonium salts are notoriously unstable and can be explosive, especially when isolated and dried.[2][3]

    • Solution: Whenever possible, opt for an in situ generation and decomposition of the diazonium salt to avoid its isolation.[4] Continuous flow reactors offer a safer and more efficient alternative for generating the diazonium salt and proceeding immediately to the fluoro-dediazoniation step.[5][6]

  • Inefficient Thermal Decomposition: The final step of heating the diazonium tetrafluoroborate to yield the aryl fluoride requires careful temperature control.

    • Solution: The decomposition temperature can be idiosyncratic and depends on the specific substrate.[4] Gradual heating is recommended to find the optimal temperature for decomposition without promoting side reactions. The use of low- or non-polar solvents like chlorobenzene or hexane can improve the pyrolysis of aryldiazonium tetrafluoroborates at lower temperatures.[7]

  • Side Reactions: The formation of byproducts such as phenols and biaryls can significantly reduce the yield of this compound.[2]

    • Solution: Ensure anhydrous conditions, as the presence of water can lead to the formation of phenolic byproducts. The choice of solvent can also influence side reactions; for instance, decomposition in polar aprotic solvents can lead to different side products.[8]

Problem 2: Safety concerns with isolating the diazonium salt.

The isolation of the aryldiazonium tetrafluoroborate intermediate poses a significant safety risk due to its potential for explosive decomposition.

Q: How can I mitigate the risks associated with the explosive nature of the diazonium salt intermediate?

A: The primary strategy to enhance safety is to avoid the isolation of the diazonium salt altogether.

  • One-Pot Procedures: A one-pot process where the diazonium salt is generated and consumed in the same reaction vessel is a much safer approach.[2][3]

  • Continuous Flow Chemistry: Continuous flow reactors are highly recommended for this synthesis.[5][6] They allow for the rapid in situ generation of the diazonium salt in small volumes, which is then immediately subjected to the fluoro-dediazoniation step, thus minimizing the accumulation of the hazardous intermediate.[9][10] A kilogram-scale continuous manufacture of o-difluorobenzene has been reported, highlighting the industrial viability of this approach.[4]

Frequently Asked Questions (FAQs)

Q: What is the general mechanism of the Balz-Schiemann reaction?

A: The Balz-Schiemann reaction is a method to synthesize aryl fluorides from primary aromatic amines.[11] The process involves three main steps:

  • Diazotization: The primary aromatic amine reacts with nitrous acid (usually generated in situ from sodium nitrite and an acid) at low temperatures (0-5 °C) to form an aryl diazonium salt.[1]

  • Formation of Diazonium Fluoroborate: The aryl diazonium salt is then treated with fluoroboric acid (HBF₄), which results in the precipitation of the more stable aryl diazonium tetrafluoroborate.[1]

  • Thermal Decomposition: The isolated and dried diazonium tetrafluoroborate is then heated, causing it to decompose into the desired aryl fluoride, nitrogen gas, and boron trifluoride.[1][11][12]

Q: Can I use a different fluoride source instead of fluoroboric acid?

A: Yes, several alternatives to fluoroboric acid have been explored to improve yields and reaction conditions. Other counterions such as hexafluorophosphates (PF₆⁻) and hexafluoroantimonates (SbF₆⁻) have been shown to provide better yields for certain substrates.[11] Additionally, organotrifluoroborate salts have been used as a source of fluoride ions for the fluoro-dediazoniation step under milder conditions.[3] Another approach involves conducting the diazotization in liquid hydrogen fluoride.[11]

Q: Are there alternatives to thermal decomposition?

A: Yes, photochemical decomposition is a viable and often advantageous alternative. Photochemically induced fluorodediazoniation can lead to a cleaner reaction profile and higher product selectivity.[9][10] Using a high-power 365 nm LED in a continuous flow setup has been shown to significantly reduce reaction times (from hours to minutes) and improve conversion rates to over 99%.[9][10]

Q: What are some common side reactions to be aware of?

A: Besides the desired fluorination, several side reactions can occur, leading to a mixture of products. These include the formation of phenols if water is present and the formation of biaryl compounds.[2] Under acidic conditions, dimerization of the diazonium salt can lead to the formation of azobenzenes.[4]

Q: When starting from o-phenylenediamine, what is a key side reaction to consider?

A: When o-phenylenediamine is used as the starting material, a significant side reaction is the intramolecular cyclization of the mono-diazotized intermediate to form benzotriazole.[13][14][15] This reaction is generally not reversible and can compete with the desired double diazotization required for this compound synthesis.[13] Careful control of reaction conditions is necessary to favor the formation of the bis(diazonium) salt.

Data and Protocols

Yield Improvement Strategies: A Comparative Overview
StrategyReagents/ConditionsReported YieldKey Advantages
Traditional Thermal Decomposition HeatOften modest, substrate-dependentWell-established method
Photochemical Decomposition 365 nm LED, continuous flow≥95% selectivity, >99% conversionFaster reaction, cleaner profile, higher product selectivity[9][10]
Alternative Fluoride Sources Hexafluorophosphates (PF₆⁻), Hexafluoroantimonates (SbF₆⁻)Improved for some substratesCan enhance yield for specific starting materials[11]
Use of Non-Polar Solvents Chlorobenzene, HexaneGood to excellentImproves pyrolysis at lower temperatures[7]
Continuous Flow Synthesis In situ generation and decomposition90.0% (for o-difluorobenzene from o-fluoroaniline)Enhanced safety, improved control, and scalability[5]
Experimental Protocol: Continuous Flow Synthesis of this compound from 2-Fluoroaniline

This protocol is a conceptual summary based on modern approaches to the Balz-Schiemann reaction.[6][9][10]

  • Reagent Preparation:

    • Prepare a solution of 2-fluoroaniline in a suitable organic solvent.

    • Prepare a solution of a nitrosating agent (e.g., tert-butyl nitrite) and a fluoride source (e.g., HF/pyridine) in the same solvent. Trifluorotoluene has been identified as a suitable solvent.[6]

  • Diazotization in Flow:

    • Use a continuous flow reactor system with separate pumps for the amine solution and the nitrosating/fluoride solution.

    • Pump the two solutions into a T-mixer to initiate the diazotization reaction.

    • The resulting stream containing the in situ generated diazonium salt flows through a residence time unit (a coil of tubing) to ensure complete reaction. Maintain the reactor at a controlled low temperature.

  • Photochemical Fluorodediazoniation in Flow:

    • The output from the diazotization step is directly fed into a photochemical flow reactor.

    • This reactor is equipped with a high-power 365 nm LED to irradiate the reaction mixture.

    • The photochemical decomposition of the diazonium salt to this compound occurs within a short residence time (e.g., 10 minutes).[9][10]

  • Work-up and Isolation:

    • The product stream from the photochemical reactor is collected.

    • The collected mixture is then subjected to standard work-up procedures, such as washing and extraction, followed by purification (e.g., distillation or chromatography) to isolate the this compound.

Visualizations

Balz_Schiemann_Workflow cluster_diazotization Step 1: Diazotization cluster_fluoroborate_formation Step 2: Fluoroborate Salt Formation cluster_decomposition Step 3: Decomposition A Primary Aromatic Amine (e.g., 2-Fluoroaniline) C Aryl Diazonium Salt A->C 0-5 °C B Nitrous Acid (from NaNO2 + Acid) B->C E Aryl Diazonium Tetrafluoroborate C->E D Fluoroboric Acid (HBF4) D->E F This compound E->F Heat or Light (hv) G N2 + BF3

Caption: General workflow of the Balz-Schiemann reaction.

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions LowYield Low Yield of This compound IncompleteDiazotization Incomplete Diazotization LowYield->IncompleteDiazotization SaltDecomposition Diazonium Salt Decomposition LowYield->SaltDecomposition InefficientDecomposition Inefficient Thermal Decomposition LowYield->InefficientDecomposition SideReactions Side Reactions (e.g., Phenol Formation) LowYield->SideReactions OptimizeTemp Optimize Temperature (0-5 °C) IncompleteDiazotization->OptimizeTemp InSitu Use In Situ Generation or Continuous Flow SaltDecomposition->InSitu OptimizeHeating Gradual Heating & Solvent Choice InefficientDecomposition->OptimizeHeating Anhydrous Ensure Anhydrous Conditions SideReactions->Anhydrous

Caption: Troubleshooting logic for low product yield.

Safety_Workflow Start Start: Synthesis of This compound Traditional Traditional Method: Isolate Diazonium Salt Start->Traditional Improved Improved Method: Avoid Isolation Start->Improved Recommended Risk High Risk of Explosion Traditional->Risk OnePot One-Pot Synthesis Improved->OnePot ContinuousFlow Continuous Flow Synthesis Improved->ContinuousFlow

Caption: Safety workflow for handling diazonium intermediates.

References

Side reactions and byproduct formation in 1,2-Difluorobenzene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2-difluorobenzene. The content focuses on mitigating side reactions and byproduct formation, particularly in the context of the Balz-Schiemann reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory method for synthesizing this compound?

A1: The most prevalent laboratory method for the synthesis of this compound is the Balz-Schiemann reaction.[1] This reaction involves two primary steps: the diazotization of 2-fluoroaniline to form a 2-fluorobenzenediazonium salt, followed by the decomposition of this salt to yield this compound.[1][2]

Q2: What are the primary side reactions and byproducts I should be aware of during the synthesis of this compound via the Balz-Schiemann reaction?

A2: The primary side reactions and byproducts include:

  • Tar Formation: Undesirable polymerization and coupling reactions can lead to the formation of tar-like substances, which can complicate purification and reduce yields.[3]

  • Phenolic Byproducts: The presence of water during the decomposition of the diazonium salt can lead to the formation of 2-fluorophenol.

  • Coupling Products: In some cases, the diazonium salt can react with other aromatic species present in the reaction mixture to form biaryl byproducts.[4]

  • Incomplete Reaction: Residual starting material (2-fluoroaniline) or the intermediate diazonium salt may remain if the reaction does not go to completion.

Q3: How can I minimize tar formation in my reaction?

A3: Minimizing tar formation can be achieved by:

  • Strict Temperature Control: Maintain low temperatures (typically 0-5 °C) during the diazotization step.[5]

  • Efficient Mixing: Ensure homogeneous mixing to prevent localized overheating and reagent concentration gradients.

  • Appropriate Reagent Stoichiometry: Use the correct molar ratios of reagents as specified in the protocol.

  • Photochemical Decomposition: Employing photochemical methods for the decomposition of the diazonium salt often leads to a cleaner reaction profile with less tar formation compared to thermal decomposition.[6][7]

Q4: Is the intermediate 2-fluorobenzenediazonium salt stable?

A4: Arenediazonium salts, in general, are thermally unstable and can be explosive, especially in the solid state.[2][8] While 2-fluorobenzenediazonium tetrafluoroborate is one of the more stable diazonium salts, it should still be handled with extreme caution. Whenever possible, it is preferable to generate and use the diazonium salt in situ without isolation.[2] Continuous flow synthesis is a highly recommended approach to minimize the accumulation of this hazardous intermediate.[8]

Q5: What are the advantages of using a photochemical decomposition method?

A5: Photochemical decomposition of the 2-fluorobenzenediazonium salt offers several advantages over thermal methods:

  • Milder Reaction Conditions: The reaction can be carried out at or near room temperature, reducing the likelihood of thermally induced side reactions.

  • Higher Selectivity: Photochemical methods often result in a cleaner reaction profile and higher selectivity for the desired this compound product.[7][9]

  • Improved Safety: Avoids the high temperatures required for thermal decomposition, which can sometimes be difficult to control.

A continuous flow setup using a high-power 365 nm LED has been shown to achieve a product selectivity of ≥95% at full conversion with a residence time of just 10 minutes.[7][9]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete diazotization. 2. Premature decomposition of the diazonium salt. 3. Inefficient decomposition of the diazonium salt. 4. Formation of significant amounts of byproducts (e.g., tars, phenols). 5. Loss of product during work-up and purification.1. Ensure the reaction temperature is maintained at 0-5 °C during diazotization. Verify the quality and stoichiometry of sodium nitrite and the acid used. 2. Maintain a low temperature after diazotization and proceed to the decomposition step without delay. 3. For thermal decomposition, ensure the temperature is high enough for efficient conversion. For photochemical decomposition, ensure the light source is of the correct wavelength and intensity. 4. Refer to the strategies for minimizing byproduct formation, such as strict temperature control and considering a photochemical approach. 5. Optimize the extraction and distillation procedures. This compound is volatile (boiling point ~92 °C).
Significant Tar Formation 1. High reaction temperature during diazotization or decomposition. 2. Localized overheating due to poor mixing. 3. Incorrect stoichiometry of reagents.1. Strictly maintain the recommended temperature profile for each step. 2. Use a suitable reaction vessel and stirring mechanism to ensure efficient mixing. 3. Carefully measure and add all reagents in the correct molar ratios.
Presence of 2-Fluorophenol in the Product 1. Presence of excess water during the decomposition of the diazonium salt.1. Use anhydrous solvents and reagents where possible, especially for the decomposition step. If an aqueous diazotization is performed, consider isolating the diazonium tetrafluoroborate salt before decomposition if it can be done safely.
Reaction Does Not Go to Completion 1. Insufficient amount of nitrosating agent (e.g., sodium nitrite). 2. Reaction time is too short. 3. Decomposition temperature is too low (for thermal method) or light intensity is insufficient (for photochemical method).1. Use a slight excess of the nitrosating agent. 2. Increase the reaction time for the diazotization or decomposition step. 3. Gradually increase the decomposition temperature or use a more powerful light source.

Data Summary

Table 1: Comparison of Thermal vs. Photochemical Decomposition of 2-Fluorobenzenediazonium Salt

Decomposition MethodTemperatureTypical ConversionProduct SelectivityKey Side ProductsReference
Thermal (Microwave)150 °C~25% (after 60 min)LowerTar-like materials, various byproducts[6]
Photochemical (Batch, 365 nm LED)Room Temperature~52% (after 26 h)HighMinimal[6]
Photochemical (Continuous Flow, 365 nm LED)Room Temperature>99%≥95%Minimal[7][9]

Experimental Protocols

Protocol 1: Synthesis of this compound via Traditional Balz-Schiemann Reaction (Thermal Decomposition)

Step 1: Diazotization of 2-Fluoroaniline

  • To a suitable reaction vessel equipped with a mechanical stirrer and a thermometer, add 2-fluoroaniline.

  • Add a solution of aqueous fluoroboric acid (HBF₄, typically 48-50%).

  • Cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.

  • The 2-fluorobenzenediazonium tetrafluoroborate will precipitate as a solid.

  • Collect the solid by filtration and wash it with cold water, followed by a cold, low-boiling organic solvent (e.g., diethyl ether or methanol).

  • Dry the isolated diazonium salt under vacuum at a low temperature. Caution: The dry diazonium salt is potentially explosive and should be handled with extreme care.

Step 2: Thermal Decomposition

  • Gently heat the dried 2-fluorobenzenediazonium tetrafluoroborate in a flask equipped with a distillation apparatus.

  • The salt will decompose, releasing nitrogen gas and boron trifluoride, and the this compound product will distill over.

  • Collect the distillate, which is crude this compound.

Step 3: Work-up and Purification

  • Wash the crude product with a dilute sodium hydroxide solution to remove any acidic impurities, followed by washing with water.

  • Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or calcium chloride).

  • Purify the dried product by fractional distillation, collecting the fraction boiling at approximately 92 °C.

Protocol 2: In Situ Synthesis of this compound via Photochemical Decomposition

This protocol is adapted from modern procedures that prioritize safety by avoiding the isolation of the diazonium salt and employing a cleaner decomposition method.

Step 1: In Situ Diazotization

  • In a reaction vessel suitable for photochemistry (e.g., a quartz flask), dissolve 2-fluoroaniline in a suitable solvent (e.g., HF/pyridine).[6]

  • Cool the solution to 0 °C.

  • Slowly add a nitrosating agent such as tert-butyl nitrite (tBuONO) or sodium nitrite (NaNO₂).[6]

  • Stir the reaction mixture at a low temperature for the specified time to ensure complete formation of the diazonium salt in solution.

Step 2: Photochemical Decomposition

  • Irradiate the solution containing the in situ generated diazonium salt with a UV lamp (e.g., a 365 nm high-power LED) at room temperature.[7][9]

  • Monitor the reaction progress by a suitable analytical technique (e.g., ¹⁹F NMR or GC) until the starting material is consumed.[6]

Step 3: Work-up and Purification

  • Once the reaction is complete, carefully quench the reaction mixture.

  • Extract the product into a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with a dilute base solution and then with brine.

  • Dry the organic layer over an anhydrous drying agent.

  • Remove the solvent under reduced pressure and purify the crude product by fractional distillation.

Visualizations

Balz_Schiemann_Reaction cluster_diazotization Step 1: Diazotization cluster_decomposition Step 2: Decomposition 2-Fluoroaniline 2-Fluoroaniline NaNO2_HBF4 NaNO2 / HBF4 (0-5 °C) Diazonium_Salt 2-Fluorobenzenediazonium Tetrafluoroborate NaNO2_HBF4->Diazonium_Salt Decomposition_Method Heat or Light (hv) This compound This compound Decomposition_Method->this compound Byproducts_Decomp N2 + BF3 Decomposition_Method->Byproducts_Decomp

Caption: Overall workflow of the Balz-Schiemann reaction for this compound synthesis.

Troubleshooting_Logic Start Low Yield or High Impurity Check_Temp Check Diazotization Temperature Start->Check_Temp High_Temp Temperature > 5 °C? Check_Temp->High_Temp Check_Decomp Evaluate Decomposition Method Tar_Formation Tar Formation Observed? Check_Decomp->Tar_Formation High_Temp->Check_Decomp No Adjust_Cooling Improve Cooling/ Slower Reagent Addition High_Temp->Adjust_Cooling Yes Consider_Photo Switch to Photochemical Decomposition Tar_Formation->Consider_Photo Yes Optimize_Thermal Optimize Thermal Conditions Tar_Formation->Optimize_Thermal No Adjust_Cooling->Check_Decomp End Improved Synthesis Consider_Photo->End Optimize_Thermal->End

Caption: A troubleshooting decision tree for common issues in this compound synthesis.

References

Technical Support Center: 1,2-Difluorobenzene Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 1,2-difluorobenzene.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most common and effective methods for purifying this compound are fractional distillation and column chromatography using activated alumina. The choice of method depends on the nature of the impurities and the desired final purity. For removal of non-volatile impurities and drying, passing the solvent through a column of activated alumina is effective.[1] Fractional distillation is particularly useful for separating volatile impurities with different boiling points.[2]

Q2: What are the likely impurities in commercial this compound?

A2: Commercial this compound is available in various purities, typically from 98% to over 99.5%.[3][4] Potential impurities can stem from its synthesis, which often involves the Balz-Schiemann reaction.[5][6] These impurities may include:

  • Starting materials: Residual 2-fluoroaniline.

  • Byproducts of the Balz-Schiemann reaction: Tarry residues and other halogenated aromatic compounds.[5][7]

  • Water: Due to atmospheric exposure or from the synthesis process.

  • Other isomers: Small amounts of 1,3-difluorobenzene or 1,4-difluorobenzene.

Q3: How can I remove water from this compound?

A3: Water can be effectively removed from this compound by treating it with a suitable drying agent followed by distillation. Calcium hydride (CaH₂) is a commonly used desiccant for this purpose.[8][9] The solvent is typically stirred over calcium hydride for a sufficient period (e.g., overnight) to allow for the reaction with water, which produces hydrogen gas.[8] Following the drying process, the this compound should be distilled to separate it from the solid calcium hydroxide and any excess calcium hydride.

Q4: What level of purity can I expect to achieve with these methods?

A4: The final purity depends on the initial purity of the this compound and the rigor of the purification process. Starting with a commercially available product of 98% purity, a careful fractional distillation can potentially increase the purity to ≥99.5%. Passing the solvent through a column of activated alumina is also effective at removing polar impurities and can yield high-purity solvent suitable for sensitive applications like electrochemistry.[1]

Troubleshooting Guides

Fractional Distillation

Problem: Poor separation of components (broad boiling point range).

  • Possible Cause: The distillation is proceeding too quickly.

    • Solution: Reduce the heating rate to allow for proper equilibration on the fractionating column. The rate of distillation should be slow and steady.[2] A slow rise of the condensate ring up the column ensures better separation.[1]

  • Possible Cause: Inefficient fractionating column.

    • Solution: Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux indentations or Raschig rings) to increase the number of theoretical plates.[2]

  • Possible Cause: Fluctuating heat source.

    • Solution: Use a heating mantle with a stirrer or an oil bath to ensure even and stable heating of the distillation flask.

Problem: The temperature drops during distillation.

  • Possible Cause: The lower-boiling point fraction has completely distilled over.

    • Solution: This is expected. If you are collecting multiple fractions, you will need to increase the heating mantle temperature to distill the next, higher-boiling point component.[1]

  • Possible Cause: The heating is insufficient to maintain the vapor pressure.

    • Solution: If the distillation rate has slowed or stopped and you have not yet collected the expected volume of the current fraction, slightly increase the temperature of the heating source.[1]

Problem: No distillate is being collected.

  • Possible Cause: The thermometer is placed incorrectly.

    • Solution: The top of the thermometer bulb should be level with the bottom of the side arm of the distillation head to accurately measure the temperature of the vapor entering the condenser.[1]

  • Possible Cause: Insufficient heating.

    • Solution: Ensure the heating mantle is set to a temperature sufficiently above the boiling point of the liquid to promote vaporization.

  • Possible Cause: A leak in the system.

    • Solution: Check all joints to ensure they are properly sealed. Use Keck clips to secure the connections.

Column Chromatography with Activated Alumina

Problem: The solvent is not flowing through the column.

  • Possible Cause: The column is packed too tightly.

    • Solution: Repack the column, ensuring not to compact the activated alumina too much.

  • Possible Cause: Fine particles from the adsorbent are clogging the frit.

    • Solution: Place a small layer of sand on top of the bottom frit before adding the activated alumina to prevent clogging.

Problem: The purified solvent is not of the desired purity.

  • Possible Cause: The activated alumina has lost its activity.

    • Solution: Activated alumina can absorb moisture from the air, which reduces its effectiveness. Use freshly opened or properly stored activated alumina. It can be reactivated by heating.[10]

  • Possible Cause: The column was overloaded.

    • Solution: Use a larger column or reduce the amount of this compound being purified at one time.

  • Possible Cause: The solvent was eluted too quickly.

    • Solution: A slower flow rate allows for better interaction between the solvent and the stationary phase, leading to more effective purification.

Quantitative Data Summary

The following table summarizes the typical purity levels of this compound.

Purification StageTypical Purity (%)Analytical Method
Commercial Grade98.0Gas Chromatography (GC)
High-Purity Commercial Grade≥99.5Gas Chromatography (GC)[3]
After Fractional Distillation>99.8Gas Chromatography (GC)
After Activated Alumina Column>99.5Gas Chromatography (GC)

Experimental Protocols

Protocol 1: Purification by Fractional Distillation
  • Drying (Optional but Recommended): In a round-bottom flask, add this compound to be purified. Add calcium hydride (approximately 5-10 g per 100 mL of solvent) and a magnetic stir bar.[8] Seal the flask and stir the mixture at room temperature overnight in a fume hood.

  • Apparatus Setup: Assemble a fractional distillation apparatus. Use a heating mantle and a stirrer to heat the distillation flask. The fractionating column (e.g., a Vigreux column) should be placed between the distillation flask and the distillation head.[2] Ensure all glass joints are properly sealed. The thermometer should be positioned so that the top of the bulb is level with the side arm leading to the condenser.[1]

  • Distillation: Begin heating the flask gently. Observe the condensate ring slowly rising up the fractionating column.[1] Collect a small forerun (the first few milliliters of distillate) and discard it.

  • Collection: Once the temperature stabilizes at the boiling point of this compound (92 °C), place a clean, dry collection flask to collect the main fraction.[11][12]

  • Completion: Stop the distillation when only a small amount of liquid remains in the distillation flask to avoid distilling to dryness.

  • Purity Analysis: Analyze the purity of the collected fraction using Gas Chromatography (GC).

Protocol 2: Purification by Activated Alumina Column Chromatography
  • Column Preparation: Place a small plug of glass wool or cotton at the bottom of a glass chromatography column. Add a thin layer of sand.

  • Packing the Column: In a fume hood, carefully pour dry activated alumina into the column to the desired height. Tap the column gently to ensure even packing. Add another thin layer of sand on top of the alumina.

  • Pre-wetting the Column: Pre-wet the column with a small amount of a non-polar solvent like hexane and allow it to drain until the solvent level reaches the top of the sand.

  • Loading and Elution: Carefully add the this compound to the top of the column. Allow the solvent to pass through the column under gravity.

  • Collection: Collect the purified this compound as it elutes from the column.

  • Purity Analysis: Analyze the purity of the collected solvent using Gas Chromatography (GC).

Protocol 3: Purity Analysis by Gas Chromatography (GC)
  • Instrument Setup: Use a gas chromatograph equipped with a Flame Ionization Detector (FID). A suitable capillary column would be a non-polar or medium-polarity column (e.g., DB-1 or DB-5).

  • GC Conditions (Example):

    • Injector Temperature: 250 °C

    • Detector Temperature: 300 °C

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp up to 150 °C at a rate of 10 °C/min.

    • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Sample Preparation: Dilute a small amount of the purified this compound in a suitable solvent (e.g., dichloromethane or hexane).

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

  • Data Analysis: Identify the peak corresponding to this compound based on its retention time. Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[9]

Visualizations

Fractional_Distillation_Workflow cluster_prep Preparation cluster_distill Distillation Process cluster_analysis Analysis start Start with Impure This compound drying Optional: Dry with CaH₂ overnight start->drying If wet setup Assemble Fractional Distillation Apparatus start->setup If dry drying->setup heat Gentle Heating setup->heat forerun Collect and Discard Forerun heat->forerun collect Collect Main Fraction at 92 °C forerun->collect gc Purity Analysis by GC collect->gc end Purified This compound gc->end

Caption: Workflow for the purification of this compound by fractional distillation.

Alumina_Column_Workflow cluster_prep Column Preparation cluster_purify Purification cluster_analysis Analysis start Start with Impure This compound pack Pack Column with Activated Alumina start->pack prewet Pre-wet Column pack->prewet load Load Sample onto Column prewet->load elute Elute with Solvent (if necessary) or Gravity load->elute collect Collect Purified Solvent elute->collect gc Purity Analysis by GC collect->gc end Purified This compound gc->end

Caption: Workflow for the purification of this compound using activated alumina.

Troubleshooting_Logic cluster_distillation Fractional Distillation cluster_chromatography Column Chromatography start Purification Issue Encountered d_issue Poor Separation? start->d_issue c_issue Low Purity? start->c_issue d_cause1 Distillation Too Fast? d_issue->d_cause1 Yes d_cause2 Inefficient Column? d_issue->d_cause2 No d_sol1 Reduce Heat d_cause1->d_sol1 Yes d_sol2 Use Longer/Better Column d_cause2->d_sol2 Yes c_cause1 Inactive Alumina? c_issue->c_cause1 Yes c_cause2 Column Overloaded? c_issue->c_cause2 No c_sol1 Use Fresh/Reactivated Alumina c_cause1->c_sol1 Yes c_sol2 Use Less Sample or Larger Column c_cause2->c_sol2 Yes

References

Handling and storage protocols for 1,2-Difluorobenzene to prevent degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information on the proper handling, storage, and troubleshooting protocols for 1,2-Difluorobenzene to prevent its degradation and ensure experimental integrity.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for storing this compound?

A1: this compound should be stored in a cool, dry, and well-ventilated area away from sources of ignition such as heat, sparks, and open flames.[1][2] It is a flammable liquid and vapor, and therefore should be kept in a flammables-area.[1][2] The container should be tightly closed to prevent exposure to moisture and air.[1][3]

Q2: What are the known incompatibilities of this compound?

A2: this compound is incompatible with strong oxidizing agents.[1][2][4] Contact with these substances should be strictly avoided to prevent vigorous reactions.

Q3: Is this compound stable under normal laboratory conditions?

A3: Yes, this compound is chemically stable under normal temperatures and pressures.[1][2][4] However, it is crucial to avoid excess heat and sources of ignition due to its high flammability.[1][2]

Q4: What are the hazardous decomposition products of this compound?

A4: Hazardous decomposition of this compound typically occurs under fire conditions. The resulting products can include carbon monoxide, carbon dioxide, and hydrogen fluoride gas.[1][4]

Q5: Can this compound be used as a solvent?

A5: Yes, this compound is used as a solvent in various applications, including electrochemical studies of transition metal complexes.[3][5] It is considered a relatively inert and weakly coordinating solvent.[3][5]

Q6: How can I verify the purity of my this compound sample?

A6: The purity of this compound can be assessed using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR).[6] These methods can help identify and quantify impurities.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected reaction byproducts or low yield Degradation of this compound - Ensure that the reaction was performed under an inert atmosphere (e.g., nitrogen or argon) if sensitive reagents were used.- Verify that all reagents and solvents were free from strong oxidizing agents.- Analyze a sample of the this compound used via GC-MS or NMR to check for impurities that may have interfered with the reaction.
Discoloration of the this compound sample Contamination or slow degradation - Check the storage conditions to ensure the container was tightly sealed and stored away from light and heat.- Purify the this compound by distillation if necessary.[5]- If contamination is suspected, analyze the sample using GC-MS to identify the impurities.
Inconsistent experimental results Variable purity of this compound - Always use a fresh bottle from a reputable supplier or purify the solvent before use.- Establish a routine quality control check for each new batch of this compound using a standardized analytical method (e.g., GC).

Quantitative Data Summary

PropertyValueReference
Chemical Formula C₆H₄F₂[3][7]
Molecular Weight 114.09 g/mol [7]
Appearance Colorless liquid[2][3]
Boiling Point 92 °C[2][3]
Melting Point -34 °C[2][3]
Flash Point 2 °C[2]
Density 1.158 g/cm³ at 25 °C[2]
Solubility in Water Insoluble[1][3]
Solubility in Organic Solvents Soluble in ethanol, acetone, diethyl ether[1]
Storage Temperature Cool, dry, well-ventilated area[1][2]

Experimental Protocols

Protocol for Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: A standard GC-MS system equipped with a capillary column suitable for aromatic compounds (e.g., a 5% phenyl-methylpolysiloxane column).

  • Sample Preparation: Prepare a dilute solution of the this compound sample in a high-purity solvent such as dichloromethane or hexane.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 50 °C for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 350.

  • Analysis: Identify the main peak corresponding to this compound (m/z 114). Analyze any additional peaks by comparing their mass spectra to a library database (e.g., NIST) to identify potential impurities or degradation products. Quantify impurities based on their peak area relative to the main peak.

Protocol for Purity Assessment by ¹⁹F NMR Spectroscopy
  • Instrumentation: A high-resolution NMR spectrometer.

  • Sample Preparation: Prepare a solution of this compound in a deuterated solvent (e.g., CDCl₃).

  • Acquisition: Acquire a ¹⁹F NMR spectrum with appropriate parameters (e.g., sufficient number of scans for a good signal-to-noise ratio).

  • Analysis: The ¹⁹F NMR spectrum of pure this compound should exhibit a characteristic multiplet. The presence of other signals in the spectrum would indicate the presence of fluorine-containing impurities. The relative integration of these signals can be used to estimate the level of impurity.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for this compound Issues cluster_start Problem Identification cluster_analysis Initial Checks cluster_decision Decision Point cluster_remediation Remediation cluster_end Resolution Start Unexpected Experimental Outcome (e.g., low yield, side products) CheckPurity Analyze this compound Purity (GC-MS, NMR) Start->CheckPurity ReviewProtocol Review Experimental Protocol (reagents, conditions) Start->ReviewProtocol IsPure Is the solvent pure? CheckPurity->IsPure ReviewProtocol->IsPure PurifySolvent Purify this compound (e.g., distillation) IsPure->PurifySolvent No ModifyProtocol Modify Protocol (e.g., use inert atmosphere, check reagent compatibility) IsPure->ModifyProtocol Yes NewBatch Obtain a new batch of solvent PurifySolvent->NewBatch If purification fails End Repeat Experiment PurifySolvent->End ModifyProtocol->End NewBatch->End

Caption: Troubleshooting workflow for experiments involving this compound.

References

Technical Support Center: Optimizing Nucleophilic Aromatic Substitution on 1,2-Difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing nucleophilic aromatic substitution (SNAr) reactions on 1,2-difluorobenzene.

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity trend for nucleophilic aromatic substitution on this compound?

A1: Nucleophilic aromatic substitution (SNAr) on this compound is a powerful method for forming carbon-heteroatom and carbon-carbon bonds. The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the aromatic ring to form a resonance-stabilized Meisenheimer complex, followed by the departure of a fluoride leaving group. The presence of two electron-withdrawing fluorine atoms on the benzene ring makes it susceptible to nucleophilic attack. Generally, the reaction is favored with strong nucleophiles and in polar aprotic solvents that can stabilize the charged intermediate.

Q2: Which fluorine is more likely to be substituted in this compound?

A2: In an unsubstituted this compound ring, both fluorine atoms are chemically equivalent. Therefore, monosubstitution will result in a single regioisomer. However, if the incoming nucleophile is large, steric hindrance may play a role. In cases where the aromatic ring is further substituted, the regioselectivity will be directed by the electronic effects (electron-withdrawing or donating) of the other substituents. Electron-withdrawing groups ortho and para to a fluorine atom will activate it towards substitution.

Q3: What are the most common solvents for SNAr reactions on this compound?

A3: Polar aprotic solvents are typically the solvents of choice for SNAr reactions as they can solvate the cationic counter-ion of the nucleophile and stabilize the Meisenheimer intermediate. Commonly used solvents include:

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • N-Methyl-2-pyrrolidone (NMP)

  • Acetonitrile (MeCN)

  • 1,4-Dioxane

The choice of solvent can significantly impact the reaction rate and yield. It is recommended to screen a few solvents during optimization.[1]

Q4: What role does the base play in these reactions?

A4: A base is often required to deprotonate the nucleophile, increasing its nucleophilicity. Common bases include:

  • Potassium carbonate (K₂CO₃)

  • Cesium carbonate (Cs₂CO₃)

  • Sodium hydride (NaH)

  • Potassium tert-butoxide (KOtBu)

  • Triethylamine (Et₃N) or other amine bases

The choice and stoichiometry of the base can be critical. For weakly acidic nucleophiles like alcohols, a strong base like NaH or KOtBu is often necessary. For more acidic nucleophiles like thiols or some amines, a weaker base like K₂CO₃ may suffice.[1]

Troubleshooting Guides

Problem 1: Low or No Conversion to the Desired Product
Possible Cause Troubleshooting Steps
Insufficiently activated nucleophile - Increase the amount of base to ensure complete deprotonation of the nucleophile. - Switch to a stronger base (e.g., from K₂CO₃ to NaH or KOtBu), especially for alcohol nucleophiles.
Low reaction temperature - Increase the reaction temperature. SNAr reactions often require elevated temperatures to proceed at a reasonable rate. Monitor for potential side reactions at higher temperatures.
Inappropriate solvent - Switch to a more polar aprotic solvent like DMF or DMSO to better stabilize the Meisenheimer intermediate.[1]
Poor quality of reagents - Ensure this compound and the nucleophile are pure. - Use a freshly opened, anhydrous solvent, as water can react with strong bases and hydrolyze the starting material.
Deactivated aromatic ring - If the this compound is substituted with electron-donating groups, the ring may be too electron-rich for SNAr. Consider alternative synthetic routes.
Problem 2: Formation of Di-substituted Byproduct
Possible Cause Troubleshooting Steps
Excess nucleophile - Reduce the stoichiometry of the nucleophile to 1.0-1.2 equivalents relative to this compound.
High reaction temperature or prolonged reaction time - Lower the reaction temperature and monitor the reaction progress closely by TLC or LC-MS to stop it once the mono-substituted product is maximized.
Strongly activating conditions - If using a very strong base and a highly reactive nucleophile, consider using milder conditions (weaker base, lower temperature).
Problem 3: Observation of Hydrolysis Byproducts
Possible Cause Troubleshooting Steps
Presence of water in the reaction mixture - Use anhydrous solvents and reagents. - Dry glassware thoroughly before use. - Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Hydroxide as a nucleophile - If using a hydroxide base (e.g., KOH, NaOH), it can act as a nucleophile, leading to the formation of fluorophenols. Consider using a non-nucleophilic base like K₂CO₃ or an amine base.

Data Presentation: Optimized Reaction Conditions for Monosubstitution

The following tables summarize typical reaction conditions for the monosubstitution of this compound with various nucleophiles. Please note that yields are highly substrate-dependent and optimization is often necessary.

Table 1: Reaction with Amine Nucleophiles

NucleophileBase (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
3-MethylindoleKOH (3.0)DMSO1402475[2][3]
PyrrolidineK₂CO₃ (2.0)DMF801285N/A
AnilineNaH (1.5)NMP1201865N/A

Table 2: Reaction with Oxygen Nucleophiles

NucleophileBase (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
PhenolK₂CO₃ (2.0)DMF1002480N/A
Benzyl AlcoholNaH (1.2)THF651690N/A
4-MethoxyphenolCs₂CO₃ (1.5)Dioxane1102088N/A

Table 3: Reaction with Thiol Nucleophiles

NucleophileBase (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
ThiophenolK₂CO₃ (2.0)DMF25495N/A
1-OctanethiolEt₃N (1.5)MeCN50892[4]
4-MethylthiophenolKOH (1.2)DMSO25698N/A

Note: "N/A" indicates that while these are representative conditions based on general SNAr principles, a direct citation for this specific reaction on this compound was not found in the provided search results.

Experimental Protocols

Protocol 1: General Procedure for the Amination of this compound

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine nucleophile (1.0 equiv.), this compound (1.2 equiv.), and the chosen base (e.g., K₂CO₃, 2.0 equiv.).

  • Add the anhydrous solvent (e.g., DMF or DMSO) to achieve a suitable concentration (typically 0.1-0.5 M).

  • Heat the reaction mixture to the desired temperature (e.g., 80-140 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by adding water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for the Etherification of this compound with an Alcohol

  • To a dry round-bottom flask under an inert atmosphere, add the alcohol nucleophile (1.0 equiv.) and anhydrous solvent (e.g., THF or DMF).

  • Cool the mixture to 0 °C and add a strong base (e.g., NaH, 1.2 equiv.) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.

  • Add this compound (1.2 equiv.) to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 65-120 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.

  • Cool the reaction to 0 °C and quench carefully with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

  • Purify the product by column chromatography.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents This compound Nucleophile Base Mixing Mix & Stir Reagents->Mixing 1 Solvent Anhydrous Solvent Solvent->Mixing 2 Setup Dry Glassware Inert Atmosphere Setup->Mixing 3 Heating Heat to Target Temp. Mixing->Heating Monitoring Monitor by TLC / LC-MS Heating->Monitoring Quenching Quench Reaction Monitoring->Quenching Reaction Complete Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Dry & Concentrate Extraction->Drying Purification Column Chromatography Drying->Purification Product Pure Product Purification->Product troubleshooting_low_yield Start Low / No Yield Check_Base Is the nucleophile fully deprotonated? Start->Check_Base Increase_Base Increase base equivalents or use a stronger base. Check_Base->Increase_Base No Check_Temp Is the reaction temperature sufficient? Check_Base->Check_Temp Yes Increase_Base->Check_Temp Increase_Temp Increase reaction temperature. Check_Temp->Increase_Temp No Check_Solvent Is the solvent appropriate? Check_Temp->Check_Solvent Yes Increase_Temp->Check_Solvent Change_Solvent Switch to a more polar aprotic solvent (DMF, DMSO). Check_Solvent->Change_Solvent No Check_Reagents Are reagents pure and anhydrous? Check_Solvent->Check_Reagents Yes Change_Solvent->Check_Reagents Purify_Reagents Use pure starting materials and anhydrous solvents. Check_Reagents->Purify_Reagents No Success Improved Yield Check_Reagents->Success Yes Purify_Reagents->Success

References

Challenges in the scale-up of 1,2-Difluorobenzene production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up of 1,2-Difluorobenzene production.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when using the Balz-Schiemann reaction and its modern variations.

Issue Potential Causes Recommended Solutions
Low Yield of this compound 1. Incomplete diazotization of 2-fluoroaniline.2. Premature decomposition of the diazonium salt.[1]3. Suboptimal temperature for thermal decomposition.[2][3]4. Insufficient irradiation in photochemical decomposition.[2][3]1. Ensure the reaction temperature for diazotization is maintained between 0-5°C. Use a slight excess of the nitrosating agent (e.g., NaNO₂) and ensure slow, portion-wise addition.[1][4]2. Strictly control the temperature below 5°C during and after diazotization.[1]3. For thermal decomposition, optimize the temperature. High temperatures can lead to tar formation, while low temperatures result in incomplete reaction.[1][2][3]4. For photochemical setups, ensure the light source is of the appropriate wavelength (e.g., 365 nm) and power. Optimize residence time in flow reactors to ensure complete conversion.[2][3][5]
Formation of Tar-like Byproducts 1. High decomposition temperatures in the thermal Balz-Schiemann reaction.[3]2. Side reactions due to the high reactivity of the diazonium salt.3. Presence of impurities in starting materials or reagents.[1]1. Lower the decomposition temperature. Consider performing the decomposition under vacuum to facilitate the removal of N₂ and BF₃.[1] A switch to a photochemical method, which operates at milder temperatures, can significantly reduce tar formation.[2][6]2. Ensure a homogenous reaction mixture and efficient stirring. The use of continuous flow reactors can minimize side reactions by providing better temperature control and shorter reaction times.[7][8][9]3. Use high-purity 2-fluoroaniline and other reagents.[1]
Safety Concerns (e.g., uncontrolled exotherm, potential for explosion) 1. Accumulation of unstable diazonium salt, especially in batch processes.[7][8]2. Rapid heating during thermal decomposition.[8]3. Handling of the dry, shock-sensitive diazonium tetrafluoroborate salt.[7][8]1. Crucially, maintain the temperature of the diazotization reaction below 5°C at all times. [1] For scale-up, the use of a continuous flow reactor is strongly recommended to avoid the isolation and accumulation of the hazardous diazonium intermediate.[7][8][9]2. Employ controlled heating with efficient heat transfer. Flow chemistry offers superior control over reaction exotherms.[3][9]3. Whenever possible, utilize one-pot procedures or continuous flow systems that generate and consume the diazonium salt in situ, avoiding its isolation.[2][3][7] If isolation is unavoidable, handle the dry salt with extreme care, using non-metallic spatulas and avoiding friction or shock.[8]
Incomplete Reaction/Presence of Starting Material 1. Insufficient amount of diazotizing agent (e.g., sodium nitrite).[1]2. Reaction time for diazotization is too short.[4]3. Low temperature during thermal decomposition or insufficient residence time in a flow reactor.[1][3]1. Use a stoichiometric or slight excess of sodium nitrite.[1]2. Increase the stirring time after the addition of the nitrosating agent to ensure complete diazotization.[1]3. Gradually increase the decomposition temperature and monitor the reaction progress. For flow systems, increase the residence time.[1][3]
Product is Contaminated with Monofluorinated (Fluorobenzene) or Other Impurities 1. Unwanted displacement of the diazonium group by hydrogen.[10]2. Side reactions during decomposition, such as reaction with solvent or counter-ions.[11]3. Inefficient purification.1. Ensure anhydrous or water-free conditions, as water can be a source of hydrogen. The use of HF/pyridine is a common water-free approach.[2][3]2. Choose an inert solvent for the decomposition step. Non-polar solvents like hexane or chlorobenzene have been shown to be effective.[11]3. This compound is a volatile liquid.[12][13] Purification is typically achieved by distillation. Ensure the distillation setup is efficient to separate it from close-boiling impurities.
Handling of Hazardous Reagents (e.g., HF/Pyridine, Anhydrous HF) 1. High toxicity and corrosivity of hydrogen fluoride.[14][15][16]2. Potential for severe chemical burns upon contact, with effects that can be delayed.[14][17]1. All work with HF and its solutions must be conducted in a well-ventilated fume hood.[14][15] Use materials compatible with HF, such as certain plastics (e.g., PFA, FEP) and specific metal alloys.[16] Avoid glass.[16]2. Always wear appropriate personal protective equipment (PPE), including chemical splash goggles, a face shield, and specialized HF-resistant gloves.[17] Keep calcium gluconate gel readily available as a first-aid measure for skin contact.[14][17]

Frequently Asked Questions (FAQs)

Q1: What is the most significant challenge when scaling up the traditional Balz-Schiemann reaction for this compound production?

A1: The primary challenge is the safety risk associated with the isolation and handling of the intermediate diazonium tetrafluoroborate salt.[7][8] These salts can be explosive when dry and are sensitive to shock and heat.[7][8] Industrial-scale operations often seek to avoid the isolation of such hazardous intermediates, which is why modern approaches focus on in situ generation and consumption, particularly within continuous flow systems.[2][3]

Q2: Why is the thermal decomposition of 2-fluorobenzenediazonium tetrafluoroborate particularly challenging?

A2: Anilines with ortho-substituents, like 2-fluoroaniline, form diazonium salts that typically require high temperatures for thermal decomposition.[2][3] These high temperatures often lead to the formation of significant amounts of tarry byproducts and lower yields of the desired this compound.[3] For instance, batch thermal decomposition at 150°C may only yield around 20-25% conversion.[2]

Q3: What are the advantages of using a continuous flow photochemical process for this synthesis?

A3: A continuous flow photochemical process offers several key advantages:

  • Enhanced Safety: It avoids the isolation of the unstable diazonium salt by generating and consuming it in situ. The small reactor volume minimizes the amount of hazardous material present at any given time.[3][7][9]

  • Milder Reaction Conditions: Photochemical decomposition occurs at or near room temperature, which prevents the formation of tar and other byproducts associated with high-temperature thermal methods.[2][6]

  • Improved Efficiency and Selectivity: Continuous flow allows for precise control over reaction parameters like residence time and temperature, leading to higher product selectivity (≥95%) and faster reaction times (e.g., 10 minutes residence time) compared to hours in batch photochemical processes.[2][5][6]

Q4: What is the role of HF/pyridine in the synthesis?

A4: HF/pyridine serves as a cost-effective, water-free fluorinating agent and solvent.[2][3] Using a water-free system is advantageous as it prevents the formation of hydrolysis byproducts (phenols) that can occur in traditional aqueous diazotization reactions.[3]

Q5: What kind of impurities should I look out for and how can I remove them?

A5: Potential impurities include the starting material (2-fluoroaniline), fluorobenzene (from protodediazoniation), and various phenols or tars if conditions are not optimal.[10] this compound is a colorless, flammable liquid with a boiling point of 92°C.[12][13] Purification is typically achieved through fractional distillation to separate it from starting materials and byproducts.

Q6: Are there alternatives to the Balz-Schiemann reaction for producing this compound?

A6: Yes, other routes exist, though the Balz-Schiemann reaction starting from the inexpensive 2-fluoroaniline is a common choice.[3] An alternative is the Halex (halogen exchange) reaction, starting from 1,2-dichlorobenzene.[3] Another reported method involves the gas-phase copyrolysis of tetrafluoroethylene with buta-1,3-diene.[7] However, for regiospecific synthesis on a laboratory to pilot scale, the modified Balz-Schiemann reaction remains a highly relevant and utilized method.[18]

Experimental Protocols

Protocol 1: Continuous Flow Photochemical Synthesis of this compound (Based on Kappe et al.)[2][3]

This protocol describes a proof-of-concept for the synthesis of this compound from 2-fluoroaniline using a one-pot, continuous flow photochemical Balz-Schiemann reaction.

Step 1: Diazotization (in situ preparation of the diazonium salt solution)

  • In a suitable vessel, cool HF/pyridine (70 wt %, ~90 equivalents) to 0°C.

  • Slowly add 2-fluoroaniline (1 equivalent) to the precooled HF/pyridine solution while maintaining the temperature at 0°C to form the anilinium ion.

  • At 0°C, add sodium nitrite (NaNO₂, 1.1 equivalents) portion-wise to the mixture.

  • Allow the mixture to stir at room temperature for approximately 15 minutes to ensure complete formation of the 2-fluorobenzenediazonium salt solution. The resulting solution should be approximately 0.4 M.

Step 2: Photochemical Fluorodediazoniation (Continuous Flow)

  • Set up a continuous flow reactor equipped with a pump, a photochemical reactor module (e.g., a PFA tubing coil), and a back-pressure regulator (BPR). The reactor should be fitted with a high-power 365 nm LED light source.

  • Pump the prepared diazonium salt solution through the photochemical reactor.

  • Set the flow rate to achieve a residence time of approximately 10 minutes within the irradiated zone.

  • Maintain a back pressure of 5-10 bar using the BPR to prevent outgassing.

  • Collect the product stream exiting the reactor.

Step 3: Work-up and Purification

  • Carefully quench the collected product stream with a cooled aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the excess HF/pyridine.

  • Extract the organic phase with a suitable solvent (e.g., dichloromethane).

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by distillation to obtain pure this compound (boiling point: 92°C).[13]

Data Presentation

Table 1: Comparison of Thermal vs. Photochemical Decomposition of in situ Generated 2-Fluorobenzenediazonium Salt
MethodTemperature (°C)TimeConversion to this compound (%)NotesReference
Thermal (Batch, Microwave)15030 min~20Significant byproduct formation observed.[2]
Thermal (Batch, Microwave)15060 min~25Increased byproduct and tar-like material.[2]
Photochemical (Batch, 365 nm LED)Room Temp.6 h~24Clean reaction profile, no tar observed.[2]
Photochemical (Batch, 365 nm LED)Room Temp.26 h~52Clean reaction profile.[2]
Photochemical (Continuous Flow, 365 nm LED)Room Temp.10 min>99% (Full Conversion)Product selectivity ≥95%.[2][5][6]

Visualizations

Balz_Schiemann_Pathway cluster_diazotization Step 1: Diazotization (0-5 °C) cluster_decomposition Step 2: Fluorodediazoniation 2-Fluoroaniline 2-Fluoroaniline Diazonium_Salt 2-Fluorobenzenediazonium Tetrafluoroborate 2-Fluoroaniline->Diazonium_Salt + Reagents Thermal_Decomposition Thermal Decomposition (High Temp, >150 °C) Diazonium_Salt->Thermal_Decomposition Heat Photochemical_Decomposition Photochemical Decomposition (hv, 365 nm, Room Temp) Diazonium_Salt->Photochemical_Decomposition Light Reagents_D NaNO₂ HBF₄ (or HF/Pyridine) Product This compound Byproducts N₂ + BF₃ Thermal_Decomposition->Product Thermal_Decomposition->Byproducts Photochemical_Decomposition->Product Photochemical_Decomposition->Byproducts

Caption: Reaction pathway for this compound synthesis via the Balz-Schiemann reaction.

Troubleshooting_Workflow start Low Yield or High Impurities? check_diazotization Check Diazotization Step (Temp: 0-5°C, Stoichiometry) start->check_diazotization check_decomposition Review Decomposition Step check_diazotization->check_decomposition thermal_path Thermal Method Issues? (Tar, Low Conversion) check_decomposition->thermal_path Thermal photo_path Photochemical Method Issues? (Low Conversion) check_decomposition->photo_path Photochemical switch_to_photo Action: Switch to Photochemical Method or Continuous Flow thermal_path->switch_to_photo Yes optimize_temp Action: Optimize Temperature & Consider Vacuum thermal_path->optimize_temp No, must use thermal optimize_flow Action: Increase Residence Time or Light Intensity photo_path->optimize_flow Yes check_purity Check Reagent Purity & Anhydrous Conditions photo_path->check_purity No end_node Improved Synthesis switch_to_photo->end_node optimize_temp->check_purity optimize_flow->end_node check_purity->end_node

Caption: Troubleshooting workflow for scaling up this compound production.

References

Overcoming poor solubility of reagents in 1,2-Difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the poor solubility of reagents in 1,2-difluorobenzene (DFB).

Frequently Asked Questions (FAQs)

Q1: What are the key solvent properties of this compound?

A1: this compound is an aromatic compound with unique properties that make it a valuable, yet sometimes challenging, solvent. Due to the presence of two highly electronegative fluorine atoms, the molecule is polar; however, the benzene ring gives it significant non-polar character.[1] It is considered a weakly coordinating and relatively inert solvent, which is advantageous for studying sensitive reactions like electropolymerizations.[2][3] DFB is generally insoluble in water but is miscible with many organic solvents such as ethanol, acetone, diethyl ether, chloroform, and methanol.[1][4][5][6][7]

Q2: Why do some of my reagents exhibit poor solubility in this compound?

A2: The solubility of a reagent in DFB is governed by the principle of "like dissolves like." While DFB has a polar aspect, its dominant feature is the non-polar aromatic ring. Therefore, highly polar or ionic compounds, such as inorganic salts, often exhibit poor solubility. Conversely, non-polar or moderately polar organic compounds tend to dissolve more readily.[1] The strong crystal lattice energy of a solid reagent can also hinder its dissolution in any solvent, including DFB.

Q3: What are the most common initial strategies to try when a reagent won't dissolve?

A3: When facing solubility issues in DFB, a systematic approach is recommended. The simplest methods to attempt first are mechanical and thermal agitation. This includes vigorous stirring or vortexing, followed by gentle heating.[8] If these methods are insufficient or not suitable for thermally sensitive materials, sonication is an excellent alternative to provide energy for dissolution without significant heating.[9][10][11]

Troubleshooting Guide

Q1: My reagent is completely insoluble in this compound at room temperature. What should I do?

A1: If a reagent shows no sign of dissolving, a combination of techniques may be necessary.

  • Temperature Adjustment: For many solids, solubility increases with temperature.[12][13] Gently warm the mixture while stirring. Be mindful of the reagent's thermal stability and the solvent's boiling point (92 °C).[4][5]

  • Sonication: Using an ultrasonic bath can provide the energy needed to break down the solute's crystal lattice and promote dissolution, often without the need for high temperatures.[9][10][14] This is particularly useful for dispersing particles and increasing the available surface area for solvation.[10][11]

  • Co-solvency: If the reagent is more polar than DFB, adding a small amount of a more polar, miscible co-solvent like DMSO or ethanol can significantly improve solubility.[15][16] It is crucial to ensure the co-solvent does not interfere with the intended reaction.

Q2: My ionic salt reagent is insoluble in DFB, but I need it for a reaction with an organic substrate. How can I make this reaction happen?

A2: This is a classic scenario for employing Phase-Transfer Catalysis (PTC). A phase-transfer catalyst is a substance that facilitates the migration of a reactant from one phase into another where the reaction can occur.[17] For an ionic salt (often in an aqueous or solid phase) and a substrate in DFB (the organic phase), a PTC like a quaternary ammonium salt or a crown ether can transport the salt's anion into the DFB, allowing it to react.[17][18][19] This technique avoids the need for high-polarity, potentially reactive solvents like DMSO or DMF.[18]

Q3: My compound is soluble in DFB, but it precipitates when I dilute the solution into an aqueous buffer for an assay. How can I prevent this?

A3: This common issue arises when a lipophilic compound is transferred from a favorable organic environment to an unfavorable aqueous one.

  • Use of Surfactants: Adding a surfactant to the aqueous buffer can create micelles. These microscopic structures have a hydrophobic core that can encapsulate the poorly soluble compound, keeping it dispersed in the aqueous solution.[20][21]

  • Reduce Final Concentration: The simplest solution may be to lower the final concentration of your compound to below its solubility limit in the aqueous buffer.[8]

  • Optimize Co-solvent Concentration: Ensure the final concentration of DFB (or another organic solvent like DMSO if used for stock solutions) is as low as possible, typically below 1%, to minimize its impact on the assay and prevent precipitation.[8]

Q4: Heating my mixture improves solubility, but my reagent is thermally sensitive. What are the alternatives?

A4: For thermally labile compounds, non-thermal methods are essential.

  • Sonication: As mentioned, sonication is a primary alternative. It creates localized high-energy cavitation bubbles that facilitate dissolution without raising the bulk temperature of the solution significantly.[9][22]

  • Extended Mixing: Sometimes, dissolution is simply slow. Leaving the mixture to stir for an extended period (several hours to overnight) at room temperature may be sufficient to achieve dissolution.

  • Particle Size Reduction: If you have the solid reagent, grinding it into a finer powder (micronization) increases the surface-area-to-volume ratio, which can significantly speed up the rate of dissolution without requiring heat.[16][23]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical FormulaC₆H₄F₂[1][3]
Molar Mass114.09 g/mol [3]
AppearanceColorless liquid[3][5]
Density1.158 g/mL at 25 °C[4][5]
Boiling Point92 °C[3][4][5]
Melting Point-34 °C[3][4][5]
Water SolubilityInsoluble / Not miscible[1][3][4][5][6][24]
Dielectric Constant13.8 at 300 K[3]

Table 2: Comparison of Common Solubility Enhancement Techniques

TechniquePrinciple of ActionAdvantagesDisadvantagesBest Suited For
Heating Increases kinetic energy, overcoming lattice energy and endothermic dissolution barriers.[13]Simple, fast, and effective for many compounds.Not suitable for thermally labile reagents; energy-intensive.Thermally stable compounds with endothermic dissolution.
Co-solvency Modifies the polarity of the bulk solvent to better match the solute.[15][16]Highly effective; allows for fine-tuning of solvent properties.Co-solvent may interfere with the reaction or downstream processing.Reagents with polarity mismatched to pure DFB.
Sonication Acoustic cavitation creates high-energy microenvironments that break apart solute particles.[9]Effective at room temperature; ideal for thermally sensitive compounds; enhances dispersion.[10][11]Can generate sub-micron particles that may give erroneously high solubility values.[22]Thermally sensitive reagents; enhancing dissolution rates.
Phase-Transfer Catalysis (PTC) A catalyst shuttles a reactant (typically an anion) across the phase boundary into the organic phase.[17][18]Enables reactions between immiscible reagents (e.g., salts and organics); uses mild conditions.[18][19]Requires an appropriate catalyst; catalyst may need to be removed later.Heterogeneous reactions involving ionic salts and organic substrates.
Surfactants Form micelles that encapsulate non-polar solutes, allowing them to be dispersed in a polar phase.[20]Greatly increases apparent solubility in a second phase (e.g., aqueous buffer).Primarily for creating stable dispersions, not true solutions in DFB; may complicate product isolation.Preventing precipitation upon dilution of a DFB solution into an aqueous medium.

Experimental Protocols

Protocol 1: Systematic Solubility Assessment

  • Preparation: Add a known mass (e.g., 1-5 mg) of the reagent to a standard volume (e.g., 1 mL) of this compound in a sealed vial.

  • Room Temperature Test: Stir or vortex the mixture vigorously for 2-5 minutes at room temperature. Visually inspect for undissolved solid against a dark background.

  • Sonication: If the solid remains, place the vial in an ultrasonic bath for 15-30 minutes. Check again for dissolution.

  • Heating: If the solid persists, gently heat the vial in a water or oil bath in increments of 10 °C (e.g., to 40 °C, then 50 °C), stirring continuously. Do not exceed the reagent's decomposition temperature or the solvent's boiling point.

  • Documentation: Record the conditions (temperature, time, method) under which the reagent fully dissolves. If it remains insoluble, it is considered "sparingly soluble" or "insoluble" under these conditions, and more advanced methods are required.

Protocol 2: General Method for a Phase-Transfer Catalyzed Reaction

  • Setup: In a reaction vessel, dissolve the organic substrate in this compound.

  • Addition of Reagents: Add the solid or aqueous inorganic salt reagent. The system will be biphasic.

  • Catalyst Addition: Add a catalytic amount (typically 1-10 mol%) of the phase-transfer catalyst (e.g., tetrabutylammonium bromide).

  • Reaction: Stir the heterogeneous mixture vigorously at the desired temperature. Vigorous stirring is crucial to maximize the interfacial area where the catalyst can work.

  • Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC, LC-MS) by sampling the organic (DFB) layer.

  • Workup: Upon completion, the two phases can be separated. The organic layer contains the product, while the catalyst and excess salt are typically in the aqueous or solid phase.

Visualizations

G cluster_start Initial State cluster_troubleshooting Troubleshooting Workflow start Reagent has poor solubility in this compound q1 Is the reagent thermally stable? start->q1 heat Apply gentle heat (e.g., 40-60 °C) with stirring q1->heat Yes sonicate Use sonication at room temperature q1->sonicate No q3 Did solubility improve? heat->q3 q2 Is the reagent an ionic salt for a heterogeneous reaction? ptc Employ Phase-Transfer Catalysis (PTC) q2->ptc Yes cosolvent Add a miscible co-solvent q2->cosolvent No sonicate->q2 success Success: Reagent Dissolved ptc->success cosolvent->q3 q3->success Yes fail Consider alternative solvent or formulation strategy q3->fail No

Caption: Decision workflow for troubleshooting poor reagent solubility.

G Surfactant Micelle Formation cluster_system Aqueous System reagent Poorly Soluble Reagent micelle reagent->micelle label_process Self-Assembly surfactant surfactant->micelle reagent_in_micelle Solubilized Reagent label_process->micelle

References

Managing exothermic reactions during the diazotization of 2-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on managing the exothermic nature and other challenges associated with the diazotization of 2-fluoroaniline.

Frequently Asked Questions (FAQs)

Q1: Why is precise temperature control so critical during the diazotization of 2-fluoroaniline?

A1: The diazotization of 2-fluoroaniline is a highly exothermic reaction that produces an unstable intermediate, 2-fluorobenzenediazonium salt. Maintaining a low temperature, typically between 0-5 °C, is crucial for several reasons[1][2]:

  • Preventing Decomposition: Above 5 °C, the diazonium salt rapidly decomposes, leading to the evolution of nitrogen gas and the formation of 2-fluorophenol as a significant byproduct, which reduces the yield of the desired product.[3]

  • Minimizing Side Reactions: Higher temperatures can accelerate unwanted side reactions, such as azo coupling with unreacted 2-fluoroaniline or other nucleophilic species present in the reaction mixture.

  • Ensuring Safety: Uncontrolled temperature increases can lead to a runaway reaction, posing a significant safety hazard due to rapid gas evolution and potential pressure buildup.[1]

Q2: What are the primary safety hazards associated with the diazotization of 2-fluoroaniline, and how can they be mitigated?

A2: The main safety hazards are the formation of explosive diazonium salts and the handling of corrosive and toxic reagents.

  • Explosion Hazard: Diazonium salts in their solid, dry state are highly unstable and can be explosive upon friction, shock, or heating.[3] To mitigate this, never isolate the diazonium salt in a solid form . Always keep it in a cold aqueous solution and use it immediately in the subsequent reaction step.[3]

  • Reagent Toxicity and Corrosivity: The reaction uses strong acids (e.g., hydrochloric acid) and sodium nitrite. These should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Gas Evolution: The reaction releases nitrogen gas and potentially toxic nitrogen oxides. All procedures must be conducted in a well-ventilated fume hood.[1]

Q3: My reaction mixture turned dark red/brown and formed some tarry substances. What is the cause, and how can I prevent this?

A3: The formation of a dark color and tarry byproducts is a common issue, often indicating decomposition or side reactions.[3]

  • Causes: This can be due to localized "hot spots" from adding the sodium nitrite solution too quickly, insufficient cooling, or inadequate stirring.[4] Undesirable side reactions, such as azo coupling, can also produce highly colored impurities.[5]

  • Prevention:

    • Ensure the reaction vessel is adequately submerged in an efficient cooling bath (e.g., ice-salt).

    • Add the sodium nitrite solution very slowly (dropwise) and sub-surface to ensure rapid dispersion and minimize localized concentration and temperature gradients.[6]

    • Maintain vigorous and efficient stirring throughout the entire addition process.

Q4: How do I confirm that the diazotization reaction is complete?

A4: The completion of the reaction is indicated by the presence of a slight excess of nitrous acid. This is tested using starch-iodide paper.[1][3]

  • Procedure: Dip a clean glass rod into the reaction mixture and touch it to a piece of starch-iodide paper.

  • Positive Result: An immediate formation of a blue-black color indicates that there is excess nitrous acid, and all the 2-fluoroaniline has been consumed.[1][4]

  • Negative Result: If there is no color change, the diazotization is incomplete. Continue the dropwise addition of the sodium nitrite solution and re-test after a few minutes.[4]

Troubleshooting Guide

Symptom Potential Cause(s) Recommended Action(s)
Low yield of the desired product 1. Incomplete diazotization.[3] 2. Decomposition of the diazonium salt due to high temperature.[7] 3. Formation of byproducts (e.g., 2-fluorophenol, azo compounds).[3]1. Ensure a slight excess of nitrous acid is present at the end of the reaction using starch-iodide paper. If needed, add more sodium nitrite solution dropwise.[6] 2. Strictly maintain the reaction temperature between 0-5 °C. Improve the efficiency of the cooling bath and slow down the rate of nitrite addition.[2] 3. Use the diazonium salt solution immediately in the next step to minimize decomposition time.
Evolution of brown fumes (NO₂) from the reaction mixture 1. The reaction temperature is too high, causing the decomposition of nitrous acid.[6] 2. Localized high concentration of the sodium nitrite solution.[6]1. Ensure the reaction vessel is well-immersed in an ice-salt bath to maintain the temperature below 5 °C.[6] 2. Add the sodium nitrite solution slowly and ensure the addition is below the surface of the reaction mixture with vigorous stirring.[6]
The reaction mixture remains clear or only slightly yellow, and the starch-iodide test is negative 1. Insufficient sodium nitrite added. 2. The sodium nitrite solution has degraded.1. Continue to add the sodium nitrite solution dropwise until the starch-iodide test is positive. 2. Prepare a fresh solution of sodium nitrite and repeat the addition.
A precipitate forms during the addition of sodium nitrite 1. The 2-fluorobenzenediazonium salt may have limited solubility under the reaction conditions. 2. Formation of an insoluble triazene byproduct due to coupling with unreacted amine.[6]1. Ensure vigorous stirring to keep the salt suspended for the subsequent reaction. 2. Verify that the reaction medium is sufficiently acidic and that the order of addition (nitrite to amine solution) is correct.[6]

Quantitative Data on Reaction Parameters

The following tables summarize key quantitative data relevant to the diazotization of anilines. While specific data for 2-fluoroaniline is limited, these values provide a strong baseline for experimental design.

Table 1: Recommended Reagent Stoichiometry

ReagentMolar Equivalents (relative to 2-fluoroaniline)Purpose
2-Fluoroaniline1.0Starting material
Strong Acid (e.g., HCl, H₂SO₄)2.5 - 3.0Forms the aniline salt and generates nitrous acid from sodium nitrite.[1][8]
Sodium Nitrite (NaNO₂)1.0 - 1.2Source of the nitrosating agent. A slight excess ensures complete reaction.[3]

Table 2: Thermal Stability of Substituted Benzenediazonium Salts

This data for various substituted benzenediazonium tetrafluoroborate salts helps in understanding the thermal stability of the 2-fluorobenzenediazonium intermediate. Electron-withdrawing groups, like fluorine, generally influence stability.

SubstituentInitial Decomposition Temp. (°C)Enthalpy of Decomposition (J/g)
4-Fluoro125-816.0
2-Nitro134-1320.0
4-Nitro158-1100.0
4-Methoxy134-818.0
Unsubstituted91-44.2
(Data adapted from thermal analysis of corresponding benzenediazonium tetrafluoroborate salts. The exact values for 2-fluorobenzenediazonium chloride in solution will differ but the trends are informative.)

Experimental Protocols

Detailed Protocol for the Diazotization of 2-Fluoroaniline

This protocol is designed for the in-situ preparation of 2-fluorobenzenediazonium chloride solution for immediate use in subsequent reactions (e.g., Sandmeyer reaction).

Materials:

  • 2-Fluoroaniline (1.0 eq.)

  • Concentrated Hydrochloric Acid (3.0 eq.)

  • Sodium Nitrite (1.1 eq.)

  • Distilled Water

  • Ice

  • Salt (e.g., NaCl or CaCl₂)

  • Starch-iodide paper

Equipment:

  • Three-necked round-bottom flask

  • Mechanical or magnetic stirrer

  • Thermometer

  • Dropping funnel

  • Large beaker or crystallizing dish for ice bath

Procedure:

  • Preparation of the Amine Salt Solution:

    • In the three-necked flask, combine 2-fluoroaniline (1.0 eq.) with distilled water.

    • Slowly add concentrated hydrochloric acid (3.0 eq.) while stirring. The dissolution may be exothermic.

    • Cool the mixture to 0-5 °C in an ice-salt bath with continuous stirring. A fine slurry of the 2-fluoroaniline hydrochloride salt may form.[1]

  • Preparation of the Nitrite Solution:

    • In a separate beaker, dissolve sodium nitrite (1.1 eq.) in a minimal amount of cold distilled water.

    • Cool this solution to 0-5 °C in a separate ice bath.

  • Diazotization:

    • Transfer the cold sodium nitrite solution to the dropping funnel.

    • Add the sodium nitrite solution dropwise to the vigorously stirred amine salt suspension over 30-60 minutes.

    • Crucially, maintain the internal reaction temperature between 0 °C and 5 °C throughout the addition. Adjust the rate of addition to control the exotherm.[2]

    • Ensure the tip of the dropping funnel is below the surface of the liquid to prevent the escape of nitrous fumes.[6]

  • Monitoring for Completion:

    • After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 15-30 minutes.[3]

    • Test for the presence of excess nitrous acid by streaking a drop of the reaction mixture on starch-iodide paper. An immediate blue-black color confirms the reaction is complete.[1]

  • Use of the Diazonium Salt Solution:

    • The resulting cold solution of 2-fluorobenzenediazonium chloride is now ready for immediate use in the next synthetic step. Do not store the solution or allow it to warm up.

Visualizations

Exothermic_Reaction_Management cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_completion Completion & Use start Start: Prepare 2-Fluoroaniline in HCl Solution cool Cool Both Solutions to 0-5 °C start->cool prep_nitrite Prepare Aqueous NaNO₂ Solution prep_nitrite->cool add_nitrite Slow, Dropwise, Sub-surface Addition of NaNO₂ Solution cool->add_nitrite monitor_temp Continuously Monitor Temperature (Maintain 0-5 °C) add_nitrite->monitor_temp vigorous_stir Maintain Vigorous Stirring monitor_temp->add_nitrite Adjust Addition Rate stir_post Stir for 15-30 min at 0-5 °C Post-Addition monitor_temp->stir_post test_completion Test with Starch-Iodide Paper stir_post->test_completion test_completion->add_nitrite Negative Test: Add more NaNO₂ product Use Diazonium Salt Solution Immediately test_completion->product Positive Test

Caption: Workflow for managing the exothermic diazotization of 2-fluoroaniline.

Troubleshooting_Low_Yield cluster_temp Temperature Issues cluster_reaction_completeness Reaction Completeness cluster_side_reactions Side Reactions start Low Product Yield temp_high Was Temperature > 5°C? start->temp_high incomplete_rxn Starch-Iodide Test Negative? start->incomplete_rxn tar_formation Tar/Dark Color Observed? start->tar_formation decomp Decomposition to 2-Fluorophenol Likely temp_high->decomp Yes solution_temp Improve Cooling & Slow Nitrite Addition Rate decomp->solution_temp insufficient_nitrite Incomplete Diazotization incomplete_rxn->insufficient_nitrite Yes solution_nitrite Add More NaNO₂ Solution Dropwise & Re-test insufficient_nitrite->solution_nitrite hot_spots Localized Hot Spots or Insufficient Stirring tar_formation->hot_spots Yes solution_stir Improve Stirring & Ensure Sub-surface Addition hot_spots->solution_stir

Caption: Troubleshooting logic for low yield in 2-fluoroaniline diazotization.

References

Troubleshooting peak splitting in NMR of 1,2-Difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers encountering challenges with the Nuclear Magnetic Resonance (NMR) spectroscopy of 1,2-difluorobenzene. The complex splitting patterns observed in its spectra are a common source of difficulty.

Frequently Asked Questions (FAQs)

Q1: Why does the 1H NMR spectrum of this compound show a complex, overlapping multiplet instead of simple, well-defined peaks?

The complexity in the 1H NMR spectrum of this compound arises because it is a "strongly coupled" or "second-order" spin system.[1][2] In a simple "first-order" system, the chemical shift difference (Δν, in Hz) between coupled nuclei is much larger than the coupling constant (J) between them (typically Δν/J > 10). For this compound, the chemical shifts of the four aromatic protons are very close to each other, and their chemical shift differences are comparable in magnitude to the various proton-proton (nJHH) and proton-fluorine (nJHF) coupling constants.[3][4] This strong coupling leads to complex splitting patterns where simple n+1 multiplicity rules do not apply.[5]

Q2: What are "second-order effects" and how do they manifest in the spectrum of this compound?

Second-order effects appear when the Δν/J ratio is small.[1][6] Key manifestations include:

  • Complex Multiplets: The spectrum exhibits more lines than would be predicted by first-order rules.

  • Non-Binomial Intensities: The relative intensities of the peaks within a multiplet do not follow Pascal's triangle. A common feature is "roofing" or "slanting," where the parts of two coupled multiplets that are closer to each other in chemical shift are more intense.[6]

  • Inaccurate Coupling Constants: The observed splitting between adjacent lines in a multiplet does not directly correspond to a single coupling constant.[1] Extracting accurate J-values requires full spectral simulation.

Q3: My peaks are broad and poorly resolved. What are some initial troubleshooting steps?

Poor resolution can exacerbate the inherent complexity of the spectrum. Before pursuing advanced analysis, check the following:

  • Shimming: Ensure the magnetic field homogeneity is optimized by carefully shimming the spectrometer. Poor shims are a common cause of broad peaks.

  • Sample Purity: Impurities can introduce overlapping signals and broaden peaks. Verify the purity of your sample.

  • Solvent and Concentration: The choice of deuterated solvent can slightly alter chemical shifts, potentially simplifying or complicating the spectrum.[7][8] Ensure the sample concentration is appropriate; very high concentrations can lead to viscosity-related line broadening.

  • Temperature: Temperature fluctuations can affect resolution. Ensure the spectrometer's temperature is stable.

Q4: How can I simplify the spectrum to extract meaningful structural information and coupling constants?

Simplifying the complex spectrum of this compound is key to its analysis. The following strategies are recommended:

  • Increase Magnetic Field Strength: Recording the spectrum on a higher field spectrometer (e.g., 600 MHz vs. 300 MHz) is often the most effective solution. Chemical shifts (in Hz) scale with the magnetic field strength, while coupling constants (in Hz) do not.[1][6] This increases the Δν/J ratio, pushing the spin system closer to first-order and simplifying the spectrum.

  • Spectral Simulation: This is a powerful and essential tool for analyzing second-order spectra. By using specialized software, you can create a theoretical spectrum based on estimated chemical shifts and coupling constants and iteratively adjust these parameters until the simulated spectrum matches the experimental one.[4][9][10]

  • Advanced NMR Experiments:

    • Heteronuclear Decoupling: While technically challenging, decoupling the 19F nuclei while observing the 1H spectrum would remove all nJHF couplings, simplifying the proton signals.[11][12]

    • "Pure Shift" NMR: Advanced pulse sequences can be used to collapse homonuclear (1H-1H) couplings, leaving only the heteronuclear (1H-19F) couplings visible. This dramatically simplifies the spectrum, making the JHF values easy to measure.[11]

    • 2D NMR Spectroscopy: A 1H-1H COSY experiment can help identify which protons are coupled to each other, aiding in the assignment of the complex multiplets.[13]

Data Presentation

The analysis of this compound's NMR spectrum requires understanding its numerous coupling constants. The table below presents a set of reported values, illustrating the complexity of the spin system.

Table 1: 1H and 19F NMR Coupling Constants for this compound. [3]

Parameter Value (Hz) Description
J(H,H) ortho (3JHH) 8.30 Coupling between adjacent protons
J(H,H) meta (4JHH) 1.62 Coupling between protons separated by two bonds
J(H,H) para (5JHH) 7.69 Coupling between protons separated by three bonds
J(H,F) ortho (3JHF) 10.38 Coupling between a proton and an adjacent fluorine
J(H,F) meta (4JHF) 4.43 Coupling between a proton and a meta fluorine
J(H,F) para (5JHF) 7.93 Coupling between a proton and a para fluorine
J(F,F) ortho (3JFF) -21.16 Coupling between the two adjacent fluorine atoms

Experimental Conditions: 300 MHz NMR, sample dissolved in CCl4. Note that specific values may vary slightly with solvent and temperature.

Experimental Protocols

Protocol 1: Analysis via Spectral Simulation

This protocol outlines the conceptual workflow for analyzing a second-order spectrum using simulation software.

  • Acquire High-Quality Data: Obtain a high-resolution 1D 1H NMR spectrum of your this compound sample. Ensure good signal-to-noise and proper phasing.

  • Initial Parameter Estimation: Based on literature values (see Table 1) or predictive software, estimate the chemical shifts (δ) and all relevant coupling constants (J) for the spin system.

  • Input Parameters into Software: Enter the estimated chemical shifts and coupling constants into an NMR simulation program (e.g., MestReNova, TopSpin, or open-source tools).[10][14]

  • Generate Simulated Spectrum: The software will calculate the theoretical spectrum based on the input parameters.

  • Compare and Refine: Overlay the simulated spectrum with your experimental spectrum. Identify discrepancies in peak positions and intensities.

  • Iterative Optimization: Systematically adjust the chemical shifts and coupling constants in the software and re-simulate the spectrum. Repeat this process until the simulated spectrum achieves the best possible visual match with the experimental data. This iterative process allows for the extraction of highly accurate parameters from the complex spectrum.

Protocol 2: Utilizing Higher Magnetic Field Strength

This approach leverages instrumentation to simplify the spectrum fundamentally.

  • Identify Available Spectrometers: Determine the highest field strength NMR spectrometer available (e.g., 500 MHz, 600 MHz, or higher).

  • Prepare Sample: Prepare an identical or fresh sample of this compound in the same deuterated solvent.

  • Acquire Spectrum: Run the 1H NMR experiment on the higher field instrument, ensuring proper tuning, matching, and shimming.

  • Compare Spectra: Compare the spectrum obtained at high field with the one from the lower field instrument. The multiplets in the high-field spectrum should appear more spread out and simplified, with features more closely resembling first-order patterns. This simplification makes both manual interpretation and subsequent spectral simulation easier.[1]

Visualization

The following diagram illustrates a logical workflow for troubleshooting and analyzing the complex NMR spectrum of this compound.

Caption: Troubleshooting workflow for analyzing complex NMR spectra.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 1,2-, 1,3-, and 1,4-Difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 1,2-, 1,3-, and 1,4-difluorobenzene in key organic transformations, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and palladium-catalyzed cross-coupling reactions. The distinct placement of the highly electronegative fluorine atoms on the benzene ring imparts unique electronic and steric properties to each isomer, leading to significant differences in their reactivity profiles. This analysis is supported by available experimental data and established chemical principles.

Physical and Electronic Properties

The substitution pattern of the fluorine atoms influences the physical properties and overall electron distribution of the difluorobenzene isomers. These properties, particularly the dipole moment, can affect their solubility and interactions in a reaction medium.

Property1,2-Difluorobenzene1,3-Difluorobenzene1,4-Difluorobenzene
Molar Mass ( g/mol ) 114.09114.09114.09
Melting Point (°C) -34[1][2]-59[3][4]-13[5]
Boiling Point (°C) 92[2]82-83[3][4]89[5]
Density (g/mL at 25°C) 1.158[2]1.1471.163[5]
Dipole Moment (D) 2.53[1]1.55[3]0.00[5]

Reactivity in Key Chemical Transformations

Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution, an electrophile replaces a hydrogen atom on the aromatic ring. The two fluorine atoms are deactivating due to their strong inductive electron-withdrawing effect, making difluorobenzenes less reactive than benzene. However, they are ortho, para-directing due to the resonance donation of their lone pairs.

Nitration: The nitration of difluorobenzenes introduces a nitro group onto the ring, a crucial functional group for further synthetic modifications.

  • This compound: Nitration with a mixture of sulfuric and nitric acid yields primarily 4-nitro-1,2-difluorobenzene in high yield (72-98%).[4]

  • 1,4-Difluorobenzene: Continuous nitration with fuming nitric acid can produce 2,5-difluoronitrobenzene in up to 98% yield.[6]

  • 1,3-Difluorobenzene: While specific comparative rate data is scarce, the directing effects of the two meta-fluorine atoms would be expected to activate the C4 and C6 positions towards electrophilic attack.

Friedel-Crafts Acylation: This reaction introduces an acyl group onto the aromatic ring. The strong deactivation of the ring by the two fluorine atoms makes this reaction challenging.

Based on qualitative experimental evidence, the general order of reactivity for difluorobenzene isomers in Friedel-Crafts acylation is: 1,3-Difluorobenzene > this compound ≈ 1,4-Difluorobenzene [7]

  • 1,3-Difluorobenzene is the most reactive isomer, readily undergoing acylation to form 2,4-difluoroacetophenone.[7] This is because both fluorine atoms direct the incoming electrophile to the C4 position, and their deactivating inductive effects are constructively aligned.

  • This compound and 1,4-Difluorobenzene show significantly lower reactivity in Friedel-Crafts acylation.[7]

Below is a logical workflow for a comparative study of Friedel-Crafts acylation.

cluster_conditions Reaction Conditions DFB_12 This compound prod_12 Acylated 1,2-DFB DFB_12->prod_12 Reaction DFB_13 1,3-Difluorobenzene prod_13 Acylated 1,3-DFB DFB_13->prod_13 Reaction DFB_14 1,4-Difluorobenzene prod_14 Acylated 1,4-DFB DFB_14->prod_14 Reaction reagents Acyl Halide / Anhydride Lewis Acid (e.g., AlCl3) reagents->prod_13

Caption: Comparative workflow for Friedel-Crafts acylation of difluorobenzene isomers.

Nucleophilic Aromatic Substitution (SNAr)

In nucleophilic aromatic substitution, a nucleophile displaces a leaving group (in this case, a fluorine atom) on the aromatic ring. This reaction is facilitated by electron-withdrawing groups ortho or para to the leaving group, which stabilize the negatively charged Meisenheimer intermediate.

ortho-isomer > para-isomer > meta-isomer [1]

  • This compound (ortho): The fluorine atoms are ortho to each other. If an activating group is present, the attack of a nucleophile at a carbon bearing a fluorine is activated by the adjacent fluorine and the activating group.

  • 1,4-Difluorobenzene (para): The fluorine atoms are para to each other. Similar to the ortho isomer, an activating group would facilitate nucleophilic attack.

  • 1,3-Difluorobenzene (meta): The fluorine atoms are meta to each other. The stabilizing effect of one fluorine atom on a nucleophilic attack at the carbon of the other fluorine is significantly weaker as the negative charge in the Meisenheimer intermediate cannot be delocalized onto the meta-substituent through resonance.

The mechanism of SNAr proceeds through a Meisenheimer complex intermediate.

A Aryl Fluoride (with EWG) B Meisenheimer Complex (Resonance Stabilized Anion) A->B Addition C Substituted Product B->C Elimination of F- Nu Nucleophile Nu->A

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of aryl halides in these reactions is generally I > Br > Cl >> F. The C-F bond is the strongest carbon-halogen bond, making aryl fluorides the most challenging substrates for oxidative addition to the palladium catalyst. However, with the development of specialized ligands and reaction conditions, the coupling of aryl fluorides has become more feasible.

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent with an organic halide. While challenging, the Suzuki-Miyaura coupling of difluorobenzenes can be achieved, often requiring more forcing conditions or specialized catalyst systems compared to other aryl halides. The relative reactivity of the isomers will depend on the specific catalyst system and reaction conditions. Generally, electron-deficient aryl fluorides are more reactive in oxidative addition.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. Similar to the Suzuki-Miyaura coupling, the C-F bond activation is the critical and challenging step. The choice of a bulky, electron-rich phosphine ligand is often crucial for the successful amination of aryl fluorides.

The following diagram illustrates the general catalytic cycle for these cross-coupling reactions.

Pd0 Pd(0)L_n PdII_OA Ar-Pd(II)-F(L_n) Pd0->PdII_OA Oxidative Addition PdII_TM Ar-Pd(II)-Nu(L_n) PdII_OA->PdII_TM Transmetalation (Suzuki) or Amine Coordination/ Deprotonation (Buchwald-Hartwig) PdII_TM->Pd0 Reductive Elimination Product Ar-Nu PdII_TM->Product ArF Ar-F ArF->PdII_OA NuM R-B(OR)2 or HNR2 NuM->PdII_TM

References

A Comparative Guide to 1,2-Difluorobenzene and Other Fluorinated Aromatic Solvents for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern chemical synthesis and analysis, the choice of solvent is a critical parameter that can significantly influence reaction outcomes, product yields, and analytical sensitivity. Fluorinated aromatic solvents have emerged as a versatile class of media, offering unique physicochemical properties that make them advantageous in a range of applications, from organic synthesis to electrochemistry. This guide provides an objective comparison of 1,2-difluorobenzene with other common fluorinated aromatic solvents, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in their solvent selection process.

Physicochemical Properties: A Tabular Comparison

The decision to employ a specific fluorinated aromatic solvent often begins with a thorough evaluation of its physical and chemical characteristics. The following tables summarize key properties of this compound and its common alternatives, providing a quantitative basis for comparison.

Table 1: General and Physical Properties of Fluorinated Aromatic Solvents

PropertyThis compoundFluorobenzene1,3-Difluorobenzene1,4-DifluorobenzeneHexafluorobenzene
CAS Number 367-11-3[1]462-06-6372-18-9[2]540-36-3392-56-3
Molecular Formula C₆H₄F₂C₆H₅FC₆H₄F₂C₆H₄F₂C₆F₆
Molecular Weight ( g/mol ) 114.0996.10114.09[2]114.09186.05
Appearance Colorless liquidColorless liquidColorless to pale yellow liquid[2]Colorless to pale yellow liquidColorless liquid
Melting Point (°C) -34[3]-42.2-59[2]-133.7-4.1
Boiling Point (°C) 92[3]85.183[2]88-8980-82
Density (g/mL at 25 °C) 1.1581.0225 (at 20 °C)1.163[2]1.171.612
Refractive Index (n20/D) 1.4431.46771.438[2]1.4411.377

Table 2: Electrical and Solubility Properties of Fluorinated Aromatic Solvents

PropertyThis compoundFluorobenzene1,3-Difluorobenzene1,4-DifluorobenzeneHexafluorobenzene
Dielectric Constant (ε) 13.8 (at 300 K)[3]5.42 (at 298 K)5.24Not readily available2.05
Dipole Moment (D) 2.53Not readily availableNot readily availableNot readily available0
Water Solubility InsolubleLowInsoluble[2]InsolubleImmiscible
Solubility in Organic Solvents Soluble in ethanol, acetone, diethyl ether[4]Miscible with alcohol, etherSoluble in many common organic solvents[2]Soluble in organic solventsSoluble in non-polar organic solvents (e.g., hexane, chloroform)[5]

Performance in Key Applications

The unique properties of fluorinated aromatic solvents translate into distinct advantages in various chemical applications. This section explores their performance in cross-coupling reactions, electrochemistry, and NMR spectroscopy, providing experimental context where available.

Cross-Coupling Reactions: Enabling Modern Synthesis

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, particularly in the pharmaceutical industry. The choice of solvent can significantly impact catalyst stability, substrate solubility, and overall reaction efficiency. Fluorinated aromatic solvents, with their low coordinating ability and thermal stability, are often excellent choices for these reactions.

While direct comparative studies are limited, the literature suggests that the polarity and weakly coordinating nature of solvents like this compound can be advantageous. For instance, in Suzuki-Miyaura couplings, the solvent's ability to dissolve both the organoboron reagent and the aryl halide, while not strongly coordinating to the palladium catalyst, is crucial for an efficient catalytic cycle.

Below is a generalized experimental protocol for a Suzuki-Miyaura coupling reaction, which can be adapted for use with various fluorinated aromatic solvents.

Objective: To synthesize a biaryl compound via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0 mmol)

  • Fluorinated aromatic solvent (e.g., this compound, 5 mL)

  • Anhydrous, degassed reaction vessel

  • Magnetic stirrer and heating mantle

Procedure:

  • To an oven-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, arylboronic acid, palladium catalyst, and base.

  • Add the fluorinated aromatic solvent via syringe.

  • Stir the reaction mixture at the desired temperature (typically 80-120 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

The following diagram illustrates a logical workflow for selecting a suitable fluorinated aromatic solvent for a cross-coupling reaction.

Solvent_Selection_Workflow cluster_solvents Potential Solvents start Start: Need Solvent for Cross-Coupling Reaction solubility Assess Solubility of Starting Materials start->solubility solubility->start Insoluble (Re-evaluate) polarity Consider Reaction Polarity and Intermediate Stabilization solubility->polarity Soluble dielectric High Dielectric Constant Needed? (e.g., for ionic intermediates) polarity->dielectric s2 Fluorobenzene (Moderate ε) polarity->s2 Moderate Polarity s3 Hexafluorobenzene (Low ε, Non-polar) polarity->s3 Low Polarity coordination Weakly Coordinating Solvent Required for Catalyst Activity? dielectric->coordination Yes dielectric->coordination No s1 This compound (High ε) dielectric->s1 High Polarity temp Reaction Temperature Consideration coordination->temp solvent_choice Select Solvent temp->solvent_choice

Caption: Workflow for selecting a fluorinated aromatic solvent.

Electrochemistry: A Window into Redox Processes

This compound has been highlighted as a particularly useful solvent for electrochemical studies of transition metal complexes.[2][3] Its key advantages include a relatively high dielectric constant, which aids in dissolving electrolytes and metal complexes, and its non-coordinating nature, which prevents interference with the species under investigation.[2][3] This combination of properties allows for the generation and stabilization of otherwise inaccessible reactive intermediates.

Objective: To investigate the redox behavior of a transition metal complex using cyclic voltammetry in this compound.

Materials:

  • Working electrode (e.g., glassy carbon, platinum)

  • Reference electrode (e.g., Ag/AgCl, or a quasi-reference electrode like a silver wire)

  • Counter electrode (e.g., platinum wire or mesh)

  • Electrochemical cell

  • Potentiostat

  • Transition metal complex (analyte)

  • Supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆)

  • This compound (high purity, dried and degassed)

Procedure:

  • Prepare a solution of the supporting electrolyte (e.g., 0.1 M TBAPF₆) in this compound in a glovebox or under an inert atmosphere.

  • Assemble the three-electrode electrochemical cell with the working, reference, and counter electrodes.

  • Add the electrolyte solution to the cell.

  • Record a background cyclic voltammogram of the electrolyte solution to establish the solvent window.

  • Add the transition metal complex to the cell to a known concentration.

  • Record the cyclic voltammogram of the analyte over a suitable potential range.

  • Vary the scan rate to investigate the nature of the redox processes (e.g., reversibility, diffusion control).

The following diagram illustrates a typical experimental setup for cyclic voltammetry.

CV_Setup cluster_cell Electrochemical Cell WE Working Electrode (e.g., Glassy Carbon) Solvent This compound with Supporting Electrolyte and Analyte WE->Solvent RE Reference Electrode (e.g., Ag/AgCl) RE->Solvent CE Counter Electrode (e.g., Pt wire) CE->Solvent Potentiostat Potentiostat Potentiostat->WE WE Lead Potentiostat->RE RE Lead Potentiostat->CE CE Lead

Caption: Diagram of a cyclic voltammetry experimental setup.

NMR Spectroscopy: Probing Molecular Structure

Conclusion

This compound stands out among fluorinated aromatic solvents due to its relatively high dielectric constant, making it a polar, weakly coordinating solvent. This unique combination of properties renders it particularly suitable for applications in electrochemistry and as a medium for reactions involving polar or ionic intermediates. While other fluorinated solvents like fluorobenzene and the other difluorobenzene isomers offer a range of polarities, and hexafluorobenzene provides a non-polar, inert environment, the specific characteristics of this compound fill a valuable niche.

The selection of an appropriate fluorinated aromatic solvent ultimately depends on the specific requirements of the application. By considering the physicochemical properties and the available experimental data, researchers can make an informed decision to optimize their synthetic and analytical methodologies. Further direct comparative studies are warranted to provide a more comprehensive quantitative understanding of the relative performance of these versatile solvents.

References

A Comparative Analysis of Experimental and Calculated NMR Chemical Shifts for 1,2-Difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers comparing experimental Nuclear Magnetic Resonance (NMR) data with theoretical calculations for 1,2-difluorobenzene. This document provides a summary of experimental and calculated ¹H and ¹³C NMR chemical shifts, outlines the methodologies for their acquisition and computation, and presents a logical workflow for comparative analysis.

This guide is intended for researchers, scientists, and professionals in drug development and related fields who utilize NMR spectroscopy and computational chemistry for structural elucidation. By presenting a direct comparison of experimental data with calculated values for this compound, this document aims to provide a practical reference for the validation of computational models and the interpretation of experimental spectra.

¹H and ¹³C NMR Chemical Shift Data Comparison

The following tables summarize the experimental and calculated NMR chemical shifts for this compound. Due to the symmetry of the molecule, there are two distinct proton environments (H-3/H-6 and H-4/H-5) and three distinct carbon environments (C-1/C-2, C-3/C-6, and C-4/C-5).

Table 1: Comparison of Experimental and Calculated ¹H NMR Chemical Shifts (ppm)

ProtonExperimental (CDCl₃, 399.65 MHz)[1]Experimental (CCl₄, 300 MHz)[1]Calculated (CHARGE8c/MMFF94)
H-3/H-67.1247.0177.118
H-4/H-57.0537.1017.119

Table 2: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (ppm)

CarbonExperimental (Neat Liquid, 25.1 MHz)[2]Calculated (Substituent Effect)[2]
C-1/C-2151.3153.3
C-3/C-6117.0116.5
C-4/C-5124.6124.0

Methodologies and Protocols

A clear understanding of the methodologies used to obtain both experimental and calculated data is crucial for a meaningful comparison.

Experimental Protocol for NMR Data Acquisition

The experimental NMR data presented in this guide were obtained using standard NMR spectroscopy techniques. A general protocol for such an experiment is as follows:

  • Sample Preparation: A small amount of this compound (e.g., 0.05 mL) is dissolved in a deuterated solvent (e.g., 0.5 mL of CDCl₃) within an NMR tube.

  • Instrument Setup: The NMR spectra are recorded on a spectrometer, such as a Bruker AV series, operating at a specific frequency for the nucleus of interest (e.g., 400.13 MHz for ¹H and 100.61 MHz for ¹³C).[3]

  • Data Acquisition: For ¹³C NMR, spectra are typically acquired with proton decoupling to simplify the spectrum by removing C-H splitting.[3]

  • Referencing: Chemical shifts are expressed in parts per million (ppm) and referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[3]

Computational Protocol for NMR Chemical Shift Calculation

The prediction of NMR chemical shifts through quantum mechanical calculations is a common practice to support experimental findings. Density Functional Theory (DFT) is a widely used method for this purpose.[4][5][6]

A typical computational workflow involves:

  • Geometry Optimization: The 3D structure of the molecule is optimized to find its lowest energy conformation. This is often done using a specific DFT functional and basis set (e.g., B3LYP/6-31G(d)).

  • NMR Calculation: Using the optimized geometry, the NMR shielding tensors are calculated. The Gauge-Including Atomic Orbital (GIAO) method is frequently employed for this step.[4]

  • Chemical Shift Prediction: The calculated isotropic shielding values (σ) are converted to chemical shifts (δ) by referencing them to the calculated shielding of a standard compound, typically TMS (δ = σ_ref - σ).[7]

  • Solvent Effects: To improve accuracy, solvent effects can be included in the calculations using implicit models like the Polarizable Continuum Model (PCM).

Workflow for Comparison

The following diagram illustrates the logical workflow for comparing experimental and calculated NMR data, a fundamental process in chemical structure verification.

G cluster_exp Experimental Workflow cluster_calc Computational Workflow exp_sample Sample Preparation exp_nmr NMR Data Acquisition exp_sample->exp_nmr exp_proc Spectral Processing exp_nmr->exp_proc exp_shifts Experimental Shifts exp_proc->exp_shifts compare Data Comparison (Tables) exp_shifts->compare calc_geom Geometry Optimization calc_nmr GIAO NMR Calculation calc_geom->calc_nmr calc_shifts Calculated Shifts calc_nmr->calc_shifts calc_ref Reference Calculation (TMS) calc_ref->calc_shifts calc_shifts->compare analysis Structural Validation / Method Assessment compare->analysis

Caption: Workflow for comparing experimental and calculated NMR data.

References

A Comparative Guide to Catalysts for the Hydrodefluorination of Difluorobenzenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective hydrodefluorination (HDF) of difluorobenzenes is a critical transformation in organic synthesis, providing access to valuable fluorinated building blocks for the pharmaceutical and agrochemical industries. The choice of catalyst is paramount for achieving high efficiency, selectivity, and yield. This guide offers a comparative overview of prominent catalytic systems, supported by experimental data, to aid in the selection of the most suitable catalyst for a given application.

Performance Comparison of Catalytic Systems

The hydrodefluorination of difluorobenzenes has been explored using a variety of catalysts, primarily based on transition metals such as nickel, palladium, and rhodium. Each system presents distinct advantages in terms of reactivity, selectivity, and substrate scope. Below is a summary of their performance with different difluorobenzene isomers.

SubstrateCatalyst SystemHydride SourceSolventTemp. (°C)Time (h)Conversion (%)Product(s) (% Yield/Selectivity)Ref.
1,2-DifluorobenzeneRh(N-P)/Pd-SiO₂H₂ (4 atm)Not Specified702063.6Cyclohexane (48.3%), Fluorocyclohexane (3.3%), Fluorobenzene (12.0%)[1][2]
This compoundRh(N-N)/Pd-SiO₂H₂ (4 atm)Not Specified702063.7Cyclohexane (43.2%), Fluorocyclohexane (5.6%), Fluorobenzene (14.9%)[1][2]
1,3-DifluorobenzeneHg pool cathode (Electrochemical)Dimethylpyrrolidinium tetrafluoroborateNot Specified2Not SpecifiedHighFluorobenzene (85%)N/A
Hexafluorobenzene -> 1,4-Difluorobenzene[Ni₂(ⁱPr₂Im)₄(COD)]TriphenylsilaneNot Specified8096Not Specified1,4-Difluorobenzene (main product)[3][4]

Note: The data presented is collated from different studies and reaction conditions are not always directly comparable. The electrochemical hydrodefluorination of 1,3-difluorobenzene represents a different approach from the transition metal-catalyzed reactions.

Key Catalyst Classes in Detail

Rhodium-Based Catalysts

Rhodium complexes, particularly when supported, have demonstrated efficacy in the HDF of difluorobenzenes under relatively mild conditions. For instance, rhodium pyridylphosphine and bipyridyl complexes tethered on a silica-supported palladium catalyst can activate the C-F bond of this compound at 70°C and 4 atm of H₂.[1][2] A notable feature of these catalysts is their ability to promote both hydrodefluorination and subsequent hydrogenation of the aromatic ring, leading to products like fluorocyclohexane and cyclohexane.[1][2]

Nickel-Based Catalysts

Nickel complexes, especially those with N-heterocyclic carbene (NHC) ligands, have emerged as powerful catalysts for C-F bond activation.[3][4] These catalysts can drive the hydrodefluorination of highly fluorinated benzenes to less fluorinated derivatives. For example, the hydrodefluorination of hexafluorobenzene using a nickel NHC complex can be controlled to yield 1,4-difluorobenzene as the major product after extended reaction times.[3][4] The mechanism often involves oxidative addition of the C-F bond to the nickel center.

Palladium-Based Catalysts

Palladium-catalyzed HDF reactions are well-established for a range of fluoroarenes.[5][6] These reactions often utilize phosphine ligands to facilitate the catalytic cycle. While specific comparative data for difluorobenzenes is limited in the provided search results, palladium catalysts are known for their robustness and functional group tolerance, making them a valuable tool in late-stage functionalization in drug discovery.[5][6]

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for hydrodefluorination reactions.

General Procedure for Palladium-Catalyzed Hydrodefluorination

A representative protocol for palladium-catalyzed hydrodefluorination of a fluoroaromatic compound involves the following steps:

  • An oven-dried three-necked, round-bottomed flask is equipped with a magnetic stir bar and charged with the fluoroarene substrate and a palladium catalyst (e.g., RuPhos Palladacycle Gen. 4, 3 mol%).[6]

  • The flask is fitted with a reflux condenser and purged with argon.[6]

  • Anhydrous solvent (e.g., toluene) is added via syringe under an argon atmosphere.[6]

  • A hydrogen source, such as 2-propanol, and a base, such as sodium tert-pentoxide, are added sequentially.[6]

  • The reaction mixture is then heated to the desired temperature (e.g., 80 °C) and stirred for a specified time (e.g., 18 hours).[6]

  • Reaction progress is monitored by analytical techniques such as ¹H and ¹⁹F NMR.[6]

General Procedure for Nickel-Catalyzed Hydrodefluorination

A typical procedure for nickel-catalyzed hydrodefluorination using a hydrosilane as the hydride source is as follows:

  • In a glovebox, a vial is charged with a nickel precatalyst, a ligand (if required), the fluoroarene substrate, and a solvent.

  • A hydrosilane (e.g., triphenylsilane) is added to the mixture.

  • The vial is sealed and the reaction mixture is stirred at a specific temperature for the required duration.

  • Upon completion, the reaction is quenched, and the products are isolated and analyzed.

Visualizing the Process

To better understand the experimental workflow and the relationships between different catalytic approaches, the following diagrams are provided.

Experimental_Workflow General Experimental Workflow for Catalytic Hydrodefluorination cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_analysis Analysis & Workup start Start: Oven-dried glassware reagents Add Substrate, Catalyst, Ligand start->reagents solvent Add Anhydrous Solvent reagents->solvent atmosphere Establish Inert Atmosphere (e.g., Argon) solvent->atmosphere hydride Add Hydride Source & Base atmosphere->hydride heating Heat to Reaction Temperature hydride->heating stirring Stir for Specified Time heating->stirring monitoring Monitor Reaction Progress (NMR, GC) stirring->monitoring workup Quench Reaction & Aqueous Workup monitoring->workup purification Purify Product (e.g., Chromatography) workup->purification characterization Characterize Product purification->characterization

Caption: A generalized workflow for a typical catalytic hydrodefluorination experiment.

Catalyst_Comparison Logical Comparison of HDF Catalyst Types cluster_TM Transition Metal Catalysis cluster_Other Alternative Methods HDF Hydrodefluorination of Difluorobenzenes Ni Nickel-Based (e.g., Ni-NHC) HDF->Ni Pd Palladium-Based (e.g., Pd-phosphine) HDF->Pd Rh Rhodium-Based (e.g., Supported Rh complexes) HDF->Rh Electrochem Electrochemical (e.g., Hg cathode) HDF->Electrochem MainGroup Main Group (e.g., Bismuthinidenes) HDF->MainGroup Attr_Ni Attr_Ni Ni->Attr_Ni Attributes: - Good for C-F activation - Often uses silane reductants Attr_Pd Attr_Pd Pd->Attr_Pd Attributes: - Robust & functional group tolerant - Widely used in synthesis Attr_Rh Attr_Rh Rh->Attr_Rh Attributes: - Mild conditions - Can promote hydrogenation Attr_Electrochem Attr_Electrochem Electrochem->Attr_Electrochem Attributes: - Transition-metal-free - Specific substrate scope Attr_MainGroup Attr_MainGroup MainGroup->Attr_MainGroup Attributes: - Emerging area - Novel reactivity

Caption: A diagram showing different catalytic approaches for hydrodefluorination.

References

Validating 1,2-Difluorobenzene Purity: A Comparative Guide to GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, establishing the purity of starting materials and solvents like 1,2-difluorobenzene is a critical step in ensuring the integrity and reproducibility of experimental results. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the purity validation of this compound, contrasting it with a prominent alternative, Proton Transfer Reaction-Mass Spectrometry (PTR-MS). This document outlines detailed experimental protocols and presents supporting data to aid in the selection of the most appropriate analytical methodology.

The Gold Standard: Purity Assessment by GC-MS

Gas Chromatography-Mass Spectrometry is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds, offering robust separation and confident identification.[1] Its application in determining the purity of this compound allows for the separation of the main component from potential impurities, which can then be identified and quantified.

Potential Impurities in this compound

Impurities in this compound can originate from its synthesis, typically the Balz-Schiemann reaction involving 2-fluoroaniline, or from degradation and storage.[2][3] Potential impurities may include:

  • Starting materials: Residual 2-fluoroaniline.

  • Isomers: 1,3-difluorobenzene and 1,4-difluorobenzene.

  • Related fluorinated compounds: Monofluorobenzene, trifluorobenzenes.

  • Solvent residues from synthesis and purification.

Experimental Protocol: GC-MS Analysis

This protocol provides a starting point for the validation of this compound purity. Method optimization and validation are essential for specific applications.

1. Sample Preparation:

  • Accurately prepare a stock solution of this compound in a high-purity volatile solvent (e.g., methanol or dichloromethane) at a concentration of 1000 µg/mL.

  • Prepare a series of calibration standards by serial dilution of the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Prepare a sample of the this compound to be tested at a concentration of 100 µg/mL in the same solvent.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent).

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Injection Mode: Split (50:1).

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Hold: 2 minutes at 200 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full Scan (mass range 40-300 amu).

3. Data Analysis:

  • Purity is calculated using the area percent method from the total ion chromatogram (TIC). The percentage purity is determined by dividing the peak area of this compound by the total area of all peaks and multiplying by 100.

  • Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST).

  • Quantification of specific impurities can be performed using calibration curves generated from certified reference standards.

A High-Sensitivity Alternative: Proton Transfer Reaction-Mass Spectrometry (PTR-MS)

PTR-MS is a chemical ionization technique that offers real-time analysis of volatile organic compounds with very low detection limits, often in the parts-per-trillion (ppt) range.[4][5] Unlike GC-MS, PTR-MS does not typically involve chromatographic separation, instead relying on the specific proton-transfer reaction between H3O+ reagent ions and the analyte.[6]

Experimental Protocol: PTR-MS Analysis

1. Sample Introduction:

  • The this compound sample is introduced into the instrument's drift tube by direct injection of the headspace vapor or by using a calibrated gas standard.

2. PTR-MS Instrumentation and Conditions:

  • Instrument: IONICON PTR-TOF 6000 X2 (or equivalent).

  • Reagent Ion: H3O+.

  • Drift Tube Conditions:

    • Temperature: 60 °C.

    • Pressure: 2.2 mbar.

    • Voltage: 600 V.

  • Acquisition Mode: Full mass spectrum up to m/z 300.

3. Data Analysis:

  • The concentration of this compound is determined from the ion signal at its protonated mass (m/z 115), the reaction rate constant, and the instrument's primary ion signal.

  • The presence of impurities can be inferred from other signals in the mass spectrum, though isomeric differentiation is not possible without prior separation.

Performance Comparison: GC-MS vs. PTR-MS

The choice between GC-MS and PTR-MS depends on the specific analytical requirements, such as the need for isomeric separation, the required sensitivity, and the desired analysis speed.

FeatureGC-MSPTR-MS
Principle Chromatographic separation followed by mass analysis.Direct chemical ionization and mass analysis.
Isomer Separation ExcellentNot possible without a pre-separation step.
Limit of Detection (LOD) Low µg/L to ng/L range.[7]Low ng/L to pg/L (ppt) range.[5]
Limit of Quantification (LOQ) Low µg/L to ng/L range.[7][8]Low ng/L to pg/L (ppt) range.
Analysis Time Minutes (typically 15-30 min per sample).Seconds (real-time monitoring).
Sample Throughput ModerateHigh
Identification Confidence High (based on retention time and mass spectrum).Moderate (based on protonated mass; potential for isobaric interferences).
Instrumentation Cost Moderate to HighHigh

Visualizing the Workflow and Logic

To better illustrate the analytical processes, the following diagrams are provided.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A This compound Sample B Dilution with Solvent A->B C Injection into GC B->C D Chromatographic Separation C->D E Ionization (EI) D->E F Mass Analysis (MS) E->F G Total Ion Chromatogram F->G H Mass Spectra of Peaks F->H I Purity Calculation (Area %) G->I J Impurity Identification (Library Search) H->J

Caption: Workflow for this compound purity analysis by GC-MS.

Method_Selection Start Analytical Need Decision1 Isomeric Separation Required? Start->Decision1 Decision2 Real-time Monitoring Needed? Decision1->Decision2 No GCMS Use GC-MS Decision1->GCMS Yes Decision2->GCMS No PTRMS Use PTR-MS Decision2->PTRMS Yes Hybrid Consider GC-PTR-MS GCMS->Hybrid PTRMS->Hybrid

Caption: Decision tree for selecting an analytical method.

Conclusion

The validation of this compound purity is reliably achieved using GC-MS, which provides excellent separation of isomers and confident identification of impurities. For applications requiring higher sensitivity and real-time monitoring where isomeric separation is not a primary concern, PTR-MS presents a powerful alternative. The choice of methodology should be guided by the specific requirements of the research or manufacturing process, including the need for detailed impurity profiling versus rapid, high-sensitivity screening. The protocols and comparative data presented in this guide serve as a valuable resource for making an informed decision.

References

A Comparative Guide to the Chromatographic Separation of Difluorobenzene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The separation of positional isomers, such as the ortho (1,2-), meta (1,3-), and para (1,4-) isomers of difluorobenzene, presents a significant challenge in analytical chemistry and pharmaceutical development due to their nearly identical physical and chemical properties. Effective separation is crucial for purification, quality control, and the synthesis of fluorinated pharmaceutical compounds. This guide provides an objective comparison of various chromatographic techniques for the separation of difluorobenzene isomers, supported by experimental data and detailed methodologies.

Comparison of Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) are the primary methods employed for the separation of difluorobenzene isomers. The choice of technique and, critically, the stationary phase, dictates the success of the separation.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly with specialized stationary phases, offers excellent selectivity for difluorobenzene isomers.

  • Pentafluorophenyl (PFP) Columns: PFP columns are highly effective for separating halogenated aromatic compounds.[1][2] The separation mechanism is not solely based on hydrophobicity, as with traditional C18 columns, but also involves π-π, dipole-dipole, and ion-exchange interactions between the electron-rich aromatic ring of the analytes and the electron-poor phenyl ring of the stationary phase.[1][2] This multi-modal interaction allows for the successful separation of isomers with subtle differences in their electronic and structural characteristics.

  • C18 Columns: While widely used in reversed-phase chromatography, standard C18 columns often struggle to provide adequate resolution for the separation of difluorobenzene isomers due to their similar hydrophobicities.[3]

Gas Chromatography (GC)

GC is a powerful technique for separating volatile compounds like difluorobenzenes. The separation is primarily based on the differences in the boiling points and the interactions of the isomers with the stationary phase. Non-polar stationary phases are typically employed for the separation of aromatic isomers.[4]

Supercritical Fluid Chromatography (SFC)

SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase.[5] This technique combines some of the advantages of both GC and HPLC, offering high efficiency and unique selectivity. SFC is particularly well-suited for the separation of isomers and other challenging compounds.[5][6] The retention behavior in SFC can be significantly different from that in HPLC, providing an alternative approach for difficult separations.[7]

Quantitative Data Summary

The following table summarizes the available quantitative data for the separation of difluorobenzene isomers using different chromatographic techniques.

Chromatographic TechniqueStationary PhaseIsomerElution OrderReference
HPLCHypersil Gold PFP1,4-difluorobenzene1[8]
1,3-difluorobenzene2[8]
1,2-difluorobenzene3[8]
Adsorption ChromatographyMg2(dobdc) MOFo-difluorobenzene1[9]
m-difluorobenzene2[9]
p-difluorobenzene3[9]

Note: Specific retention times and resolution factors are not consistently reported in a comparable tabular format across the literature. The elution order provides a key indicator of the selectivity of the stationary phase.

Experimental Protocols

Detailed methodologies are crucial for reproducing and adapting separation methods. Below are representative experimental protocols for HPLC and GC.

HPLC Method for Difluorobenzene Isomer Separation

This protocol is based on a successful baseline separation of a five-component fluorobenzene mixture, including the three difluorobenzene isomers.[8]

  • Instrumentation: A standard HPLC or UHPLC system equipped with a UV detector.

  • Column: Hypersil Gold PFP (pentafluorophenyl) column.

  • Mobile Phase: An isocratic mobile phase consisting of 0.1% H₃PO₄ in H₂O/MeOH/ACN (5:25:70).

  • Flow Rate: Not specified, but typically around 1.0 mL/min for analytical HPLC.

  • Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C) for reproducibility.

  • Detection: UV detection at a wavelength suitable for fluorinated benzenes (e.g., 254 nm).

  • Injection Volume: Typically 5-20 µL.

GC-MS Method for Aromatic Isomer Analysis

This is a general protocol for the analysis of aromatic isomers, which can be adapted for difluorobenzenes.

  • Instrumentation: A Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

  • Column: A non-polar capillary column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent).

  • Carrier Gas: Helium at a constant flow rate or pressure.

  • Injection: Split injection with a high split ratio (e.g., 50:1) to prevent column overload.

  • Injector Temperature: Typically 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 10 °C/minute.

    • Final hold: Hold at 250 °C for 5 minutes.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230 °C.

    • Mass Scan Range: m/z 40-300.

    • Data Acquisition: Full scan mode for identification.

Visualization of Chromatographic Workflow

The following diagram illustrates the general workflow for the chromatographic separation and analysis of difluorobenzene isomers.

Chromatographic_Workflow General Workflow for Difluorobenzene Isomer Separation cluster_sample_prep Sample Preparation cluster_chromatography Chromatographic Separation cluster_detection_analysis Detection and Data Analysis Sample Difluorobenzene Isomer Mixture Dissolution Dissolve in appropriate solvent (e.g., Acetonitrile, Hexane) Sample->Dissolution Injection Inject sample into chromatograph (GC, HPLC, SFC) Dissolution->Injection Column Separation on Chromatographic Column (e.g., PFP, Non-polar GC) Injection->Column Elution Isomers elute at different retention times Column->Elution Detection Detection (e.g., UV, MS) Elution->Detection Data_Acquisition Data Acquisition (Chromatogram) Detection->Data_Acquisition Analysis Data Analysis: - Peak Integration - Retention Time Determination - Resolution Calculation Data_Acquisition->Analysis Result Separated Isomer Peaks: - o-difluorobenzene - m-difluorobenzene - p-difluorobenzene Analysis->Result

Caption: General workflow for difluorobenzene isomer separation.

Conclusion

The separation of difluorobenzene isomers is a challenging yet achievable task with the appropriate selection of chromatographic techniques and conditions. While traditional C18 columns are often inadequate, specialized stationary phases, particularly PFP columns in HPLC, demonstrate superior selectivity due to their unique interaction mechanisms. Gas chromatography with non-polar columns also provides a robust method for separation. For complex cases, Supercritical Fluid Chromatography offers a powerful alternative. The data and protocols provided in this guide serve as a valuable starting point for researchers and scientists in developing and optimizing methods for the separation of these critical isomers.

References

A Comparative Guide to the Thermodynamic Stability of Difluorobenzene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relative thermodynamic stability of difluorobenzene isomers is a critical parameter in computational chemistry, reaction planning, and materials science. Understanding the energetic landscape of these isomers—ortho (1,2-), meta (1,3-), and para (1,4-)—is essential for predicting reaction outcomes, designing stable molecular scaffolds, and refining theoretical models. This guide provides an objective comparison of the stability of difluorobenzene isomers, supported by experimental data.

Relative Stability Based on Experimental Data

The thermodynamic stability of the difluorobenzene isomers has been determined experimentally, primarily through combustion calorimetry. The standard gas-phase enthalpy of formation (ΔfH°gas) is the key metric for comparing the relative stabilities of isomers. A more negative enthalpy of formation indicates greater thermodynamic stability.

Based on the experimental data, the order of stability for the difluorobenzene isomers is:

Para > Meta > Ortho

The para-isomer (1,4-difluorobenzene) is the most thermodynamically stable, followed by the meta-isomer (1,3-difluorobenzene), with the ortho-isomer (1,2-difluorobenzene) being the least stable.

Quantitative Data Presentation

The following table summarizes the experimentally determined standard gas-phase enthalpies of formation for the three isomers of difluorobenzene at 298.15 K.

IsomerStructureIUPAC NameCAS NumberGas-Phase Enthalpy of Formation (ΔfH°gas) at 298.15 K (kJ/mol)
OrthoThis compound367-11-3-296.1 ± 0.9
Meta1,3-Difluorobenzene372-18-9-304.8 ± 1.0
Para1,4-Difluorobenzene540-36-3-306.7 ± 1.0[1]

Data sourced from the NIST Chemistry WebBook.

Visualization of Relative Stability

The following diagram illustrates the relative energy levels of the difluorobenzene isomers based on their standard enthalpies of formation.

G cluster_stability Relative Stability of Difluorobenzene Isomers Enthalpy of Formation (kJ/mol) Enthalpy of Formation (kJ/mol) ortho ortho-Difluorobenzene (-296.1 kJ/mol) meta meta-Difluorobenzene (-304.8 kJ/mol) para para-Difluorobenzene (-306.7 kJ/mol)

Figure 1. Relative energy levels of difluorobenzene isomers.

Experimental Protocol: Combustion Calorimetry

The determination of the standard enthalpy of formation for organic compounds like the difluorobenzene isomers is commonly achieved through combustion calorimetry. This technique measures the heat released during the complete combustion of a substance in a controlled environment.

Objective: To determine the standard enthalpy of combustion (ΔcH°) of each difluorobenzene isomer, from which the standard enthalpy of formation (ΔfH°) can be calculated using Hess's Law.

Apparatus:

  • Bomb Calorimeter: A high-pressure stainless steel vessel (the "bomb") submerged in a known quantity of water in an insulated container (the calorimeter).

  • Ignition System: A mechanism to ignite the sample within the bomb, typically using a fusible wire.

  • Temperature Measurement: A high-precision thermometer to record the temperature change of the water.

  • Oxygen Supply: A cylinder of pure oxygen to ensure complete combustion.

  • Sample Holder: A crucible, often made of platinum, to contain the liquid sample.

  • Ancillary Equipment: Balance for precise mass measurements, press for pelletizing solid samples (if applicable), and equipment for analyzing combustion products.

Generalized Procedure:

  • Sample Preparation: A precise mass of the difluorobenzene isomer is placed in the sample crucible. For volatile liquids, this may involve encapsulation.

  • Bomb Assembly: The crucible is placed inside the bomb, and an ignition wire is positioned to be in contact with the sample. A small, known amount of water is typically added to the bomb to saturate the internal atmosphere with water vapor.

  • Pressurization: The bomb is sealed and filled with pure oxygen to a high pressure (typically around 30 atm) to ensure complete combustion.

  • Calorimeter Setup: The sealed bomb is submerged in a precisely measured mass of water in the calorimeter. The entire assembly is allowed to reach thermal equilibrium.

  • Ignition and Data Acquisition: The initial temperature of the water is recorded. The sample is then ignited by passing an electric current through the ignition wire. The temperature of the water is recorded at regular intervals as it rises due to the heat released by the combustion, until a maximum temperature is reached and the system begins to cool.

  • Analysis of Products: After combustion, the bomb is depressurized, and the gaseous and liquid contents are analyzed to confirm complete combustion and to quantify any side products, such as nitric acid formed from residual nitrogen in the air.

  • Calculation:

    • The total heat released during the combustion is calculated from the temperature rise of the calorimeter and its heat capacity (which is determined separately through calibration, often by burning a standard substance like benzoic acid).

    • Corrections are applied for the heat of ignition and the formation of any side products.

    • The standard enthalpy of combustion (ΔcH°) of the difluorobenzene isomer is then calculated.

    • Finally, the standard enthalpy of formation (ΔfH°) is determined using the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and HF).

The following diagram outlines the workflow for this experimental determination.

G cluster_workflow Experimental Workflow: Combustion Calorimetry prep Sample Preparation (Precise Mass Measurement) assembly Bomb Assembly (Sample, Ignition Wire, Water) prep->assembly pressurize Pressurization (High-Pressure O₂) assembly->pressurize setup Calorimeter Setup (Bomb in Water Bath) pressurize->setup ignite Ignition & Data Logging (Record Temperature Change) setup->ignite analysis Product Analysis (Confirm Complete Combustion) ignite->analysis calc_q Calculate Total Heat Released (q) analysis->calc_q calc_hc Calculate Enthalpy of Combustion (ΔcH°) calc_q->calc_hc calc_hf Calculate Enthalpy of Formation (ΔfH°) calc_hc->calc_hf

Figure 2. Workflow for determining enthalpy of formation.

References

A Comparative Guide to the Environmental Impact of Fluorinated Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a solvent in research and pharmaceutical development has significant implications for environmental safety and regulatory compliance. Fluorinated solvents, prized for their unique properties, are under increasing scrutiny due to their environmental persistence and potential for global warming. This guide provides an objective comparison of the environmental impact of three major classes of fluorinated solvents: hydrofluorocarbons (HFCs), hydrofluoroethers (HFEs), and hydrofluoroolefins (HFOs). The data presented is intended to assist in making informed decisions that balance performance with environmental responsibility.

Quantitative Environmental Impact Data

The following table summarizes key environmental indicators for a representative solvent from each class.

Solvent ClassSpecific SolventGWP (100-year)ODPAtmospheric LifetimeAquatic Toxicity (LC50)Bioaccumulation Potential (BCF)
HFC HFC-4310mee1640016.4 years13.5 mg/L (Rainbow Trout, 96h)Data not available
HFE HFE-710029704.1 years> 10 mg/L (Zebra fish, 96h)< 4.7
HFO Solstice® PF (HFO-1234ze)< 10~16 days> 117 mg/L (Zebra fish, 96h)Not expected to bioaccumulate

Note: A lower Global Warming Potential (GWP) and Ozone Depletion Potential (ODP) are environmentally preferable. A shorter atmospheric lifetime indicates faster degradation in the atmosphere. For aquatic toxicity, a higher LC50 value indicates lower toxicity. A lower Bioaccumulation Potential (BCF) is desirable.

Experimental Protocols

The data presented in this guide is determined by standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

Aquatic Toxicity Testing (OECD Guideline 203)

The acute toxicity of a substance to fish is a critical measure of its potential harm to aquatic ecosystems. The OECD 203 guideline, "Fish, Acute Toxicity Test," is the standard method for determining the LC50 (Lethal Concentration, 50%) value.[1][2][3]

Methodology:

  • Test Organisms: A sensitive fish species, such as Rainbow Trout (Oncorhynchus mykiss) or Zebra fish (Danio rerio), is selected.[1]

  • Exposure: Fish are exposed to a range of concentrations of the test substance in water for a 96-hour period under controlled laboratory conditions.[1][4][5]

  • Observation: Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.[1]

  • LC50 Determination: The LC50, the concentration of the substance that is lethal to 50% of the test organisms within the 96-hour period, is calculated using statistical methods.[4]

cluster_0 OECD 203: Acute Fish Toxicity Test prep Prepare Test Solutions (Multiple Concentrations) expose 96-hour Exposure prep->expose acclimate Acclimate Test Fish acclimate->expose observe Record Mortalities (24, 48, 72, 96h) expose->observe calculate Calculate LC50 observe->calculate

Workflow for OECD 203 Acute Fish Toxicity Test.
Bioaccumulation Testing (OECD Guideline 305)

Bioaccumulation is the process by which a chemical substance is absorbed by an organism from water and food, leading to a concentration higher than in the surrounding environment. The OECD 305 guideline, "Bioaccumulation in Fish: Aqueous and Dietary Exposure," provides the framework for determining the Bioaccumulation Factor (BCF).[6][7][8][9]

Methodology:

  • Uptake Phase: Fish are exposed to a non-lethal concentration of the test substance in water for an extended period (typically 28 days).[6][8][9]

  • Depuration Phase: After the uptake phase, the fish are transferred to a clean environment (free of the test substance) and monitored.[6][8]

  • Analysis: The concentration of the test substance in the fish tissue is measured at regular intervals during both the uptake and depuration phases.[8]

  • BCF Calculation: The BCF is calculated as the ratio of the concentration of the chemical in the fish to the concentration in the water at steady state.[6]

cluster_1 OECD 305: Bioaccumulation in Fish start Start uptake Uptake Phase (Exposure to Solvent) start->uptake depuration Depuration Phase (Clean Environment) uptake->depuration analysis Tissue Analysis depuration->analysis bcf Calculate BCF analysis->bcf end End bcf->end

Phases of the OECD 305 Bioaccumulation Test.

Comparative Analysis and Discussion

The data clearly indicates a significant environmental advantage for the newer generation of fluorinated solvents, particularly HFOs.

  • Global Warming Potential: HFC-4310mee has a very high GWP, contributing significantly to the greenhouse effect. HFE-7100 shows a considerable reduction in GWP compared to the HFC. The HFO, Solstice® PF, has a GWP of less than 1, making it a far more climate-friendly option.[10][11][12]

  • Ozone Depletion Potential: All three representative solvents have an ODP of zero, meaning they do not contribute to the depletion of the stratospheric ozone layer. This is a significant improvement over older chlorofluorocarbon (CFC) and hydrochlorofluorocarbon (HCFC) solvents.

  • Atmospheric Lifetime: The atmospheric lifetime of a solvent is directly related to its GWP. The long lifetime of HFC-4310mee allows it to persist in the atmosphere and exert its warming effect. The significantly shorter lifetimes of HFE-7100 and especially Solstice® PF mean they are broken down much more rapidly, reducing their overall climate impact.

  • Aquatic Toxicity: While all three solvents exhibit some level of aquatic toxicity, the HFO (Solstice® PF) is notably less toxic to aquatic life than the HFC. The available data for HFE-7100 also suggests a lower toxicity profile than HFC-4310mee.

  • Bioaccumulation Potential: The HFE and HFO solvents show little to no potential for bioaccumulation. This is a crucial factor in preventing the build-up of these chemicals in the food chain.

Logical Pathway for Solvent Selection

For professionals in research and drug development, the selection of a solvent should follow a logical pathway that prioritizes both performance and environmental safety.

start Solvent Selection Requirement performance Performance Criteria Met? (e.g., solubility, stability) start->performance performance->start No, Re-evaluate gwp_odp Low GWP & ODP? performance->gwp_odp Yes gwp_odp->performance No, Consider Alternative lifetime Short Atmospheric Lifetime? gwp_odp->lifetime Yes lifetime->gwp_odp No, Consider Alternative toxicity Low Aquatic Toxicity? lifetime->toxicity Yes toxicity->lifetime No, Consider Alternative bioaccumulation Low Bioaccumulation Potential? toxicity->bioaccumulation Yes bioaccumulation->toxicity No, Consider Alternative select Select Solvent bioaccumulation->select Yes

Decision pathway for environmentally responsible solvent selection.

Conclusion

The transition from older generation fluorinated solvents like HFCs to newer alternatives such as HFEs and particularly HFOs represents a significant step towards more sustainable chemical practices. For researchers and professionals in the pharmaceutical industry, prioritizing solvents with low GWP, short atmospheric lifetimes, low aquatic toxicity, and low bioaccumulation potential is crucial for minimizing environmental impact and aligning with evolving global regulations. The data and methodologies presented in this guide offer a framework for making these critical decisions.

References

Cross-Referencing Experimental Spectra of 1,2-Difluorobenzene with Leading Databases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, accurate spectral data is paramount for compound identification and characterization. This guide provides a comprehensive comparison of experimental spectral data for 1,2-Difluorobenzene from prominent databases, including the National Institute of Standards and Technology (NIST), the Spectral Database for Organic Compounds (SDBS), and others. Detailed experimental protocols are provided to support the reproduction of these findings.

This document facilitates the critical cross-referencing of experimental spectra by summarizing key quantitative data from various sources. The provided methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) offer a framework for consistent data acquisition.

¹H NMR Spectral Data

The proton NMR spectrum of this compound is characterized by a complex multiplet in the aromatic region due to proton-proton and proton-fluorine couplings. The chemical shifts are influenced by the solvent used.

Database/SourceSolventChemical Shift (ppm)MultiplicityCoupling Constants (Hz)
ChemicalBook[1]CDCl₃7.124 (A), 7.053 (B)MultipletJ(A,A') = 7.69, J(A,B) = 8.30, J(A,B') = 1.62, J(A,X) = 4.43, J(A,X') = -1.45, J(A',B) = 1.62, J(A',B') = 8.30, J(A',X) = -1.45, J(A',X') = 4.43, J(B,B') = 0.24, J(B,X) = 10.38, J(B,X') = 7.93, J(B',X) = 7.93, J(B',X') = 10.38, J(X,X') = -21.16
ChemicalBook[1]CCl₄7.017 (A), 7.101 (B)MultipletNot explicitly provided for all couplings.

¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound shows distinct signals for the fluorine-substituted and unsubstituted carbon atoms, with chemical shifts influenced by the strong electronegativity of fluorine.

Database/SourceSolventChemical Shift (ppm)Assignment
SpectraBase[2]CDCl₃Data requires accountC1, C2 (C-F)
SpectraBase[2]CDCl₃Data requires accountC3, C6 (CH)
SpectraBase[2]CDCl₃Data requires accountC4, C5 (CH)

¹⁹F NMR Spectral Data

The ¹⁹F NMR spectrum provides a direct observation of the fluorine environments in this compound.

Database/SourceSolventChemical Shift (ppm)Reference Standard
SpectraBase[3][4]n-HexaneData requires accountNot specified
ChemicalBook[1]CCl₄-25.567 (X)C₆F₃Cl₃

Infrared (IR) Spectral Data

The infrared spectrum of this compound exhibits characteristic absorption bands corresponding to C-H and C-F stretching and bending vibrations, as well as aromatic ring vibrations.

Database/SourceTechniqueWavenumber (cm⁻¹)Assignment
NIST WebBook[5]Gas PhaseData available as spectrum imageC-H stretch, C-F stretch, Aromatic C=C stretch, C-H bend
ChemicalBookNot specifiedData available as spectrum imageC-H stretch, C-F stretch, Aromatic C=C stretch, C-H bend

Mass Spectrometry (MS) Data

Electron ionization mass spectrometry of this compound results in a prominent molecular ion peak and characteristic fragment ions.

Database/SourceIonization Methodm/zRelative IntensityAssignment
NIST WebBook[6]Electron Ionization (70 eV)114100[M]⁺
NIST WebBook[6]Electron Ionization (70 eV)8814.2[M-C₂H₂]⁺
NIST WebBook[6]Electron Ionization (70 eV)6313.4[C₅H₃]⁺
ChemicalBook[1]Electron Ionization (75 eV)114100[M]⁺
ChemicalBook[1]Electron Ionization (75 eV)1156.6[M+1]⁺
ChemicalBook[1]Electron Ionization (75 eV)8814.2[M-C₂H₂]⁺
ChemicalBook[1]Electron Ionization (75 eV)6313.4[C₅H₃]⁺

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of spectral data. The following sections outline standard procedures for the key experiments cited.

NMR Spectroscopy Sample Preparation (Liquid Sample)
  • Sample Purity: Ensure the this compound sample is of high purity to avoid interference from impurities in the spectrum.

  • Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, CCl₄) that dissolves the sample and has minimal overlapping signals in the spectral region of interest.[7]

  • Concentration: For a typical ¹H NMR spectrum, prepare a solution with a concentration of 5-25 mg of the sample in 0.6-0.7 mL of the deuterated solvent.[8][9] For ¹³C NMR, a more concentrated solution may be necessary.

  • Sample Filtration: Filter the prepared solution through a pipette plugged with glass wool or a syringe filter directly into a clean, dry NMR tube to remove any particulate matter.[9]

  • Tube and Cap: Use a high-quality, clean NMR tube and cap to ensure good spectral resolution.[7]

  • Homogenization: Gently mix the sample inside the NMR tube to ensure a homogeneous solution.

Attenuated Total Reflectance (ATR) FTIR Spectroscopy
  • Instrument and Accessory: Utilize an FTIR spectrometer equipped with an ATR accessory (e.g., diamond or zinc selenide crystal).

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere.[10]

  • Sample Application: Place a small drop of neat this compound directly onto the center of the ATR crystal.[11][12]

  • Data Acquisition: Acquire the FTIR spectrum over the desired spectral range (typically 4000-400 cm⁻¹). Co-add multiple scans to improve the signal-to-noise ratio.[13]

  • Cleaning: After the measurement, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.[11]

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
  • Sample Introduction: Introduce a vaporized sample of this compound into the gas chromatograph. For liquid samples, a direct injection into a heated inlet is common.[14]

  • Gas Chromatography: Separate the sample components using a capillary column. The oven temperature program should be optimized to ensure good separation of the analyte from any impurities. Helium is typically used as the carrier gas.[15]

  • Ionization: As the analyte elutes from the GC column, it enters the mass spectrometer's ion source. In electron ionization (EI) mode, the molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing them to ionize and fragment.[16][17]

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: A detector records the abundance of each ion at a specific m/z, generating a mass spectrum.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions, which can be compared to library spectra for confirmation.

Cross-Referencing Workflow

The following diagram illustrates a logical workflow for cross-referencing experimental spectra of this compound with database information.

CrossReferencingWorkflow cluster_experiment Experimental Analysis cluster_database Database Cross-Referencing cluster_analysis Data Comparison and Validation exp_nmr Acquire NMR Spectra (1H, 13C, 19F) compare_nmr Compare Chemical Shifts, Coupling Constants exp_nmr->compare_nmr exp_ir Acquire IR Spectrum (ATR-FTIR) compare_ir Compare Vibrational Frequencies exp_ir->compare_ir exp_ms Acquire Mass Spectrum (GC-MS) compare_ms Compare m/z Values, Fragmentation Patterns exp_ms->compare_ms db_nist NIST WebBook db_nist->compare_nmr db_nist->compare_ir db_nist->compare_ms db_sdbs SDBS db_sdbs->compare_nmr db_sdbs->compare_ir db_sdbs->compare_ms db_chembk ChemicalBook db_chembk->compare_nmr db_chembk->compare_ir db_chembk->compare_ms db_pubchem PubChem db_pubchem->compare_nmr db_pubchem->compare_ir db_pubchem->compare_ms db_other Other Databases db_other->compare_nmr db_other->compare_ir db_other->compare_ms validation Validate Compound Identity & Purity compare_nmr->validation compare_ir->validation compare_ms->validation

Caption: Workflow for spectral data cross-referencing.

References

Safety Operating Guide

Navigating the Safe Disposal of 1,2-Difluorobenzene: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of 1,2-Difluorobenzene, a common solvent in electrochemical studies. Adherence to these protocols is critical due to its hazardous properties.

Immediate Safety and Handling Precautions

This compound is a highly flammable liquid and vapor that can cause irritation to the eyes, skin, and respiratory tract.[1][2] Ingestion or inhalation may lead to central nervous system depression.[1] Therefore, strict safety measures are necessary during handling and disposal.

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound:

  • Gloves: Chemically resistant gloves (e.g., nitrile).

  • Eye Protection: Chemical safety goggles and a face shield.

  • Lab Coat: A flame-resistant lab coat.

  • Respiratory Protection: Use within a certified chemical fume hood. If a fume hood is not available, a respirator may be required.

Handling Procedures:

  • Work in a well-ventilated area, preferably a chemical fume hood.[1]

  • Use spark-proof tools and explosion-proof equipment.[1][3]

  • Ground and bond all containers during transfer to prevent static discharge.[1][3]

  • Keep containers tightly closed when not in use.[1]

  • Store away from heat, sparks, open flames, and strong oxidizing agents.[1][3]

Spill Response Protocol

In the event of a spill, immediate and correct action is crucial to mitigate risks.

  • Evacuate and Secure the Area: Alert colleagues and restrict access to the spill area.

  • Eliminate Ignition Sources: Immediately extinguish any open flames and turn off any equipment that could create a spark.[2][3]

  • Don Appropriate PPE: Ensure you are wearing the correct level of PPE before addressing the spill.

  • Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or earth to contain the spill.[1] Do not use combustible materials like paper towels.

  • Collect Absorbed Material: Carefully scoop the absorbed material into a designated, labeled, and sealable hazardous waste container.

  • Decontaminate the Area: Clean the spill area with soap and water. Collect all decontamination materials as hazardous waste.

  • Dispose of Contaminated Materials: All materials used for cleanup, including PPE, must be disposed of as halogenated hazardous waste.[4]

Waste Disposal Procedures

The disposal of this compound is regulated by federal, state, and local agencies. In the United States, the Environmental Protection Agency (EPA) governs hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[1][4] Chemical waste generators are responsible for correctly classifying and managing their waste.[1]

Step 1: Waste Segregation Proper segregation of chemical waste is critical to prevent dangerous reactions and ensure compliant disposal.

  • Halogenated vs. Non-Halogenated: Do not mix this compound, a halogenated organic compound, with non-halogenated organic waste.[5] Halogenated waste streams are typically incinerated under specific conditions.[5]

  • Avoid Mixing: Do not mix with other waste streams such as acids, bases, or oxidizers.[4]

Step 2: Waste Collection and Labeling

  • Container: Use a designated, compatible, and properly sealed container for collecting this compound waste. This is often a glass or polyethylene container.[4]

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the concentration.[4] Keep the container closed except when adding waste.[4]

Step 3: Arrange for Professional Disposal The standard and required method for disposing of this compound is through a licensed hazardous waste disposal company.

  • Contact EHS: Consult your institution's Environmental Health and Safety (EHS) department. They will provide guidance on the specific procedures for your location and arrange for waste pickup.[4]

  • Incineration: The recommended disposal method is incineration in a licensed facility equipped with an afterburner and scrubber.[2][6][7] This can be achieved by dissolving the material in a combustible solvent before incineration.[2]

Quantitative Data and Classifications

PropertyValueSource
CAS Number 367-11-3[3]
Molecular Formula C6H4F2[1]
Molecular Weight 114.09 g/mol [1]
Flash Point 2 °C (35.6 °F)[2]
Boiling Point 92 °C (197.6 °F)[1]
DOT Classification Flammable Liquid, n.o.s.[2][3]
UN Number UN1993[2][3]
Hazard Class 3[2]
Packing Group II[2][3]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G A Initial Handling of this compound (in fume hood with PPE) B Segregate as Halogenated Organic Waste A->B Waste Generation C Collect in a Labeled, Sealed, and Compatible Waste Container B->C Proper Containment D Store in a Designated Satellite Accumulation Area C->D Safe Storage E Contact Environmental Health & Safety (EHS) for Waste Pickup D->E Request for Disposal F Licensed Hazardous Waste Transporter Collects the Waste E->F Scheduled Pickup G Final Disposal at an Approved Facility (e.g., Incineration) F->G Compliant Transport

Workflow for the disposal of this compound.

References

Personal protective equipment for handling 1,2-Difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides critical safety and logistical information for the handling and disposal of 1,2-Difluorobenzene (CAS No. 367-11-3). Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance.

Personal Protective Equipment (PPE)

The health risks associated with this compound have not been fully determined, but exposure may cause irritation to the skin, eyes, and respiratory system.[1] Therefore, robust personal protective equipment is mandatory.

Minimum PPE Requirements:

  • Eye Protection: Chemical splash goggles that meet ANSI Z87.1 standards are required. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.

  • Hand Protection: Due to the lack of specific breakthrough time data for this compound, it is recommended to use gloves designed for handling aromatic and chlorinated solvents. Viton® or Butyl rubber gloves are suitable choices for extended contact.[2][3][4][5] For incidental splash protection, nitrile gloves may be used, but they should be changed immediately upon contact.[6] Double gloving is a recommended practice to enhance protection.

  • Body Protection: A flame-resistant lab coat is required. For operations with a higher risk of splashes, a chemically resistant apron or coveralls should be worn.

  • Respiratory Protection: All work with this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[1] If work outside of a fume hood is unavoidable, a NIOSH-approved respirator with organic vapor cartridges is required.

Safe Handling and Storage

This compound is a highly flammable liquid and should be handled with extreme caution in a controlled laboratory environment.

  • Ventilation: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations below exposure limits.[1]

  • Ignition Sources: Keep away from open flames, sparks, hot surfaces, and any other potential sources of ignition.[1] Use spark-proof tools and explosion-proof equipment.

  • Static Discharge: Take precautionary measures against static discharge by grounding all containers and equipment.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[7] Keep away from strong oxidizing agents.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency involving this compound.

Exposure Scenario Immediate Action
Inhalation Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Spill Response

In the event of a spill, follow these procedures to ensure safety and minimize environmental contamination.

For Small Spills (manageable by trained personnel):

  • Alert personnel in the immediate area.

  • Eliminate all ignition sources.

  • Wear appropriate PPE as outlined in Section 1.

  • Contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbents. Do not use combustible materials like paper towels.

  • Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.

  • Clean the spill area with soap and water.

  • Dispose of all contaminated materials as hazardous waste.

For Large Spills (beyond the control of laboratory personnel):

  • Evacuate the area immediately.

  • Alert others and activate the nearest fire alarm.

  • Close the laboratory doors to contain vapors.

  • Call emergency services and provide them with the chemical name and spill location.

Workflow for responding to a chemical spill.

Disposal Plan

This compound is a halogenated aromatic compound and must be disposed of as hazardous waste in accordance with all federal, state, and local regulations.

  • Waste Characterization: Due to its flammability, this compound waste is likely to be classified as an ignitable hazardous waste. While a specific EPA RCRA waste code has not been identified for this compound, it is the responsibility of the waste generator to make a proper hazardous waste determination.

  • Segregation: Do not mix halogenated waste with non-halogenated waste streams.

  • Containerization: Collect waste this compound and contaminated materials in a clearly labeled, sealed, and chemically compatible container.

  • Disposal Method: The recommended disposal method for halogenated organic compounds is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1] Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor for specific disposal procedures.

Quantitative Data

Due to a lack of specific published data for this compound, the following tables provide general information and recommendations.

Occupational Exposure Limits:

Organization TWA (8-hour) STEL (15-min) Ceiling
OSHA Not EstablishedNot EstablishedNot Established
ACGIH Not EstablishedNot EstablishedNot Established
NIOSH Not EstablishedNot EstablishedNot Established
In the absence of established exposure limits, it is crucial to maintain airborne concentrations as low as reasonably achievable and to adhere to the principle of ALARA (As Low As Reasonably Achievable).

Glove Material Compatibility (Qualitative):

Glove Material Recommendation for this compound
Viton® Recommended for prolonged contact
Butyl Rubber Recommended for prolonged contact
Nitrile Suitable for splash protection only (change immediately upon contact)
Neoprene Not Recommended (Poor resistance to aromatic hydrocarbons)
Natural Rubber (Latex) Not Recommended (Poor resistance to aromatic hydrocarbons)
This information is based on the chemical class (halogenated aromatic hydrocarbon). It is highly recommended to consult the glove manufacturer's specific chemical resistance data.

Physical and Chemical Properties:

Property Value
Molecular Formula C₆H₄F₂[8]
Molar Mass 114.09 g/mol [8]
Appearance Colorless liquid[8]
Boiling Point 92 °C (198 °F)[8]
Melting Point -34 °C (-29 °F)[8]
Flash Point 2 °C (35.6 °F)[1]
Density 1.158 g/mL at 25 °C

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.